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Red 2

Cat. No.: B1170439
CAS No.: 1342-14-9
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Description

Red 2 is a useful research compound. Its molecular formula is C24H20O4Si. The purity is usually 95%.
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Properties

CAS No.

1342-14-9

Molecular Formula

C24H20O4Si

Origin of Product

United States

Foundational & Exploratory

History and development of FD&C Red 40 as a food colorant

Author: BenchChem Technical Support Team. Date: November 2025

A Deep Dive into the History, Chemistry, and Regulatory Landscape of a Widely Used Food Colorant

For Researchers, Scientists, and Drug Development Professionals

FD&C Red No. 40, also known as Allura Red AC, is a synthetic azo dye that has been a prominent colorant in the food, drug, and cosmetic industries for over five decades. Its vibrant and stable red hue has made it a popular choice for a vast array of products. This technical guide provides an in-depth exploration of the history, chemical properties, regulatory specifications, toxicological evaluation, and metabolic fate of FD&C Red No. 40.

History and Development

FD&C Red No. 40 was developed in 1971 by the Allied Chemical Corporation. It was introduced as a replacement for FD&C Red No. 2 (Amaranth), which was banned by the U.S. Food and Drug Administration (FDA) due to safety concerns. The European Union approved Allura Red AC as a food colorant in 1994. In the United States, it is approved by the FDA for use in cosmetics, drugs, and food. When prepared as a lake pigment, it is disclosed as Red 40 Lake or Red 40 Aluminum Lake.

The approval of synthetic food additives like FD&C Red No. 40 in the United States falls under the purview of the Federal Food, Drug, and Cosmetic Act. A critical aspect of this regulation for certain synthetic color additives is the requirement for batch certification. This means that for each manufactured batch of FD&C Red No. 40, a sample must be submitted to the FDA for analysis to ensure it meets the strict purity and composition specifications outlined in the Code of Federal Regulations.

Chemical Synthesis

The synthesis of FD&C Red No. 40 is a classic example of azo coupling. The process involves two main reactants: diazotized cresidinesulfonic acid and 2-naphthol-6-sulfonic acid.

A detailed, step-by-step description of the synthesis is as follows:

  • Diazotization of Cresidine-4-sulfonic acid: Cresidine-4-sulfonic acid is treated with a nitrous acid solution (typically generated in situ from sodium nitrite and a strong acid like hydrochloric acid) at a low temperature. This reaction converts the primary aromatic amine group into a highly reactive diazonium salt.

  • Coupling Reaction: The resulting diazonium salt is then reacted with 2-naphthol-6-sulfonic acid (also known as Schaeffer's salt) in an alkaline solution. The diazonium salt acts as an electrophile and attacks the electron-rich naphthol ring, forming the characteristic azo bond (-N=N-) that is responsible for the dye's color.

  • Isolation and Purification: The resulting Allura Red AC is then isolated from the reaction mixture, typically as its sodium salt, and purified to meet the stringent specifications set by regulatory bodies.

G cluster_synthesis Chemical Synthesis of FD&C Red No. 40 Cresidine-4-sulfonic_acid Cresidine-4-sulfonic acid Diazotized_cresidine Diazotized cresidine-4-sulfonic acid Cresidine-4-sulfonic_acid->Diazotized_cresidine Diazotization Nitrous_acid Nitrous acid (NaNO2 + HCl) Nitrous_acid->Diazotized_cresidine Allura_Red_AC Allura Red AC (FD&C Red No. 40) Diazotized_cresidine->Allura_Red_AC Azo Coupling 2-Naphthol-6-sulfonic_acid 2-Naphthol-6-sulfonic acid 2-Naphthol-6-sulfonic_acid->Allura_Red_AC

Synthesis of FD&C Red No. 40

Quantitative Data

Regulatory Specifications

FD&C Red No. 40 is subject to stringent purity specifications as defined in the U.S. Code of Federal Regulations, Title 21, Part 74, Section 340 (21 CFR 74.340).

ParameterSpecification Limit
Total Color Not less than 85.0%
Volatile matter (at 135 °C) and chlorides and sulfates (calculated as sodium salts) Not more than 14.0%
Water-insoluble matter Not more than 0.2%
Higher sulfonated subsidiary colors (as sodium salts) Not more than 1.0%
**

An In-depth Technical Guide to Allura Red AC: Chemical Properties, Synthesis, and Biological Interactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Allura Red AC, also known by its C.I. name Food Red 17, E number E129, and FD&C Red No. 40, is a synthetic monoazo dye extensively used in the food, pharmaceutical, and cosmetic industries. Its chemical stability, vibrant red hue, and water solubility make it a popular colorant. This guide provides a comprehensive overview of Allura Red AC, detailing its chemical and physical properties, manufacturing process, and the analytical methodologies for its quantification. Furthermore, it delves into the current toxicological research, focusing on its metabolism by the gut microbiota and its potential role in inflammatory bowel disease, supported by detailed experimental protocols from key studies.

Chemical and Physical Properties

Allura Red AC is the disodium salt of 6-hydroxy-5-[(2-methoxy-5-methyl-4-sulfonatophenyl)azo]-2-naphthalenesulfonate. It is a dark red, water-soluble powder or granule.[1][2] Its chemical identity and key physical properties are summarized in the table below.

PropertyValueReference
CAS Number 25956-17-6[2]
Molecular Formula C₁₈H₁₄N₂Na₂O₈S₂[2]
Molecular Weight 496.42 g/mol [2]
IUPAC Name Disodium 6-hydroxy-5-[(2-methoxy-5-methyl-4-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate[2]
Appearance Dark red powder or granules[2]
Melting Point > 300 °C[2]
Solubility Freely soluble in water; insoluble in ethanol[3]
Maximum Absorption (λmax) ~504 nm in water[2]
Acceptable Daily Intake (ADI) 0-7 mg/kg body weight[3]

Synthesis and Manufacturing

The industrial synthesis of Allura Red AC is a well-established process involving azo coupling. The primary steps are diazotization followed by a coupling reaction.[1][2][4]

Synthesis Pathway

The manufacturing process involves coupling diazotized 5-amino-4-methoxy-2-toluenesulphonic acid (also known as p-cresidine sulfonic acid) with 6-hydroxy-2-naphthalene sulphonic acid (Schaeffer's salt).[1][4] The resulting dye is then purified and isolated as the sodium salt.[1][3]

Synthesis_Workflow cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling cluster_purification Step 3: Purification & Isolation pCSA p-Cresidine Sulfonic Acid (5-amino-4-methoxy-2-toluenesulphonic acid) DiazoniumSalt Diazonium Salt Intermediate pCSA->DiazoniumSalt Diazotization NaNO2_HCl Sodium Nitrite (NaNO₂) + Hydrochloric Acid (HCl) NaNO2_HCl->DiazoniumSalt CrudeDye Crude Allura Red AC DiazoniumSalt->CrudeDye Coupling Reaction SchaefferSalt Schaeffer's Salt (6-hydroxy-2-naphthalene sulphonic acid) SchaefferSalt->CrudeDye Purification Purification (e.g., Salting out) CrudeDye->Purification FinalProduct Allura Red AC (Disodium Salt) Purification->FinalProduct

Caption: Synthesis workflow for Allura Red AC.

Analytical Methodologies

A variety of analytical techniques are employed for the detection and quantification of Allura Red AC in different matrices, particularly in food and beverage products. These methods include high-performance liquid chromatography (HPLC), spectrophotometry, and various electrochemical methods.[5][6]

Experimental Protocol: HPLC-UV Determination in Soft Drinks

This protocol describes a common method for quantifying Allura Red AC in soft drinks using reverse-phase high-performance liquid chromatography with UV-Visible detection.

3.1.1. Materials and Reagents

  • Allura Red AC analytical standard

  • Acetonitrile (HPLC grade)

  • Ammonium acetate

  • Deionized water

  • Soft drink sample

  • Solid Phase Extraction (SPE) cartridges (e.g., Polyamide or C18)

3.1.2. Instrumentation

  • HPLC system with a UV-Vis or Diode-Array Detector (DAD)

  • C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

  • Filtration apparatus (0.45 µm syringe filters)

3.1.3. Sample Preparation

  • Degassing: Degas the carbonated beverage sample by sonication for approximately 15 minutes.

  • pH Adjustment: Adjust the pH of the sample to ~6.5 if necessary.[7]

  • SPE Cleanup (Optional but Recommended):

    • Condition a polyamide SPE cartridge with methanol followed by deionized water.

    • Pass a known volume of the beverage sample through the cartridge. The dye will be retained.

    • Wash the cartridge with a water-alcohol mixture to remove sugars and other interferences.

    • Elute the Allura Red AC from the cartridge using a basic methanol solution.[5][6]

  • Filtration: Filter the final sample solution through a 0.45 µm syringe filter into an HPLC vial.

3.1.4. Chromatographic Conditions

  • Mobile Phase: A gradient elution is typically used. For example:

    • Solvent A: Ammonium acetate buffer (e.g., 0.1 M, pH 6.7)

    • Solvent B: Acetonitrile

    • Gradient: Start with a low percentage of B, increasing over ~20 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: Ambient or controlled (e.g., 30 °C)

  • Injection Volume: 20 µL

  • Detection Wavelength: 504 nm (the λmax of Allura Red AC)[2]

3.1.5. Quantification

  • Prepare a series of standard solutions of Allura Red AC of known concentrations.

  • Inject the standards to generate a calibration curve by plotting peak area against concentration.

  • Inject the prepared sample and determine the concentration of Allura Red AC from the calibration curve.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_quant Quantification Sample Soft Drink Sample Degas Degas (Sonication) Sample->Degas SPE SPE Cleanup Degas->SPE Filter Filter (0.45 µm) SPE->Filter HPLC Inject into HPLC Filter->HPLC Separation C18 Column Separation HPLC->Separation Detection UV-Vis Detection (504 nm) Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram CalCurve Compare to Standard Curve Chromatogram->CalCurve Result Concentration (mg/L) CalCurve->Result

Caption: Experimental workflow for HPLC-UV analysis.
Performance of Analytical Methods

The table below summarizes the performance characteristics of various methods used for Allura Red AC determination.

MethodMatrixLinearity RangeLimit of Detection (LOD)Reference
IEME-HPLC-UVFood/Beverage1.00–800 ng/mL0.3-1.0 ng/mL[5][6]
LC-MS/MSFood/Beverage0.10–200 µg/kg-[5][6]
UPLC-MS/MSSoft Drinks0.05-2.0 mg/L0.012 mg/L[8]
RP-HPLC-DADSoft Drinks1.56–50.0 µg/mL0.11–0.29 µg/mL[7]

Toxicology and Metabolism

While regulatory bodies like the Joint FAO/WHO Expert Committee on Food Additives (JECFA) have established an ADI of 0-7 mg/kg of body weight, concerns about the safety of Allura Red AC persist.[3] Research has investigated its potential links to hyperactivity in children and, more recently, its impact on gut health.[9]

Metabolism by Gut Microbiota

Allura Red AC is a sulfonated azo dye that is largely metabolized by the intestinal microbiota.[9] Bacteria in the gut, particularly species possessing azoreductase enzymes, cleave the azo bond (-N=N-).[10] This reductive cleavage breaks the dye into aromatic amine metabolites.[9]

The primary metabolites formed are:

  • Cresidine-4-sulfonic acid (2-methoxy-5-methylaniline-4-sulfonic acid)

  • 1-amino-2-naphthol-6-sulfonic acid

Metabolism_Pathway AR Allura Red AC Azo Azoreductase Enzyme AR->Azo Azo Bond Cleavage Microbiota Gut Microbiota (e.g., Clostridia, Bacteroides) Microbiota->Azo produces Metabolite1 Cresidine-4-sulfonic acid Azo->Metabolite1 Metabolite2 1-amino-2-naphthol-6-sulfonic acid Azo->Metabolite2

Caption: Metabolism of Allura Red AC by gut microbiota.
Role in Experimental Colitis

Recent studies have highlighted a potential link between chronic consumption of Allura Red AC and the development of inflammatory bowel disease (IBD). A key study by Kwon et al. (2022) demonstrated that long-term exposure to the dye exacerbates colitis in mouse models.[9][11] The proposed mechanism involves the disruption of gut barrier function and an increase in the production of serotonin (5-HT), which in turn alters the gut microbiota and leads to increased susceptibility to inflammation.[11]

Colitis_Pathway AR Chronic Allura Red AC Consumption Serotonin Increased Gut Serotonin (5-HT) Production AR->Serotonin Barrier Disrupted Gut Barrier Function AR->Barrier Microbiota Altered Gut Microbiota Composition Serotonin->Microbiota Inflammation Increased Susceptibility to Colitis / Inflammation Barrier->Inflammation Microbiota->Inflammation

Caption: Proposed pathway linking Allura Red AC to colitis.
Experimental Protocol: Allura Red AC-Induced Colitis in Mice

This protocol is based on the methodology described by Kwon et al. (2022) in Nature Communications.[9][11]

4.3.1. Animals and Diet

  • Animals: C57BL/6 mice are commonly used.

  • Diet:

    • Control Group: Fed a standard chow diet.

    • AR Group (Chronic Exposure): Fed a chow diet containing Allura Red AC. The dye is incorporated into the chow at a concentration calculated to provide a dose relevant to human consumption (e.g., 7 mg/kg/day). This diet is provided for a prolonged period (e.g., 12 weeks).

    • AR Group (Intermittent Exposure): Fed the Allura Red AC-containing chow on alternating weeks to mimic non-continuous human exposure.

4.3.2. Induction of Colitis

  • After the dietary exposure period, acute colitis is induced by administering Dextran Sulfate Sodium (DSS) in the drinking water.

  • DSS Administration: Typically, 2.5-3% (w/v) DSS is provided in the drinking water for a period of 5-7 days.

4.3.3. Assessment of Colitis Severity

  • Daily Monitoring: Mice are monitored daily for weight loss, stool consistency, and the presence of blood in the feces. These parameters are used to calculate a Disease Activity Index (DAI).

  • Colon Histology: At the end of the experiment, mice are euthanized, and the colons are collected.

    • Colon length is measured (shortening is a sign of inflammation).

    • Colon tissue is fixed in formalin, sectioned, and stained with Hematoxylin and Eosin (H&E).

    • Histological scoring is performed to assess the degree of inflammation, tissue damage, and immune cell infiltration.

4.3.4. Mechanistic Studies

  • Serotonin (5-HT) Measurement: Colonic tissue levels of 5-HT are measured using methods like ELISA or HPLC.

  • Gut Barrier Function: Intestinal permeability can be assessed in vivo by oral gavage of FITC-dextran and measuring its concentration in the blood serum. Ex vivo analysis can be done using Ussing chambers to measure transepithelial electrical resistance (TEER).

  • Microbiota Analysis: Fecal pellets are collected, and bacterial DNA is extracted. 16S rRNA gene sequencing is performed to analyze changes in the composition of the gut microbiota.

Conclusion

Allura Red AC remains a widely used and economically important colorant. Its chemical properties are well-defined, and its synthesis is straightforward. However, ongoing research into its biological effects, particularly its interaction with the gut microbiome and its potential to promote intestinal inflammation, highlights the need for continued investigation and re-evaluation. The detailed analytical and experimental protocols provided in this guide serve as a resource for researchers in food science, toxicology, and drug development to further explore the properties and implications of this common synthetic dye.

References

Regulatory Deep Dive: The Global Status of Allura Red AC in Food and Pharmaceuticals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Allura Red AC, a synthetic azo dye, is a widely utilized color additive in the food, pharmaceutical, and cosmetic industries, prized for its vibrant and stable red hue. Known as FD&C Red No. 40 in the United States and E129 in the European Union, its use is subject to rigorous evaluation and regulation by global food safety and drug administration bodies. This technical guide provides a comprehensive overview of the current regulatory landscape for Allura Red AC, details of key toxicological studies, and a breakdown of the approval processes in major jurisdictions.

Global Regulatory Standing and Acceptable Daily Intake

The international consensus on the safety of Allura Red AC is largely centered around an Acceptable Daily Intake (ADI) of 0-7 mg/kg of body weight per day. This value has been established by the Joint FAO/WHO Expert Committee on Food Additives (JECFA) and reaffirmed by the European Food Safety Authority (EFSA).[1][2]

Quantitative Data Summary

The following tables provide a structured overview of the regulatory limits and identifying information for Allura Red AC across various regions.

Table 1: International Identification and Acceptable Daily Intake (ADI)

IdentifierRegion/BodyValue
E NumberEuropean UnionE129
FD&C NameUnited StatesFD&C Red No. 40
INS NumberCodex Alimentarius129
ADIJECFA, EFSA0-7 mg/kg bw/day

Table 2: Permitted Uses and Maximum Permitted Levels (MPLs) in Food

RegionGoverning RegulationSelected Permitted Food CategoriesMaximum Permitted Level (MPL)
European Union Regulation (EC) No 1333/2008 & (EU) No 1129/2011Flavoured fermented milk products100 mg/kg
Edible ices150 mg/kg
Fruit or vegetable preparations200 mg/kg
Breakfast sausages, burger meat25 mg/kg[3]
Precooked crustaceans250 mg/kg[3]
Non-alcoholic flavoured drinks100 mg/L
Alcoholic beverages200 mg/L
Confectionery300 mg/kg
Sauces, seasonings500 mg/kg
United States 21 CFR 74.340General use in foodConsistent with Good Manufacturing Practice (GMP)
Canada List of Permitted Colouring AgentsUnstandardized foods300 ppm (singly or in combination with other permitted colors)
Fruit flavoured beer10 ppm[4]
Australia & New Zealand Food Standards Code - Standard 1.3.1Confectionery290 mg/kg (singly or in combination)[5]
General processed foods290 mg/kg (singly or in combination)[5]

Table 3: Permitted Uses in Pharmaceuticals

RegionGoverning RegulationGeneral ProvisionSpecifics
United States 21 CFR 74.1340Permitted for use in drugsUse is subject to batch certification by the FDA and must be consistent with Good Manufacturing Practice (GMP).[2]
Canada Food and Drug Regulations (C.R.C., c. 870)Permitted in drugs for internal and external use.[6]Listed as a permitted colouring agent.[6]

Toxicological Evaluation and Experimental Protocols

The safety of Allura Red AC has been extensively studied, with a focus on carcinogenicity, genotoxicity, and potential links to hyperactivity.

Carcinogenicity Studies

Long-term toxicity and carcinogenicity studies have been conducted in both rats and mice. A key study by Borzelleca et al. (1989) in Sprague-Dawley rats involved lifetime dietary administration of Allura Red AC.

Experimental Protocol: Lifetime Carcinogenicity Study in Rats (Borzelleca et al., 1989) [7]

  • Test Substance: FD&C Red No. 40 (Allura Red AC)

  • Animal Model: Charles River CD (Sprague-Dawley) rats.[7]

  • Study Design: The study included an in-utero phase where parental rats (30 of each sex per group) were fed the colorant throughout mating, gestation, and lactation.[7] The lifetime phase was initiated with the first-generation offspring (50 of each sex per group).[7]

  • Dosage: Dietary concentrations of 0.0%, 0.37%, 1.39%, and 5.19%.[7]

  • Duration: Maximum exposure of 118 weeks for males and 121 weeks for females.[7]

  • Endpoints Evaluated: Clinical observations, body weight, food consumption, hematology, clinical chemistry, urinalysis, organ weights, and histopathological examination of a comprehensive range of tissues.

  • Results: The study concluded that Allura Red AC was not carcinogenic in Sprague-Dawley rats. The only observed compound-related adverse effect was a reduction in body weight in high-dose females at the end of the study.[7] The no-adverse-effect levels were determined to be 5.19% in the diet for males and 1.39% for females.[7]

A similar lifetime carcinogenicity study in mice also found no evidence of carcinogenicity.[8]

Genotoxicity Studies

Concerns about the genotoxic potential of Allura Red AC have been addressed through a battery of tests, with the majority indicating a lack of genotoxic activity.

Experimental Protocol: In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474)

This test is used to detect damage to chromosomes or the mitotic apparatus of erythroblasts.

  • Principle: An increase in the frequency of micronucleated polychromatic erythrocytes in treated animals is an indication of induced chromosome damage.[9]

  • Animal Model: Typically mice or rats.

  • Administration: The test substance is administered by an appropriate route, usually oral gavage or intraperitoneal injection.[9] Treatment can be a single dose or repeated doses.[9]

  • Dosage: At least three dose levels are used, up to a limit dose of 2000 mg/kg body weight/day for studies up to 14 days.[9]

  • Sample Collection: Bone marrow or peripheral blood is collected, typically 24 and 48 hours after the last treatment.

  • Analysis: Preparations are stained, and the frequency of micronucleated polychromatic erythrocytes is determined by microscopic analysis.[2]

Experimental Protocol: In Vivo Mammalian Alkaline Comet Assay (OECD 489)

This assay measures DNA strand breaks in individual cells.

  • Principle: Single cells are embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis at a high pH. Damaged DNA containing strand breaks migrates further from the nucleus, forming a "comet" shape.[10] The intensity of the comet tail relative to the head reflects the amount of DNA damage.[10]

  • Animal Model: Typically rodents.

  • Administration: The test substance is administered, and the target tissue is collected.

  • Sample Preparation: Tissues are dissected, and single-cell suspensions are prepared.[10]

  • Analysis: The "comets" are visualized using a fluorescent microscope, and the extent of DNA migration is quantified.[10]

Recent studies on Allura Red AC using these OECD-compliant protocols have shown no evidence of genotoxic potential.

Regulatory Approval Workflows

The approval of a food additive like Allura Red AC is a multi-step process involving rigorous scientific evaluation.

U.S. Food and Drug Administration (FDA) Approval Process

The following diagram illustrates the typical workflow for a Food Additive Petition (FAP) submitted to the FDA.

FDA_Approval_Process cluster_pre_submission Pre-Submission Phase cluster_submission Submission & Review Phase cluster_decision Decision Phase PrePetition Pre-Petition Consultation with FDA (Optional) PetitionDev Petitioner Develops Food Additive Petition (FAP) PrePetition->PetitionDev Guidance Submission Submission of FAP to FDA PetitionDev->Submission FDAReview FDA Review of Petition (Safety, Chemistry, etc.) Submission->FDAReview PublicNotice Publication of Filing Notice in Federal Register FDAReview->PublicNotice Approval FDA Issues Regulation Approving Additive FDAReview->Approval Demonstrates Safety Rejection Rejection or Request for More Data FDAReview->Rejection Insufficient Evidence

FDA Food Additive Petition (FAP) Workflow.
European Food Safety Authority (EFSA) Approval Process

The diagram below outlines the centralized procedure for the authorization of food additives in the European Union.

EFSA_Approval_Process cluster_submission Submission Phase cluster_assessment Risk Assessment Phase cluster_management Risk Management Phase Applicant Applicant Submits Application to European Commission EC_to_EFSA EC Mandates EFSA and Forwards Application Applicant->EC_to_EFSA EFSAReview EFSA Conducts Risk Assessment EC_to_EFSA->EFSAReview ScientificOpinion EFSA Panel Adopts Scientific Opinion EFSAReview->ScientificOpinion DataCall Public Call for Data DataCall->EFSAReview EC_Proposal EC Prepares Draft Regulation ScientificOpinion->EC_Proposal MemberStates Consultation with Member States EC_Proposal->MemberStates Authorization Adoption and Publication in Official Journal MemberStates->Authorization

EU Food Additive Authorization Workflow.

Conclusion

Allura Red AC remains a globally approved color additive for use in a wide array of food and pharmaceutical products, with a harmonized Acceptable Daily Intake of 0-7 mg/kg bw/day. Its regulatory status is underpinned by extensive toxicological data, including lifetime carcinogenicity and genotoxicity studies, which have largely supported its safety at permitted levels of use. While a historical debate surrounding its potential effect on children's activity and attention persists, major regulatory bodies such as the FDA and EFSA have not found sufficient evidence to warrant a change in its regulatory status or ADI. For researchers and professionals in drug development, a thorough understanding of the specific regulations in their target markets is crucial for compliance and successful product formulation.

References

Global Consensus on Allura Red AC: A Technical Guide to its Acceptable Daily Intake

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE RELEASE

A comprehensive review of toxicological data from leading international regulatory bodies reveals a harmonized Acceptable Daily Intake (ADI) for the food colorant Allura Red AC (E129, FD&C Red No. 40). This guide provides an in-depth analysis of the scientific evidence and experimental protocols that form the basis for the established ADI, offering valuable insights for researchers, scientists, and drug development professionals.

The Joint FAO/WHO Expert Committee on Food Additives (JECFA) and the European Food Safety Authority (EFSA) have both established an Acceptable Daily Intake (ADI) of 0-7 milligrams per kilogram of body weight per day for Allura Red AC.[1][2][3][4][5][6] This consensus is built upon a robust body of scientific evidence, including extensive toxicological studies in animal models.

Determination of the Acceptable Daily Intake

The ADI is derived from the No-Observed-Adverse-Effect-Level (NOAEL) identified in long-term toxicity studies. For Allura Red AC, the pivotal study was a chronic toxicity study in rats, which identified a NOAEL of 695 mg/kg body weight per day.[7] The critical adverse effect observed at higher doses was a reduction in body weight.[7]

A standard safety factor of 100 was applied to this NOAEL to establish the ADI. This factor accounts for inter-species differences (10-fold) and intra-species variability in sensitivity (10-fold) in the human population.

Workflow for ADI Determination

ADI_Determination cluster_studies Toxicological Studies cluster_analysis Data Analysis cluster_risk Risk Assessment Acute Acute Toxicity DoseResponse Dose-Response Assessment Acute->DoseResponse Chronic Chronic Toxicity & Carcinogenicity Chronic->DoseResponse Repro Reproductive & Developmental Toxicity Repro->DoseResponse Genotox Genotoxicity Genotox->DoseResponse NOAEL Identification of NOAEL DoseResponse->NOAEL Critical Effect: Reduced Body Weight SF Application of Safety Factor (100) NOAEL->SF NOAEL: 695 mg/kg bw/day ADI Establishment of ADI (0-7 mg/kg bw/day) SF->ADI

Figure 1: Workflow for the determination of the Acceptable Daily Intake (ADI) for Allura Red AC.

Quantitative Data Summary

The ADI for Allura Red AC as established by major international regulatory bodies is summarized in the table below.

Regulatory BodyAcceptable Daily Intake (ADI)No-Observed-Adverse-Effect-Level (NOAEL)Key StudyCritical Effect
JECFA 0-7 mg/kg bw/day[2][4][6]695 mg/kg bw/day[7]Chronic toxicity study in ratsReduced body weight[7]
EFSA 0-7 mg/kg bw/day[1][3][4]695 mg/kg bw/day[7]Chronic toxicity study in ratsReduced body weight[7]
U.S. FDA Not specified as an ADI, but approved for use in food, drugs, and cosmetics[4]---

Key Experimental Protocols

The determination of the NOAEL and subsequent ADI for Allura Red AC is based on a comprehensive evaluation of multiple toxicological studies. The methodologies of the key experiments are detailed below.

Chronic Toxicity and Carcinogenicity Studies
  • Objective: To assess the long-term toxicity and carcinogenic potential of Allura Red AC.

  • Test Species: Rats (Sprague-Dawley).

  • Administration Route: Dietary.

  • Dosage Levels: Multiple dose levels, including a control group, with the highest dose being 5.19% in the diet.[7]

  • Duration: Typically 2 years (lifetime).

  • Endpoints Evaluated:

    • Clinical observations (daily)

    • Body weight and food consumption (weekly)

    • Hematology and clinical chemistry (at multiple intervals)

    • Urinalysis (at multiple intervals)

    • Gross pathology at necropsy

    • Histopathological examination of a comprehensive set of organs and tissues.

  • Results: The primary adverse effect noted at high doses was a reduction in body weight. No evidence of carcinogenicity was observed.[7]

Reproductive and Developmental Toxicity Studies
  • Objective: To evaluate the potential for Allura Red AC to cause adverse effects on reproduction and development.

  • Test Species: Rats.

  • Administration Route: Dietary.

  • Study Design: A multi-generational study where the substance is administered to both male and female animals before mating, during gestation, and through lactation for at least two generations.

  • Endpoints Evaluated:

    • Parental animals: reproductive performance (fertility, gestation length), body weight, and food consumption.

    • Offspring: viability, litter size, sex ratio, birth weight, growth, and development (including physical and behavioral landmarks).

  • Results: The NOAEL for reproductive toxicity was established based on reduced pup growth at high doses.[7]

Genotoxicity Studies

A battery of in vitro and in vivo genotoxicity tests were conducted to assess the potential of Allura Red AC to induce genetic mutations.

  • In Vitro Tests:

    • Bacterial reverse mutation assay (Ames test).

    • Chromosomal aberration test in mammalian cells.

  • In Vivo Tests:

    • Micronucleus test in rodents.

    • Comet assay to detect DNA strand breaks.

  • Results: While most genotoxicity studies were negative, some studies using the in vivo Comet assay reported DNA damage in the colon of mice.[1][8] However, upon re-evaluation, EFSA and JECFA concluded that these findings were not indicative of a carcinogenic risk.[1][8]

Potential Signaling Pathways of Allura Red AC

Recent research has explored the potential mechanisms through which Allura Red AC may exert biological effects, particularly in the gastrointestinal tract.

Allura Red AC and Colitis

Studies in animal models suggest that chronic exposure to Allura Red AC may promote colitis (inflammation of the colon). The proposed pathway involves the disruption of the gut epithelial barrier and an increase in the production of serotonin (5-HT), which in turn alters the composition of the gut microbiota.[4][9][10]

Colitis_Pathway cluster_exposure Exposure cluster_gut Gut Environment cluster_outcome Outcome AR Chronic Allura Red AC Exposure GB Disruption of Gut Barrier Function AR->GB Serotonin Increased Serotonin (5-HT) Production AR->Serotonin Colitis Increased Susceptibility to Colitis GB->Colitis Microbiota Alteration of Gut Microbiota Composition Serotonin->Microbiota Microbiota->Colitis

Figure 2: Proposed signaling pathway for Allura Red AC-induced colitis.
Allura Red AC and DNA Damage

Some in vivo studies have indicated that Allura Red AC or its metabolites may have the potential to cause DNA damage, particularly in the colon.[11][12][13][14] This has raised concerns about its genotoxic potential. The proposed mechanism involves the generation of reactive oxygen species (ROS) and the induction of DNA strand breaks.

DNADamage_Pathway cluster_exposure Exposure cluster_cellular Cellular Response cluster_pathway Signaling Cascade cluster_outcome Cellular Outcome AR Allura Red AC (or its metabolites) ROS Generation of Reactive Oxygen Species (ROS) AR->ROS DSB Induction of DNA Double-Strand Breaks ROS->DSB ATM ATM/ATR Kinase Activation DSB->ATM p53 p53 Phosphorylation and Activation ATM->p53 CCA Cell Cycle Arrest p53->CCA Apoptosis Apoptosis p53->Apoptosis Repair DNA Repair p53->Repair

Figure 3: Proposed pathway for Allura Red AC-induced DNA damage.

It is important to note that while these pathways have been proposed based on recent scientific findings, the overall consensus from regulatory bodies is that at the current ADI, Allura Red AC is not a concern for genotoxicity or carcinogenicity.[1][8]

Conclusion

The Acceptable Daily Intake of 0-7 mg/kg body weight/day for Allura Red AC is well-established and consistently applied by major international food safety authorities. This ADI is based on a comprehensive evaluation of toxicological data, with the NOAEL derived from long-term studies in rats. While ongoing research continues to explore the potential biological effects of Allura Red AC, the current body of evidence supports its safety when consumed within the established ADI. This technical guide provides a detailed overview of the scientific foundation for the global regulatory consensus on Allura Red AC.

References

The Potential Health Effects of Long-Term Allura Red AC Exposure: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allura Red AC, also known as FD&C Red No. 40 and E129, is a synthetic azo dye widely used in food, beverages, pharmaceuticals, and cosmetics.[1] Its extensive use and the potential for long-term human exposure have prompted numerous toxicological evaluations to ascertain its safety. This technical guide provides a comprehensive overview of the current scientific understanding of the potential health effects associated with long-term Allura Red AC exposure, with a focus on quantitative data from key toxicological studies, detailed experimental methodologies, and the underlying molecular mechanisms.

Toxicological Profile

The toxicological profile of Allura Red AC has been evaluated by various regulatory bodies, including the Joint FAO/WHO Expert Committee on Food Additives (JECFA) and the European Food Safety Authority (EFSA). These evaluations have established an Acceptable Daily Intake (ADI) of 0-7 mg/kg of body weight per day.[2][3]

Carcinogenicity

Long-term carcinogenicity studies have been conducted in both rats and mice to assess the potential of Allura Red AC to induce cancer.

Table 1: Summary of Long-Term Carcinogenicity Studies of Allura Red AC

SpeciesStrainSexDose Levels (% in diet)DurationKey FindingsNOAEL (mg/kg/day)Reference
RatSprague-DawleyMale & Female0, 0.37, 1.39, 5.19Lifetime (up to 121 weeks)No compound-related adverse effects observed, except for a reduction in body weight in high-dose females.Male: 2829 (5.19%), Female: 901 (1.39%)
MouseCharles River HaM/ICR (CD-1) & CD-1 outbredMale & Female0, 0.37, 1.39, 5.19Lifetime (104-109 weeks)No compound-related adverse effects were observed.Male: ~7300 (5.19%), Female: ~8300 (5.19%)[4]
  • Animal Model: Charles River CD (Sprague-Dawley) rats.

  • Study Design: The study included an in utero phase where parental rats (30 of each sex per group) were fed diets containing 0%, 0.37%, 1.39%, or 5.19% Allura Red AC throughout mating, gestation, and lactation. After weaning, 50 rats of each sex per group from the first-generation were selected for the lifetime exposure phase and continued on the same dietary concentrations.

  • Duration: The maximum duration of exposure was 118 weeks for males and 121 weeks for females.

  • Endpoints Evaluated: Comprehensive evaluation of clinical signs, body weight, food consumption, hematology, clinical chemistry, urinalysis, gross pathology, and histopathology of a wide range of tissues and organs.

  • Statistical Analysis: Data were analyzed using appropriate statistical methods to determine the significance of any observed differences between the control and treated groups.

dot

G cluster_setup Experimental Setup cluster_f1 F1 Generation cluster_endpoints Data Collection and Analysis A Parental Generation (F0) (Sprague-Dawley Rats) B Dietary Exposure Groups (0, 0.37, 1.39, 5.19% Allura Red AC) A->B C Mating, Gestation, Lactation B->C D Weaning and Selection C->D E Lifetime Dietary Exposure (Same concentrations as F0) D->E F Clinical Observations E->F G Body Weight & Food Consumption E->G H Hematology & Clinical Chemistry E->H I Gross & Histopathology E->I J Statistical Analysis & Carcinogenicity Assessment F->J G->J H->J I->J

Caption: Workflow of a typical long-term carcinogenicity study.

Genotoxicity

A battery of in vitro and in vivo genotoxicity assays has been performed to evaluate the potential of Allura Red AC to induce genetic mutations or chromosomal damage.

Table 2: Summary of Genotoxicity Studies of Allura Red AC

Assay TypeSystemConcentration/DoseResultsReference
In vivo Comet AssayMouse (liver, stomach, colon)Up to 2000 mg/kg bwNegative for DNA damage[5][6]
In vivo Bone Marrow Micronucleus AssayMouseUp to 2000 mg/kg bwNegative for chromosomal damage[5]
In vivo DNA Damage (Comet Assay)Mouse (colon)Starting at 10 mg/kg bwPositive for DNA damage[5]
  • Animal Model: Male mice.

  • Administration: Allura Red AC was administered orally by gavage.

  • Tissue Collection: At selected time points after administration, tissues such as the liver, stomach, and colon were collected.

  • Cell Isolation and Lysis: Single-cell suspensions were prepared from the tissues and embedded in agarose on microscope slides. The cells were then lysed to remove membranes and cytoplasm, leaving behind the nuclear material (nucleoids).

  • Electrophoresis: The slides were placed in an electrophoresis chamber containing an alkaline buffer. The electric field pulls the negatively charged DNA towards the anode. Damaged DNA, containing fragments and single-strand breaks, migrates further, forming a "comet tail."

  • Analysis: The slides were stained with a fluorescent dye, and the extent of DNA migration (comet tail length and intensity) was quantified using image analysis software. The degree of DNA damage is proportional to the amount of DNA in the tail.

Reproductive and Developmental Toxicity

Studies have been conducted to assess the potential for Allura Red AC to cause adverse effects on reproduction and development.

Table 3: Summary of Reproductive and Developmental Toxicity Studies of Allura Red AC

SpeciesDose LevelsStudy TypeKey FindingsNOAEL (mg/kg/day)Reference
Rat0, 2.5, 5.0, 10.0% in dietDevelopmental and PsychotoxicityReduced reproductive success, parental and offspring weight, brain weight, and survival at higher doses.-[7]
Rat0.37, 1.39, 5.19% in dietTwo-generation reproductionSlight growth depression in pups at the highest dose.695 (from 1.39% in diet)[8]
  • Animal Model: Adult Sprague-Dawley rats.[7]

  • Study Design: Rats were fed diets containing 0%, 2.5%, 5.0%, or 10.0% Allura Red AC for 2 weeks prior to breeding and throughout gestation and lactation.[7] The offspring were continued on the same diets.[7]

  • Endpoints Evaluated:

    • Parental: Body weight, food consumption, and reproductive success.[7]

    • Offspring: A battery of psychoteratogenicity screening tests, weight, food consumption, physical developmental landmarks, and brain weight.[7]

Effects on Gut Health and Inflammation

Recent research has focused on the impact of long-term Allura Red AC consumption on gut health, particularly its potential role in inflammatory bowel disease (IBD).

Chronic exposure to Allura Red AC has been shown to increase susceptibility to experimental colitis in mice.[1][9][10] This effect is linked to the disruption of the gut barrier function and an increase in the production of serotonin in the colon.[9][11][12] The altered gut environment and increased serotonin levels can lead to changes in the gut microbiota composition, further promoting inflammation.[9][11]

Molecular Mechanism of Allura Red AC-Induced Gut Inflammation

Studies suggest that Allura Red AC can directly impact the intestinal epithelium, leading to increased permeability. This "leaky gut" allows for the translocation of bacterial products into the bloodstream, triggering an inflammatory response. Concurrently, Allura Red AC stimulates the production of serotonin (5-hydroxytryptamine, 5-HT) in the gut. Elevated serotonin levels can modulate the gut microbiota and directly contribute to inflammation.[9][10]

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G cluster_exposure Exposure cluster_gut Gut Environment cluster_outcome Pathological Outcome AR Long-Term Allura Red AC Exposure GB Disruption of Gut Barrier (Increased Permeability) AR->GB S Increased Colonic Serotonin (5-HT) Production AR->S I Increased Susceptibility to Colitis/Inflammation GB->I GM Alteration of Gut Microbiota Composition S->GM S->I GM->I

Caption: Signaling pathway of Allura Red AC-induced gut inflammation.

Regulatory Status and Acceptable Daily Intake (ADI)

Allura Red AC is an approved food color additive in many countries, including the United States and the European Union.[1] Regulatory agencies have established an Acceptable Daily Intake (ADI) to ensure that consumption levels remain within a safe range.

Table 4: Regulatory Status and ADI of Allura Red AC

Regulatory BodyStatusADI
JECFA (Joint FAO/WHO Expert Committee on Food Additives)Approved0-7 mg/kg body weight/day[11]
EFSA (European Food Safety Authority)Approved (E129)0-7 mg/kg body weight/day[11]
FDA (U.S. Food and Drug Administration)Approved (FD&C Red No. 40)Not specified (used in accordance with Good Manufacturing Practices)[11]

Conclusion

The available scientific evidence from long-term animal studies suggests that at current exposure levels, Allura Red AC is not carcinogenic or genotoxic. However, some studies have indicated potential adverse effects on reproduction and development at very high doses. More recent research has raised concerns about the impact of chronic Allura Red AC consumption on gut health, particularly its potential to promote intestinal inflammation. The proposed mechanism involves disruption of the gut barrier, increased serotonin production, and alterations in the gut microbiota. While the ADI is considered protective, ongoing research is crucial to fully understand the long-term health implications of Allura Red AC exposure, especially in vulnerable populations.

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G cluster_evidence Weight of Evidence cluster_conclusion Overall Assessment Carcinogenicity Carcinogenicity (Negative in Rats & Mice) Conclusion Potential for Adverse Effects with Long-Term, High-Dose Exposure Carcinogenicity->Conclusion Genotoxicity Genotoxicity (Largely Negative) Genotoxicity->Conclusion ReproDevo Reproductive/Developmental Toxicity (Effects at High Doses) ReproDevo->Conclusion GutHealth Gut Inflammation (Emerging Concern) GutHealth->Conclusion

Caption: Summary of the weight of evidence for Allura Red AC's health effects.

References

Allura Red AC: An In-depth Technical Guide on Absorption and Distribution in Biological Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allura Red AC, also known as Food Red 17 or FD&C Red 40, is a widely used azo dye in food, beverages, and pharmaceutical products. Its vibrant red color enhances the aesthetic appeal of consumer goods. However, its interaction with biological systems, particularly its absorption, distribution, metabolism, and excretion (ADME) profile, is of significant interest to researchers, toxicologists, and drug development professionals. This technical guide provides a comprehensive overview of the current scientific understanding of Allura Red AC's journey through biological systems, with a focus on quantitative data, experimental methodologies, and the underlying molecular pathways.

Absorption, Distribution, Metabolism, and Excretion (ADME) Profile

Studies utilizing radiolabeled compounds have been instrumental in elucidating the ADME profile of Allura Red AC. The collective evidence suggests that Allura Red AC exhibits limited absorption from the gastrointestinal tract, with the majority of the ingested dose being excreted unchanged in the feces.

Quantitative Excretion Data

A key study using 35S-labeled Allura Red AC in rats and dogs provided quantitative insights into its excretion patterns. The majority of the administered radioactivity was recovered in the feces, indicating poor absorption from the gut.

Animal ModelRoute of AdministrationDoseTimeframe% of Recovered Radioactivity in Feces% of Recovered Radioactivity in UrineCitation
RatOralNot specified72 hours76 - 92%Not specified[1]
DogOralNot specified72 hours92 - 95%Not specified[1]

Another study in rats fed a diet containing 5.19% Allura Red AC observed that 29% of the intact dye was excreted in the feces and 0.1% in the urine, suggesting that a significant portion is metabolized by the gut microbiota.[1]

Note: While studies have examined the effects of Allura Red AC on various tissues, including the liver and kidney, quantitative data on the concentration of Allura Red AC and its metabolites in these tissues following oral administration is not extensively available in the reviewed literature.[2][3][4] Histopathological and ultrastructural changes have been observed in these organs at certain doses.[4]

Impact on Biological Systems and Signaling Pathways

Recent research has highlighted the significant impact of chronic Allura Red AC consumption on gut health, particularly its role in promoting intestinal inflammation. This effect is primarily mediated through the serotonin signaling pathway.

Allura Red AC and the Serotonin Signaling Pathway

Chronic exposure to Allura Red AC has been shown to disrupt gut barrier function and increase the production of serotonin (5-hydroxytryptamine, 5-HT) in the colon.[5][6][7] This increase in serotonin alters the composition of the gut microbiota, leading to an increased susceptibility to colitis.[5][6] The mechanism involves the upregulation of tryptophan hydroxylase 1 (TPH1), the rate-limiting enzyme in serotonin biosynthesis, and the activation of myosin light chain kinase (MLCK), which is involved in the regulation of intestinal permeability.[5][6][7] Studies suggest that Allura Red AC may induce this pathway through the generation of reactive oxygen species (ROS), leading to oxidative stress.[2]

.

Allura_Red_Serotonin_Pathway cluster_gut_lumen Gut Lumen cluster_epithelial_cell Intestinal Epithelial Cell cluster_systemic_effects Systemic & Downstream Effects Allura Red AC Allura Red AC ROS ROS Allura Red AC->ROS TPH1 TPH1 ROS->TPH1 Upregulation Tryptophan Tryptophan 5-HTP 5-HTP Tryptophan->5-HTP TPH1 Serotonin (5-HT) Serotonin (5-HT) 5-HTP->Serotonin (5-HT) MLCK MLCK Serotonin (5-HT)->MLCK Activation Altered Gut Microbiota Altered Gut Microbiota Serotonin (5-HT)->Altered Gut Microbiota Gut Barrier Disruption Gut Barrier Disruption MLCK->Gut Barrier Disruption Inflammation Inflammation Gut Barrier Disruption->Inflammation Altered Gut Microbiota->Inflammation

Caption: Allura Red AC-Induced Serotonin Signaling Pathway in the Gut.

Experimental Protocols

This section outlines key experimental methodologies for studying the ADME profile and biological effects of Allura Red AC.

In Vivo ADME Study in Rodents

This protocol provides a general framework for conducting an ADME study of Allura Red AC in a rat model.

.

ADME_Workflow cluster_pre_study Pre-Study cluster_dosing Dosing cluster_sample_collection Sample Collection cluster_analysis Sample Analysis Animal Acclimatization Animal Acclimatization Dose Preparation Dose Preparation Oral Gavage Oral Gavage Dose Preparation->Oral Gavage Blood Sampling (Serial) Blood Sampling (Serial) Oral Gavage->Blood Sampling (Serial) Urine & Feces Collection Urine & Feces Collection Oral Gavage->Urine & Feces Collection Tissue Harvesting Tissue Harvesting Blood Sampling (Serial)->Tissue Harvesting At termination Sample Preparation Sample Preparation Urine & Feces Collection->Sample Preparation Tissue Harvesting->Sample Preparation LC-MS/MS Analysis LC-MS/MS Analysis Sample Preparation->LC-MS/MS Analysis Data Analysis Data Analysis LC-MS/MS Analysis->Data Analysis

Caption: General Workflow for an In Vivo ADME Study of Allura Red AC.

1. Animal Model and Husbandry:

  • Species: Sprague-Dawley rats are a commonly used model.[8]

  • Housing: Animals should be housed in individual metabolism cages to allow for separate collection of urine and feces.

  • Acclimatization: Allow for an acclimatization period of at least one week before the study begins.

  • Diet: Provide a standard chow diet and water ad libitum.

2. Dose Preparation and Administration:

  • Vehicle: Allura Red AC can be dissolved in distilled water for oral administration.[9]

  • Dose Levels: Doses can range from the acceptable daily intake (ADI) of 0-7 mg/kg body weight to higher doses depending on the study's objectives.[2]

  • Administration: Administer the dose via oral gavage.

3. Sample Collection:

  • Blood: Collect blood samples at multiple time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours) via a cannulated vein or tail vein.

  • Urine and Feces: Collect urine and feces at predetermined intervals (e.g., 0-8, 8-24, 24-48, 48-72 hours).

  • Tissues: At the end of the study, euthanize the animals and harvest relevant tissues (e.g., liver, kidneys, spleen, gastrointestinal tract).

4. Sample Processing and Analysis:

  • Plasma/Serum: Separate plasma or serum from blood samples by centrifugation.

  • Homogenization: Homogenize tissue samples.

  • Extraction: Extract Allura Red AC and its metabolites from plasma, urine, feces, and tissue homogenates using appropriate solvent systems. Solid-phase extraction (SPE) may be necessary for sample cleanup.[3][10]

  • Quantification: Analyze the samples using a validated analytical method such as High-Performance Liquid Chromatography with tandem mass spectrometry (HPLC-MS/MS).[3][10]

Analytical Method for Allura Red AC in Biological Samples (HPLC-MS/MS)

The following table summarizes the key parameters for a validated HPLC-MS/MS method for the quantification of Allura Red AC.

ParameterDescriptionCitation
Instrumentation Liquid chromatograph coupled with a triple quadrupole mass spectrometer.[3][10]
Column A C18 reversed-phase column is typically used.[3][10]
Mobile Phase A gradient of an aqueous phase (e.g., water with formic acid or ammonium acetate) and an organic phase (e.g., methanol or acetonitrile).[3][10]
Ionization Mode Electrospray ionization (ESI) in negative ion mode is commonly employed.[3]
MRM Transitions Specific precursor-to-product ion transitions for Allura Red AC and its metabolites are monitored for quantification.[3]
Validation The method should be validated for linearity, accuracy, precision, recovery, and limit of detection (LOD) and quantification (LOQ).[3][10]
In Vivo Intestinal Permeability Assay (FITC-Dextran)

This assay is used to assess the impact of Allura Red AC on gut barrier function.

.

FITC_Dextran_Workflow cluster_pretreatment Pre-treatment cluster_assay Assay Procedure cluster_analysis Analysis Allura Red AC Administration Allura Red AC Administration Fasting Fasting Allura Red AC Administration->Fasting FITC-Dextran Gavage FITC-Dextran Gavage Fasting->FITC-Dextran Gavage Blood Collection Blood Collection FITC-Dextran Gavage->Blood Collection Plasma Separation Plasma Separation Blood Collection->Plasma Separation Fluorescence Measurement Fluorescence Measurement Plasma Separation->Fluorescence Measurement Data Interpretation Data Interpretation Fluorescence Measurement->Data Interpretation

Caption: Workflow for the In Vivo FITC-Dextran Intestinal Permeability Assay.

1. Animal Model and Pre-treatment:

  • Species: C57BL/6 mice are a suitable model.[5]

  • Pre-treatment: Administer Allura Red AC in the diet or drinking water for a specified period (e.g., 12 weeks for chronic exposure studies).[5]

2. Assay Procedure:

  • Fasting: Fast the mice for 4-6 hours before the assay.

  • FITC-Dextran Administration: Orally gavage the mice with a solution of fluorescein isothiocyanate-dextran (FITC-dextran, typically 4 kDa).

  • Blood Collection: Collect blood samples at a specified time point after gavage (e.g., 4 hours).

3. Sample Analysis:

  • Plasma Separation: Separate plasma from the blood samples by centrifugation.

  • Fluorescence Measurement: Measure the fluorescence of the plasma samples using a fluorometer at the appropriate excitation and emission wavelengths for FITC.

  • Data Analysis: Compare the plasma fluorescence levels between the Allura Red AC-treated group and a control group to determine the extent of intestinal permeability. An increase in plasma FITC-dextran indicates compromised gut barrier function.

Conclusion

This technical guide provides a comprehensive overview of the absorption and distribution of Allura Red AC in biological systems, drawing on the available scientific literature. The data indicates that Allura Red AC is poorly absorbed, with the majority being excreted in the feces. However, chronic exposure can lead to significant effects on gut health, mediated by the serotonin signaling pathway. The provided experimental protocols offer a foundation for researchers and drug development professionals to further investigate the biological interactions of this widely used food colorant. Further research is warranted to obtain more detailed quantitative data on the tissue distribution of Allura Red AC and its metabolites to fully characterize its pharmacokinetic profile.

References

Methodological & Application

Application Notes and Protocols for the Analytical Determination of Allura Red AC in Food Matrices

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Allura Red AC (also known as FD&C Red No. 40, E129) is a synthetic azo dye extensively used in the food and beverage industry to impart a red color to products like drinks, juices, baked goods, meats, and sweets.[1][2][3] Due to potential health concerns, including allergies and hyperactivity in children, regulatory bodies such as the Joint FAO/WHO Expert Committee on Food Additives (JECFA) have established an acceptable daily intake (ADI) of 0-7 mg/kg of body weight.[3][4] Consequently, accurate and reliable analytical methods are crucial for monitoring the concentration of Allura Red AC in foodstuffs to ensure consumer safety and regulatory compliance.

This document provides detailed application notes and protocols for the detection and quantification of Allura Red AC in various food matrices, intended for researchers, scientists, and professionals in the food safety and quality control sectors. The methods covered include High-Performance Liquid Chromatography (HPLC), UV-Visible Spectrophotometry, and Electrochemical Sensing.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the separation, identification, and quantification of food additives due to its high resolution, sensitivity, and accuracy.[1][3] Reverse-phase HPLC with a diode-array detector (DAD) is particularly common for Allura Red AC analysis.

Quantitative Data Summary
ParameterHPLC-DAD/UVLC-MS/MS
Linearity Range 1.00–800 ng/mL0.10–200 µg/kg
Limit of Detection (LOD) 0.3-1.0 ng/mL1–3 µg/kg
Limit of Quantification (LOQ) Data not consistently available in sourcesData not consistently available in sources
Recovery >90%76.1–105.0%
Relative Standard Deviation (RSD) 1.4–6.4%Data not consistently available in sources
Experimental Protocol: HPLC-DAD

1. Instrumentation:

  • High-Performance Liquid Chromatograph

  • Diode Array Detector (DAD) or UV-Vis Detector

  • C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)

  • Data acquisition and processing software

2. Reagents and Materials:

  • Allura Red AC analytical standard

  • Acetonitrile (HPLC grade)

  • Ammonium acetate

  • Methanol (HPLC grade)

  • Deionized water (18 MΩ·cm)

  • 0.45 µm syringe filters

3. Standard Solution Preparation:

  • Stock Solution (e.g., 100 µg/mL): Accurately weigh 10 mg of Allura Red AC standard and dissolve it in 100 mL of deionized water in a volumetric flask.

  • Working Standards: Prepare a series of working standards (e.g., 0.5, 1, 5, 10, 25, 50 µg/mL) by diluting the stock solution with the mobile phase.

4. Sample Preparation:

  • Liquid Samples (e.g., Beverages, Juices):

    • Degas the sample by sonication.

    • Filter the sample through a 0.45 µm syringe filter.

    • If necessary, dilute the sample with deionized water to bring the concentration within the calibration range.

  • Solid Samples (e.g., Candies, Powders):

    • Homogenize the sample to a fine powder.

    • Accurately weigh a representative portion (e.g., 1 g) of the homogenized sample into a centrifuge tube.

    • Add a suitable extraction solvent (e.g., 20 mL of a methanol/water mixture, 50:50 v/v).

    • Vortex for 2 minutes and then sonicate for 15 minutes to ensure complete dissolution of the dye.

    • Centrifuge at 5000 rpm for 10 minutes.

    • Filter the supernatant through a 0.45 µm syringe filter prior to injection.

  • High-Fat/High-Protein Samples:

    • An additional defatting or protein precipitation step may be necessary.[1][3]

    • Defatting: After initial extraction, add a non-polar solvent like hexane, vortex, and discard the upper hexane layer.

    • Protein Precipitation: Employ methods like freeze-thaw cycles or the use of purifying agents like chitosan.[1][3]

5. Chromatographic Conditions:

  • Mobile Phase: A common mobile phase is a gradient or isocratic mixture of ammonium acetate buffer and acetonitrile. For example, 0.02 M ammonium acetate and acetonitrile (85:15, v/v).

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Column Temperature: 30 °C

  • Detection Wavelength: Maximum absorbance for Allura Red AC is approximately 504 nm.[1][3]

6. Analysis and Quantification:

  • Inject the prepared standard solutions to construct a calibration curve of peak area versus concentration.

  • Inject the prepared sample solutions.

  • Quantify the amount of Allura Red AC in the sample by interpolating its peak area from the calibration curve.

UV-Visible Spectrophotometry

Spectrophotometry is a cost-effective and straightforward method for the quantitative analysis of dyes in food matrices.[1] The method relies on the measurement of light absorption at the wavelength of maximum absorbance (λmax) of Allura Red AC.

Quantitative Data Summary
ParameterSpectrophotometry with LPMEStandard Spectrophotometry
Linearity Range 0.05–2.00 mg/L20-200 µg/mL
Limit of Detection (LOD) 0.005 mg/LData not consistently available in sources
Recovery Satisfactory (exact values vary)Data not consistently available in sources
Relative Standard Deviation (RSD) ≤ 5.0%Data not consistently available in sources
Experimental Protocol: UV-Visible Spectrophotometry

1. Instrumentation:

  • UV-Visible Spectrophotometer

  • Quartz cuvettes (1 cm path length)

2. Reagents and Materials:

  • Allura Red AC analytical standard

  • Deionized water

  • For Liquid-Phase Microextraction (LPME): Hydrophobic deep eutectic solvents (HDES) like octanoic acid and tetrabutylammonium bromide.[5][6]

3. Standard Solution Preparation:

  • Stock Solution (e.g., 2000 µg/mL): Accurately weigh 200 mg of Allura Red AC and dissolve it in 100 mL of deionized water in a volumetric flask.[7]

  • Working Standards: Prepare a series of working standards (e.g., 20, 40, 60, 80, 100, 120, 140 µg/mL) by diluting the stock solution with deionized water.[7]

4. Sample Preparation:

  • General Procedure:

    • Prepare the sample as described for HPLC analysis (extraction from solid/liquid matrices).

    • The final extract should be clear and free of suspended particles.

    • Dilute the extract if necessary to fall within the linear range of the calibration curve.

  • Liquid-Phase Microextraction (LPME) for Pre-concentration: [5][6]

    • Place 15 mL of the aqueous sample solution in a centrifuge tube.

    • Add 1.0 mL of HDES.

    • Adjust the pH to approximately 6.5.

    • Vortex to ensure thorough mixing and extraction of the dye into the HDES phase.

    • Centrifuge to separate the phases.

    • Analyze the HDES phase.

5. Measurement:

  • Set the spectrophotometer to measure absorbance at the λmax of Allura Red AC (~504 nm).[1][3]

  • Use deionized water or the extraction solvent as a blank.

  • Measure the absorbance of each working standard.

  • Measure the absorbance of the prepared sample solutions.

6. Analysis and Quantification:

  • Construct a calibration curve by plotting the absorbance of the standards against their known concentrations.

  • Determine the concentration of Allura Red AC in the sample solution using the equation of the line from the calibration curve.[7]

Electrochemical Sensors

Electrochemical methods offer high sensitivity, rapid response times, and the potential for miniaturization.[8] These sensors typically involve modifying an electrode with nanomaterials to enhance the electrochemical signal of Allura Red AC.

Quantitative Data Summary
MethodElectrode ModificationLinearity RangeLOD
VoltammetryZnO Nanoparticles0.01–0.41 µM0.001 µM
VoltammetryAntimony FilmNot specified0.3 µM
VoltammetryHanging Mercury Drop Electrode (HMDE)2.5 x 10⁻⁸–2.0 x 10⁻⁷ M8.5 x 10⁻⁹ M
VoltammetryF-nanodiamond@SiO₂@TiO₂0.01–0.12 µM & 0.12–8.65 µM1.22 nM
Experimental Protocol: Differential Pulse Voltammetry (DPV)

1. Instrumentation:

  • Potentiostat/Galvanostat

  • Electrochemical cell with a three-electrode system:

    • Working Electrode (e.g., Glassy Carbon Electrode modified with a nanocomposite)

    • Reference Electrode (e.g., Ag/AgCl)

    • Counter Electrode (e.g., Platinum wire)

2. Reagents and Materials:

  • Allura Red AC analytical standard

  • Supporting electrolyte (e.g., phosphate buffer solution)

  • Reagents for electrode modification (e.g., ZnO nanoparticles, functionalized nanodiamonds).[9][10]

3. Electrode Preparation:

  • Polish the bare working electrode with alumina slurry, then rinse and sonicate in deionized water and ethanol.

  • Modify the electrode surface according to the specific nanomaterial protocol (e.g., drop-casting a suspension of the nanomaterial onto the electrode surface and allowing it to dry).

4. Standard Solution Preparation:

  • Prepare a stock solution of Allura Red AC in the supporting electrolyte.

  • Prepare a series of standard solutions by serial dilution.

5. Sample Preparation:

  • Extract Allura Red AC from the food matrix as described for HPLC. The final extract should be diluted in the supporting electrolyte.

6. Electrochemical Measurement:

  • Place the sample or standard solution in the electrochemical cell containing the three-electrode system.

  • Apply an accumulation potential for a specific time to pre-concentrate the analyte on the electrode surface.

  • Scan the potential using DPV mode and record the current response.

  • The peak current will be proportional to the concentration of Allura Red AC.

7. Analysis and Quantification:

  • Construct a calibration curve by plotting the peak current against the concentration of the standard solutions.

  • Determine the concentration of Allura Red AC in the sample by comparing its peak current to the calibration curve.

Visualizations

Experimental Workflows

Sample_Preparation_Workflow cluster_liquid Liquid Samples (Beverages) cluster_solid Solid Samples (Candies) cluster_complex High-Fat/Protein Samples L1 Degas Sample L2 Filter (0.45 µm) L1->L2 L3 Dilute (if needed) L2->L3 analysis Inject into Analytical Instrument L3->analysis S1 Homogenize S2 Weigh Sample S1->S2 S3 Add Extraction Solvent S2->S3 S4 Vortex & Sonicate S3->S4 S5 Centrifuge S4->S5 S6 Filter Supernatant (0.45 µm) S5->S6 S6->analysis C1 Initial Extraction C2 Defatting / Protein Precipitation C1->C2 C3 Centrifuge & Filter C2->C3 C3->analysis start Food Sample start->L1 Liquid start->S1 Solid start->C1 Complex

Caption: General sample preparation workflow for different food matrices.

HPLC_Analysis_Workflow prep Prepared Sample/Standard injector Autosampler/Injector prep->injector pump HPLC Pump (Mobile Phase) pump->injector column C18 Column injector->column detector DAD/UV-Vis Detector (~504 nm) column->detector data Data System (Chromatogram) detector->data quant Quantification (Calibration Curve) data->quant

Caption: Workflow for HPLC analysis of Allura Red AC.

Electrochemical_Sensing_Workflow sample Sample in Supporting Electrolyte cell Electrochemical Cell (3-Electrode System) sample->cell potentiostat Potentiostat cell->potentiostat accumulation Accumulation Step (Pre-concentration) potentiostat->accumulation measurement DPV Measurement (Potential Scan) accumulation->measurement signal Current Response (Voltammogram) measurement->signal quant Quantification signal->quant

Caption: Workflow for electrochemical detection of Allura Red AC.

References

Application Note: Quantification of Allura Red AC in Food and Beverage Products using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Allura Red AC (FD&C Red No. 40) is a synthetic azo dye widely used in food, beverage, and pharmaceutical products to impart a red color.[1] Due to potential health concerns, including allergies and hyperactivity in children, regulatory bodies in many countries have established maximum permissible limits for its consumption.[1] Therefore, accurate and reliable quantification of Allura Red AC in various matrices is crucial for ensuring product safety and regulatory compliance. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely employed for the separation, identification, and quantification of food additives like Allura Red AC due to its high resolution, sensitivity, and specificity.[2]

This application note provides a detailed protocol for the quantification of Allura Red AC using a reversed-phase HPLC (RP-HPLC) method coupled with a UV-Vis detector.

Principle

The method is based on the separation of Allura Red AC from other matrix components on a C18 stationary phase. The mobile phase, a mixture of an aqueous buffer and an organic solvent, carries the sample through the column. Allura Red AC, being a moderately polar compound, is retained by the nonpolar stationary phase. By adjusting the composition of the mobile phase (gradient or isocratic elution), Allura Red AC can be effectively separated and eluted. The eluted compound is then detected by a UV-Vis detector at its maximum absorbance wavelength (λmax), which is approximately 504 nm.[2] The concentration of Allura Red AC in the sample is determined by comparing its peak area to that of a calibration curve constructed from standard solutions of known concentrations.

Experimental Protocols

Materials and Reagents
  • Allura Red AC analytical standard (purity ≥ 98%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ammonium acetate (analytical grade)

  • Acetic acid (glacial, analytical grade)

  • Deionized water (18.2 MΩ·cm)

  • 0.45 µm syringe filters

Instrumentation
  • HPLC system equipped with:

    • Quaternary or binary pump

    • Autosampler

    • Column oven

    • UV-Vis or Photodiode Array (PDA) detector

Chromatographic Conditions
ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 20 mM Ammonium acetate buffer (pH 4.5)
Mobile Phase B Acetonitrile
Gradient 5% B to 40% B in 10 min; 40% B to 5% B in 2 min; hold at 5% B for 3 min
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 504 nm
Preparation of Standard Solutions
  • Stock Standard Solution (1000 µg/mL): Accurately weigh 100 mg of Allura Red AC standard and dissolve it in 100 mL of deionized water in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions (e.g., 1, 5, 10, 25, 50, and 100 µg/mL) by diluting the stock standard solution with deionized water.

Sample Preparation (for a clear beverage sample)
  • Degas the beverage sample by sonication for 15 minutes.

  • Take a 10 mL aliquot of the degassed sample and dilute it with 10 mL of deionized water in a 25 mL volumetric flask.

  • Adjust the pH to 4.5 using 0.1 M acetic acid.

  • Bring the volume up to 25 mL with deionized water.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

Note: For complex matrices with high protein or fat content, an additional solid-phase extraction (SPE) or a defatting step may be necessary to remove interfering substances.[2]

Data Presentation

The following table summarizes typical quantitative data for the HPLC method for Allura Red AC.

ParameterValue
Retention Time (min) ~ 6.5
Linearity Range (µg/mL) 1 - 100
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) (µg/mL) ~ 0.1
Limit of Quantification (LOQ) (µg/mL) ~ 0.3
Recovery (%) 95 - 105%
Repeatability (RSD%) < 2%

Visualizations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis P1 Weigh Allura Red AC Standard P2 Prepare Stock Solution (1000 µg/mL) P1->P2 P3 Prepare Working Standards (1-100 µg/mL) P2->P3 I1 Inject Standard/Sample into HPLC P3->I1 D1 Generate Calibration Curve P3->D1 S1 Degas Beverage Sample S2 Dilute and Adjust pH S1->S2 S3 Filter Sample S2->S3 S3->I1 I2 Separation on C18 Column I1->I2 I3 Detection at 504 nm I2->I3 D2 Integrate Peak Areas I3->D2 D3 Quantify Allura Red AC Concentration D1->D3 D2->D3

Caption: Experimental workflow for Allura Red AC quantification by HPLC.

HPLC_System MobilePhase Mobile Phase (Solvent Reservoir) Pump Pump MobilePhase->Pump Isocratic or Gradient Elution Injector Autosampler (Injector) Pump->Injector Column HPLC Column (C18) Injector->Column Sample Injection Detector UV-Vis Detector Column->Detector Elution DataSystem Data Acquisition System Detector->DataSystem Signal Waste Waste Detector->Waste

Caption: Logical relationship of HPLC system components.

References

Application Note: Spectrophotometric Determination of Allura Red AC in Beverages

Author: BenchChem Technical Support Team. Date: November 2025

AN-SPECTRO-001

Introduction

Allura Red AC (FD&C Red 40) is a synthetic azo dye extensively used in the food and beverage industry to impart a red color to products.[1][2] Due to potential health concerns and regulatory limits on its concentration in consumer products, accurate and reliable quantification of Allura Red AC is crucial for quality control and food safety.[1][2] This application note details a straightforward and cost-effective method for the determination of Allura Red AC in beverage samples using UV-Visible spectrophotometry. The methodology is based on the Beer-Lambert law, which establishes a linear relationship between the absorbance of the dye and its concentration in a solution.

Principle

The concentration of Allura Red AC in an aqueous solution can be determined by measuring its absorbance at the wavelength of maximum absorption (λmax). Allura Red AC exhibits a distinct absorption peak in the visible region of the electromagnetic spectrum, typically around 504 nm.[2] By creating a calibration curve from standard solutions of known concentrations, the concentration of the dye in an unknown beverage sample can be accurately determined. This method is noted for its simplicity, speed, and low instrumentation cost.[3][4]

Experimental Protocols

1. Instrumentation and Materials

  • UV-Visible Spectrophotometer

  • Analytical Balance

  • Volumetric flasks (100 mL and 10 mL)

  • Pipettes (various sizes)

  • Cuvettes (1 cm path length)

  • Beakers and other standard laboratory glassware

  • Allura Red AC analytical standard

  • Distilled or deionized water

2. Preparation of Standard Solutions

a. Preparation of Stock Standard Solution (200 µg/mL):

  • Accurately weigh 20.0 mg of Allura Red AC analytical standard.[2]

  • Transfer the powder to a 100 mL volumetric flask.[2]

  • Dissolve the powder in a small amount of distilled water and then dilute to the mark with distilled water.[2]

  • Stopper the flask and invert it several times to ensure the solution is homogeneous.

b. Preparation of Working Standard Solutions: A series of working standard solutions can be prepared by diluting the stock solution. For example, to prepare a 20 µg/mL working stock, pipette 10 mL of the 200 µg/mL stock solution into a 100 mL volumetric flask and dilute to the mark with distilled water.[2] From this working stock, a calibration curve can be constructed by preparing a series of dilutions (e.g., 2, 4, 6, 8, 10 µg/mL) in 10 mL volumetric flasks.

3. Sample Preparation

The preparation of beverage samples may vary depending on the sample matrix:

  • Clear, Non-carbonated Beverages:

    • Allow the beverage to reach room temperature.

    • If necessary, filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

    • Dilute the sample with distilled water to bring the Allura Red AC concentration within the range of the calibration curve. The dilution factor will depend on the expected dye concentration in the beverage.

  • Carbonated Beverages:

    • Degas the sample by sonication or by vigorous stirring to remove carbonation, which can interfere with spectrophotometric measurements.[1]

    • Proceed with filtration and dilution as described for non-carbonated beverages.[1]

4. Spectrophotometric Measurement

  • Turn on the spectrophotometer and allow it to warm up for at least 15-20 minutes.

  • Set the wavelength of maximum absorbance (λmax) for Allura Red AC, which is approximately 504 nm.[2] A scan from 400 nm to 600 nm can be performed on a standard solution to determine the precise λmax.

  • Use distilled water as a blank to zero the spectrophotometer.

  • Measure the absorbance of each of the prepared standard solutions and the prepared beverage sample(s).

  • Record the absorbance values.

5. Data Analysis

  • Construct a calibration curve by plotting the absorbance of the standard solutions versus their known concentrations.

  • Perform a linear regression analysis on the calibration data to obtain the equation of the line (y = mx + c), where 'y' is the absorbance, 'm' is the slope, 'x' is the concentration, and 'c' is the y-intercept. The R-squared value (R²) should be close to 1.0 to indicate a good linear fit.

  • Use the equation of the line and the measured absorbance of the beverage sample to calculate the concentration of Allura Red AC in the diluted sample.

  • Multiply the calculated concentration by the dilution factor to determine the original concentration of Allura Red AC in the undiluted beverage.

Data Presentation

The following table summarizes typical quantitative data for the spectrophotometric determination of Allura Red AC from various studies.

ParameterValueReference
Wavelength of Maximum Absorbance (λmax)504 - 507 nm[2][5]
Linear Concentration Range0.05 - 2.00 mg/L[6]
0.8 - 19.2 µg/mL[4][7]
2 - 40 µg/mL[5]
Limit of Detection (LOD)0.005 mg/L
Molar Absorptivity (ε)2.19 x 10⁴ L mol⁻¹ cm⁻¹ (in aqueous solution)

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis Stock_Solution Prepare Stock Solution (200 µg/mL Allura Red AC) Working_Standards Prepare Working Standards (e.g., 2-10 µg/mL) Stock_Solution->Working_Standards Measure_Standards Measure Absorbance of Standards Working_Standards->Measure_Standards Sample_Prep Prepare Beverage Sample (Degas, Filter, Dilute) Measure_Sample Measure Absorbance of Sample Sample_Prep->Measure_Sample Spectrophotometer Set Spectrophotometer (λmax = 504 nm) Blank Zero with Blank (Distilled Water) Spectrophotometer->Blank Blank->Measure_Standards Measure_Standards->Measure_Sample Calibration_Curve Construct Calibration Curve Measure_Standards->Calibration_Curve Calculate_Concentration Calculate Sample Concentration Measure_Sample->Calculate_Concentration Linear_Regression Perform Linear Regression Calibration_Curve->Linear_Regression Linear_Regression->Calculate_Concentration Final_Result Determine Original Concentration (with Dilution Factor) Calculate_Concentration->Final_Result

Caption: Experimental workflow for the spectrophotometric determination of Allura Red AC in beverages.

Logical_Relationship cluster_beer_lambert Beer-Lambert Law Absorbance Absorbance (A) Proportionality A = εlc Absorbance->Proportionality Concentration Concentration (c) Concentration->Proportionality Path_Length Path Length (l) (Constant = 1 cm) Path_Length->Proportionality Molar_Absorptivity Molar Absorptivity (ε) (Constant for Allura Red AC) Molar_Absorptivity->Proportionality

Caption: Relationship of variables in the Beer-Lambert Law for spectrophotometric analysis.

References

Application Notes and Protocols for Allura Red AC in Animal Feed Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Allura Red AC (FD&C Red No. 40) is a widely used synthetic azo dye in food, beverages, and pharmaceuticals.[1] Its use as a colorant in animal feed, particularly in a research context, allows for the investigation of its physiological and behavioral effects. These application notes provide a summary of key findings from animal studies and detailed protocols for researchers investigating the impact of Allura Red AC.

Quantitative Data Summary

The following tables summarize quantitative data from various toxicological and physiological studies of Allura Red AC in different animal models.

Table 1: General and Developmental Toxicity Studies in Rodents

Animal ModelDosageDuration of ExposureKey FindingsReference
Sprague-Dawley Rats0.0%, 2.5%, 5.0%, or 10.0% of the diet2 weeks prior to breeding, throughout gestation and lactation, and continuously for offspringReduced reproductive success, parental and offspring weight, brain weight, and survival. Decreased running wheel activity.[2]
RatsNot specifiedChronicNo consistent significant toxic effects from lifetime exposure.[3]
MiceNot specifiedLifetimeDevelopment of lymphomas.[3]
RabbitsNot specifiedTeratogenicity studyNo Observed Adverse Effect Level (NOAEL) of 700 mg/kg body weight per day. No treatment-related effects on various reproductive and fetal parameters.[4]

Table 2: Safety and Maximum Safe Levels in Various Animal Species

Animal SpeciesMaximum Safe Level (mg/kg complete feed)Reference
Guinea pig, chinchilla, degu, hamster, gerbil, chipmunk500[4]
Ferrets99[4]
Rabbits123[4]
Canaries, budgerigars, mynah, toucans45[4]
Lovebirds51[4]
Cockatiels79[4]
Cockatoos115[4]
Amazons145[4]
Parrots147[4]
Yellow breast macaw150[4]
Blue-throated macaw173[4]
Hyacinth macaw214[4]
Dogs370[5]
Cats308[5]

Table 3: Studies on Gut Health and Inflammation in Mice

Animal ModelDosageDuration of ExposureKey FindingsReference
MiceDose found in commonly consumed dietary products12 weeks (chronic exposure)Exacerbated experimental colitis, elevated colonic serotonin (5-HT) levels, and impaired epithelial barrier function.[6][7][6][7]
Germ-free MiceCecal transfer from Allura Red AC-exposed miceNot applicableWorsened colitis severity in recipient mice.[6]
MiceIntermittent exposure12 weeksDid not influence susceptibility to colitis.[6]
MiceEarly life exposureNot specifiedHeightened susceptibility to colitis later in life.[6]

Experimental Protocols

Protocol 1: General Toxicity and Carcinogenicity Study

This protocol outlines a general approach for assessing the long-term toxicity and carcinogenic potential of Allura Red AC in a rodent model.

1. Animal Model and Husbandry:

  • Select a suitable rodent strain (e.g., Sprague-Dawley rats or C57BL/6 mice).
  • House animals in a controlled environment with a 12-hour light/dark cycle, and ad libitum access to food and water.
  • Acclimatize animals for at least one week before the start of the study.

2. Diet Preparation:

  • Prepare diets containing various concentrations of Allura Red AC (e.g., 0%, 1%, 2.5%, and 5% by weight).
  • Ensure homogenous mixing of the colorant within the feed.
  • Store diets in cool, dark, and dry conditions to prevent degradation.

3. Experimental Design:

  • Randomly assign animals to different dietary groups (a minimum of 50 animals per sex per group is recommended for carcinogenicity studies).
  • Monitor and record food consumption and body weights weekly.
  • Conduct daily clinical observations for any signs of toxicity.

4. Data Collection and Analysis:

  • Perform hematology and clinical chemistry analysis at interim and terminal time points.
  • At the end of the study (e.g., 24 months), conduct a full necropsy.
  • Collect and weigh major organs.
  • Preserve tissues in 10% neutral buffered formalin for histopathological examination.
  • Statistically analyze the data for significant differences between control and treated groups.

Protocol 2: Evaluation of Allura Red AC on Colitis Susceptibility

This protocol is based on studies investigating the effect of Allura Red AC on inflammatory bowel disease models.[6][7]

1. Animal Model and Induction of Colitis:

  • Use a mouse strain susceptible to chemically induced colitis (e.g., C57BL/6).
  • Administer Allura Red AC in drinking water for a predefined period (e.g., 12 weeks) before colitis induction.
  • Induce colitis using an agent such as dextran sulfate sodium (DSS) in the drinking water.

2. Experimental Groups:

  • Control group: Regular drinking water, no DSS.
  • Allura Red AC group: Drinking water with Allura Red AC, no DSS.
  • DSS group: Regular drinking water, with DSS.
  • Allura Red AC + DSS group: Drinking water with Allura Red AC, with DSS.

3. Assessment of Colitis Severity:

  • Monitor body weight, stool consistency, and presence of blood in feces daily.
  • Calculate the Disease Activity Index (DAI).
  • At the end of the experiment, collect colon tissue for histological analysis and measurement of myeloperoxidase (MPO) activity as a marker of inflammation.

4. Mechanistic Studies:

  • Measure serotonin (5-HT) levels in colonic tissue using ELISA or HPLC.
  • Analyze gut microbiota composition through 16S rRNA sequencing of fecal samples.
  • Assess gut barrier function by measuring permeability to fluorescently labeled dextran in vivo.

Visualizations

Experimental_Workflow_for_Toxicity_Study cluster_setup Study Setup cluster_exposure Exposure Phase cluster_analysis Analysis Animal_Selection Animal Selection (e.g., Rats, Mice) Acclimatization Acclimatization (1 week) Animal_Selection->Acclimatization Randomization Randomization into Treatment Groups Acclimatization->Randomization Diet_Preparation Diet Preparation (Control & Allura Red AC doses) Diet_Preparation->Randomization Chronic_Exposure Chronic Exposure via Feed (e.g., 24 months) Randomization->Chronic_Exposure Monitoring Daily Clinical Observation Weekly Body Weight & Food Intake Chronic_Exposure->Monitoring Interim_Analysis Interim Blood Analysis Chronic_Exposure->Interim_Analysis Terminal_Necropsy Terminal Necropsy Chronic_Exposure->Terminal_Necropsy Data_Analysis Statistical Data Analysis Monitoring->Data_Analysis Interim_Analysis->Data_Analysis Organ_Weight Organ Weight Measurement Terminal_Necropsy->Organ_Weight Histopathology Histopathological Examination Terminal_Necropsy->Histopathology Organ_Weight->Data_Analysis Histopathology->Data_Analysis Allura_Red_AC_and_Colitis_Signaling_Pathway cluster_intake Intake cluster_gut Gut Environment cluster_outcome Pathological Outcome Allura_Red Chronic Allura Red AC Consumption Gut_Microbiota Altered Gut Microbiota Composition Allura_Red->Gut_Microbiota alters Serotonin Increased Colonic Serotonin (5-HT) Production Allura_Red->Serotonin directly increases Inflammation Increased Susceptibility to Colitis Gut_Microbiota->Inflammation Barrier_Dysfunction Disrupted Gut Barrier Function Serotonin->Barrier_Dysfunction leads to Barrier_Dysfunction->Inflammation

References

Application Notes and Protocols: In Vitro Cellular Effects of Allura Red AC

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the current understanding of the in vitro cellular effects of Allura Red AC, a widely used synthetic azo dye. The included protocols offer detailed methodologies for key experiments to assess its potential cytotoxic, genotoxic, and other cellular effects.

Data Summary

The following tables summarize quantitative data from various in vitro studies on Allura Red AC.

Table 1: Genotoxicity of Allura Red AC in Saccharomyces cerevisiae

Concentration (µg/mL)EndpointResultReference
9.76 - 5,000DNA Damage (Comet Assay)Genotoxic effect observed.[1][2]
1,250DNA Damage (Comet Assay)Minimum concentration for significant DNA damage at 37°C.[1][2]

Table 2: Inhibition of Carbonic Anhydrase II (CA II) by Allura Red AC

CompoundInhibition MechanismPotencyReference
Allura Red ACCompetitive InhibitionDose-dependent inhibition of esterase activity.[3]
Allura Red AC Degradation ProductsCompetitive InhibitionMore potent inhibitors than the parent dye.[3]

Table 3: Effects of Allura Red AC on Inflammatory Markers

SystemMarkerEffectReference
In vitro (Blood Neutrophils)Leukotriene B4 (LTB4) SynthesisAugmented[4]
In vitro (Blood Neutrophils)F2-isoprostanes SynthesisAugmented[4]

Experimental Protocols

In Vitro Comet Assay for DNA Damage Assessment

This protocol is adapted from methodologies used in genotoxicity studies of food additives.[1][2]

Objective: To evaluate the potential of Allura Red AC to induce DNA strand breaks in vitro.

Materials:

  • Test cells (e.g., human peripheral blood lymphocytes, HT-29 cells)

  • Allura Red AC stock solution

  • Low melting point (LMP) agarose

  • Normal melting point (NMP) agarose

  • Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris-HCl, pH 10, 1% Triton X-100, and 10% DMSO freshly added)

  • Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH > 13)

  • Neutralization buffer (0.4 M Tris-HCl, pH 7.5)

  • DNA staining solution (e.g., SYBR Green, ethidium bromide)

  • Microscope slides

  • Coverslips

  • Horizontal gel electrophoresis tank

  • Power supply

  • Fluorescence microscope with appropriate filters

  • Image analysis software for comet scoring

Procedure:

  • Cell Preparation and Treatment:

    • Culture cells to an appropriate confluency.

    • Treat cells with various concentrations of Allura Red AC (e.g., 10 - 5000 µg/mL) and a vehicle control for a defined period (e.g., 2-4 hours). Include a positive control (e.g., H₂O₂).

    • Harvest the cells by trypsinization or scraping and resuspend in ice-cold PBS to a concentration of 1 x 10⁵ cells/mL.

  • Slide Preparation:

    • Coat microscope slides with a layer of 1% NMP agarose and allow it to solidify.

    • Mix 10 µL of the cell suspension with 90 µL of 0.7% LMP agarose at 37°C.

    • Pipette the cell-agarose mixture onto the pre-coated slide and cover with a coverslip.

    • Solidify the agarose on a cold plate for 10 minutes.

  • Lysis:

    • Carefully remove the coverslips and immerse the slides in cold lysis solution for at least 1 hour at 4°C.

  • DNA Unwinding and Electrophoresis:

    • Transfer the slides to a horizontal gel electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer.

    • Allow the DNA to unwind for 20-40 minutes.

    • Perform electrophoresis at 25 V and 300 mA for 20-30 minutes.

  • Neutralization and Staining:

    • Gently remove the slides from the tank and immerse them in neutralization buffer for 5 minutes. Repeat this step three times.

    • Stain the slides with a DNA staining solution.

  • Visualization and Analysis:

    • Visualize the comets using a fluorescence microscope.

    • Capture images and analyze at least 50-100 comets per slide using image analysis software to determine the percentage of DNA in the tail, tail length, and tail moment.

In Vitro Micronucleus Assay for Genotoxicity

This protocol is based on standard methodologies for assessing chromosomal damage.

Objective: To determine if Allura Red AC induces the formation of micronuclei in cultured cells.

Materials:

  • Test cells (e.g., L5178Y, CHO, HepG2)

  • Allura Red AC stock solution

  • Cytochalasin B

  • Hypotonic solution (e.g., 0.075 M KCl)

  • Fixative (e.g., methanol:acetic acid, 3:1)

  • DNA staining solution (e.g., Giemsa, DAPI)

  • Microscope slides

  • Coverslips

  • Microscope

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in appropriate culture vessels and allow them to attach.

    • Treat cells with various concentrations of Allura Red AC and a vehicle control. Include a positive control (e.g., mitomycin C).

    • Add Cytochalasin B to the culture medium to block cytokinesis and allow for the accumulation of binucleated cells. The final concentration will depend on the cell line used.

    • Incubate for a period equivalent to 1.5-2 cell cycles.

  • Cell Harvesting and Slide Preparation:

    • Harvest the cells and centrifuge to form a pellet.

    • Resuspend the cells in a hypotonic solution and incubate to swell the cells.

    • Fix the cells by adding fresh, cold fixative. Repeat the fixation step 2-3 times.

    • Drop the cell suspension onto clean microscope slides and allow them to air dry.

  • Staining and Analysis:

    • Stain the slides with a suitable DNA stain.

    • Score at least 1000-2000 binucleated cells per concentration for the presence of micronuclei.

    • Calculate the frequency of micronucleated cells.

    • Assess cytotoxicity by determining the cytokinesis-block proliferation index (CBPI).

Visualizations

Experimental_Workflow_Comet_Assay cluster_prep Cell Preparation & Treatment cluster_assay Comet Assay cluster_output Output prep_start Start cell_culture Cell Culture prep_start->cell_culture treatment Treatment with Allura Red AC cell_culture->treatment harvest Cell Harvesting treatment->harvest embedding Cell Embedding in Agarose harvest->embedding lysis Lysis embedding->lysis unwinding DNA Unwinding lysis->unwinding electrophoresis Electrophoresis unwinding->electrophoresis staining Staining electrophoresis->staining analysis Microscopy & Image Analysis staining->analysis results Quantification of DNA Damage (% Tail DNA, Tail Moment) analysis->results

Caption: Workflow for the in vitro Comet Assay.

Experimental_Workflow_Micronucleus_Assay cluster_prep Cell Preparation & Treatment cluster_assay Micronucleus Assay cluster_output Output prep_start Start cell_seeding Cell Seeding prep_start->cell_seeding treatment Treatment with Allura Red AC & Cytochalasin B cell_seeding->treatment incubation Incubation (1.5-2 cell cycles) treatment->incubation harvesting Cell Harvesting incubation->harvesting hypotonic_tx Hypotonic Treatment harvesting->hypotonic_tx fixation Fixation hypotonic_tx->fixation slide_prep Slide Preparation fixation->slide_prep staining Staining slide_prep->staining analysis Microscopy & Scoring staining->analysis results Frequency of Micronucleated Cells & CBPI analysis->results

Caption: Workflow for the in vitro Micronucleus Assay.

Signaling_Pathway_Inflammation allura_red Allura Red AC neutrophils Blood Neutrophils allura_red->neutrophils acts on inhibition Inhibition allura_red->inhibition ltb4 Leukotriene B4 Synthesis neutrophils->ltb4 augments f2_isoprostanes F2-isoprostanes Synthesis neutrophils->f2_isoprostanes augments ca2 Carbonic Anhydrase II inhibition->ca2 inhibits

Caption: Allura Red AC's effects on inflammatory pathways.

References

Application Notes and Protocols: Animal Models for Studying the Impact of Allura Red AC Consumption

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the current understanding and methodologies for studying the effects of Allura Red AC (AR), also known as FD&C Red 40, in animal models. The protocols detailed below are intended to guide researchers in designing and executing experiments to investigate the physiological, metabolic, and neurological impacts of AR consumption.

Introduction

Allura Red AC is a widely used synthetic azo dye in food, beverages, and pharmaceuticals.[1] While generally considered safe for consumption within the acceptable daily intake (ADI) of 7 mg/kg body weight, recent studies using animal models have raised concerns about its potential adverse health effects.[2] Chronic exposure has been linked to gut inflammation, exacerbation of colitis, and potential neurobehavioral changes.[2][3] These notes summarize key findings and provide detailed protocols for researchers investigating the mechanisms underlying these effects.

Data Presentation: Quantitative Effects of Allura Red AC in Animal Models

The following tables summarize quantitative data from various studies on the impact of Allura Red AC consumption in rodent models.

Table 1: Effects of Allura Red AC on Gut Inflammation and Colitis in Mice

ParameterAnimal ModelDosage/DurationKey FindingsReference
Colitis Severity C57BL/6 miceChronic exposure (in diet)Exacerbated DSS-induced colitis[4][5]
IL-23 over-expressing miceChronic exposureTriggers IBD-like colitis[2]
Gut Serotonin (5-HT) C57BL/6 miceChronic exposureIncreased colonic 5-HT levels[2]
Epithelial Barrier Function C57BL/6 miceChronic exposureImpaired via myosin light chain kinase (MLCK)[2]
Gut Microbiota C57BL/6 miceChronic exposureAltered composition, transfer of microbiota worsens colitis[6]
DNA Damage A/J mice7 mg/kg and 14 mg/kg for 6h, 24h, or 1 weekCaused DNA damage in colon cells[2]

Table 2: Neurobehavioral and Systemic Effects of Allura Red AC in Rats

ParameterAnimal ModelDosage/DurationKey FindingsReference
Memory Rats7 mg/kg/day and 70 mg/kg/dayImpaired memory[2][7]
Anxiety Levels Female ratsMixture of food colorants including ARDecreased anxiety levels[3]
Activity Levels Male ratsMixture of food colorants including ARIncreased hyperactive behavior[3]
Brain Structure Rats70 mg/kg/dayDecreased volume of the medial prefrontal cortex[3]
Neurotransmitters Male albino rats200 mg/kg for 8 weeksSignificant decrease in 5-HIAA and GABA in various brain regions[8]
Biochemical Markers Male ratsNot specifiedIncreased systemic levels of AST, ASP, creatine, malondialdehyde, and Cox-2. Decreased total antioxidant capacity.[2]
Male albino rats200 mg/kg for 8 weeksIncreased serum urea and creatinine[8]
Body and Organ Weight RatsUp to 10% of the dietReduced parental and offspring weight, and brain weight
Mice0.42%, 0.84%, 1.68% in dietIncreased average body weight of offspring during lactation in lower dosed groups[9]

Experimental Protocols

Protocol 1: Induction and Assessment of Colitis in Mice

This protocol describes the induction of colitis using Dextran Sulfate Sodium (DSS) in mice chronically exposed to Allura Red AC.

Materials:

  • C57BL/6 mice (8 weeks old)

  • Allura Red AC (food grade)

  • Standard chow diet

  • Dextran Sulfate Sodium (DSS, molecular weight: 36-50 kDa)

  • Drinking water

  • Animal balance

  • Fecal occult blood test kit

  • Formalin (10%)

  • Paraffin

  • Hematoxylin and Eosin (H&E) stain

Procedure:

  • Animal Acclimation and Diet:

    • Acclimate mice for at least one week to the animal facility conditions.

    • Divide mice into a control group (standard chow) and an experimental group (chow containing a specified concentration of Allura Red AC, e.g., a diet formulated to deliver a dose equivalent to the human ADI).

    • Feed the respective diets for a period of 12 weeks for chronic exposure.[10]

  • Induction of Colitis:

    • After the chronic exposure period, induce colitis by administering 2.5% (w/v) DSS in the drinking water for 7 consecutive days.[2] Control animals receive regular drinking water.

    • Monitor mice daily for body weight loss, stool consistency, and presence of blood in the stool.

  • Assessment of Colitis Severity:

    • Disease Activity Index (DAI): Calculate the DAI daily based on a scoring system for weight loss, stool consistency, and rectal bleeding.

    • Colon Length: At the end of the experiment, euthanize the mice and carefully excise the colon. Measure the length from the cecum to the anus. Shorter colon length is indicative of more severe inflammation.

    • Histopathological Analysis:

      • Fix a distal segment of the colon in 10% formalin and embed in paraffin.

      • Section the tissue and stain with H&E.

      • Score the sections for the severity of inflammation, crypt damage, and immune cell infiltration based on established scoring systems.[3][7][11]

  • Biochemical Analysis:

    • Collect colon tissue for the measurement of serotonin (5-HT) levels, typically using HPLC.

    • Analyze colon tissue for markers of epithelial barrier function, such as myosin light chain kinase (MLCK), via western blot or immunohistochemistry.

Protocol 2: Assessment of Neurobehavioral Effects in Rats

This protocol outlines methods to assess anxiety-like behavior and locomotor activity in rats exposed to Allura Red AC.

Materials:

  • Sprague-Dawley or Wistar rats

  • Allura Red AC

  • Elevated Plus Maze (EPM) apparatus

  • Open Field Test (OFT) arena

  • Video tracking software

Procedure:

  • Animal Dosing:

    • Administer Allura Red AC to different groups of rats at various doses (e.g., 7 mg/kg/day and 70 mg/kg/day) via oral gavage or in the drinking water for a specified duration (e.g., 6 weeks).[7] A control group should receive the vehicle (e.g., distilled water).

  • Elevated Plus Maze (EPM) Test:

    • The EPM apparatus consists of two open arms and two closed arms.

    • Place a rat in the center of the maze, facing an open arm, and allow it to explore for 5 minutes.[12]

    • Record the time spent in the open and closed arms and the number of entries into each arm using video tracking software.

    • An increase in the time spent in the open arms is indicative of reduced anxiety-like behavior.

  • Open Field Test (OFT):

    • The OFT arena is a square or circular box.

    • Place a rat in the center of the arena and allow it to explore for a set period (e.g., 5-10 minutes).

    • Record the total distance traveled, the time spent in the center versus the periphery of the arena, and the frequency of rearing behaviors.

    • Increased time in the center is associated with lower anxiety, while total distance traveled is a measure of locomotor activity.

  • Data Analysis:

    • Analyze the data using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to compare the different dose groups with the control group.

Mandatory Visualizations

Signaling Pathway

Allura_Red_Impact_on_Gut_Inflammation cluster_lumen Gut Lumen cluster_epithelium Intestinal Epithelium cluster_lamina_propria Lamina Propria Allura Red AC Allura Red AC Gut Microbiota Gut Microbiota Allura Red AC->Gut Microbiota Metabolized by azoreductases Metabolites Metabolites (e.g., cresidine-4-sulfonic acid, 1-amino-2-naphthol-6-sulfonic acid) Gut Microbiota->Metabolites Enterochromaffin Cells Enterochromaffin Cells Metabolites->Enterochromaffin Cells Stimulates Serotonin (5-HT) Serotonin (5-HT) Enterochromaffin Cells->Serotonin (5-HT) Increases Production Epithelial Barrier Epithelial Barrier Immune Cells Immune Cells (e.g., CD4+ T cells) Epithelial Barrier->Immune Cells Allows bacterial translocation, activating Colitis Colitis Epithelial Barrier->Colitis MLCK Myosin Light Chain Kinase (MLCK) MLCK->Epithelial Barrier Disrupts (Increased Permeability) Pro-inflammatory Cytokines Pro-inflammatory Cytokines (e.g., IFN-γ) Immune Cells->Pro-inflammatory Cytokines Pro-inflammatory Cytokines->Colitis Serotonin (5-HT)->MLCK Activates

Caption: Allura Red AC's impact on gut inflammation.

Experimental Workflow

Experimental_Workflow cluster_phase1 Phase 1: Chronic Exposure cluster_phase2 Phase 2: Colitis Induction / Behavioral Testing cluster_phase3 Phase 3: Endpoint Analysis Animal Acclimation Animal Acclimation Dietary Groups Control Diet vs. Allura Red Diet Animal Acclimation->Dietary Groups Chronic AR Exposure (12 weeks) Chronic AR Exposure (12 weeks) Dietary Groups->Chronic AR Exposure (12 weeks) DSS Administration (7 days) DSS Administration (7 days) Chronic AR Exposure (12 weeks)->DSS Administration (7 days) Behavioral Testing Elevated Plus Maze & Open Field Test Chronic AR Exposure (12 weeks)->Behavioral Testing Daily Monitoring Daily Monitoring DSS Administration (7 days)->Daily Monitoring Euthanasia & Sample Collection Euthanasia & Sample Collection Daily Monitoring->Euthanasia & Sample Collection Data Analysis Data Analysis Behavioral Testing->Data Analysis Macroscopic Analysis Colon Length Euthanasia & Sample Collection->Macroscopic Analysis Histopathology H&E Staining & Scoring Macroscopic Analysis->Histopathology Sample Collection Colon, Blood, Brain Biochemical Assays Serotonin, Cytokines, Liver Enzymes, etc. Sample Collection->Biochemical Assays Biochemical Assays->Data Analysis

Caption: Workflow for studying Allura Red AC effects.

References

Measuring the Impact of Allura Red AC on Gut Microbiota Composition: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allura Red AC (FD&C Red 40) is a widely used synthetic azo dye in food, beverages, and pharmaceuticals. Emerging scientific evidence suggests that chronic consumption of Allura Red AC can have adverse effects on gut health. Notably, studies have demonstrated its potential to disrupt the gut barrier, modulate the production of the neurotransmitter serotonin, and consequently alter the composition and function of the gut microbiota.[1][2] These alterations may increase susceptibility to inflammatory bowel diseases (IBD), such as Crohn's disease and ulcerative colitis.[1][2][3]

These application notes provide a comprehensive overview of the experimental protocols and methodologies required to assess the impact of Allura Red AC on the gut microbiota. The following sections detail in vivo and in vitro models, protocols for microbiota analysis, metabolite profiling, and assessment of gut barrier integrity, along with the underlying signaling pathways.

Experimental Workflow

A multi-faceted approach is essential to comprehensively evaluate the effects of Allura Red AC on the gut microbiota. The following diagram outlines a logical experimental workflow, integrating in vivo and in vitro studies with key analytical techniques.

Experimental Workflow cluster_in_vivo In Vivo Assessment cluster_analysis Sample Analysis cluster_in_vitro In Vitro Assessment animal_model Animal Model (e.g., DSS-induced colitis) ar_admin Allura Red AC Administration animal_model->ar_admin clinical_monitoring Clinical Monitoring (Body weight, DAI) ar_admin->clinical_monitoring cell_culture Caco-2 Cell Culture ar_admin->cell_culture Direct Application fermentation_model In Vitro Gut Fermentation Model ar_admin->fermentation_model Direct Application sample_collection Sample Collection (Feces, Colon Tissue) clinical_monitoring->sample_collection dna_extraction Fecal DNA Extraction sample_collection->dna_extraction Fecal Samples scfa_analysis SCFA Analysis (GC-MS) sample_collection->scfa_analysis Fecal/Cecal Samples serotonin_analysis Serotonin Measurement (ELISA/HPLC) sample_collection->serotonin_analysis Colon Tissue barrier_function Gut Barrier Function (Histology, TEER) sample_collection->barrier_function Colon Tissue seq_library_prep 16S rRNA Sequencing Library Preparation dna_extraction->seq_library_prep sequencing High-Throughput Sequencing seq_library_prep->sequencing bioinformatics Bioinformatic Analysis sequencing->bioinformatics data_interpretation Data Interpretation and Conclusion Drawing bioinformatics->data_interpretation Microbiota Composition scfa_analysis->data_interpretation Metabolite Profile serotonin_analysis->data_interpretation Neurotransmitter Levels barrier_function->data_interpretation Gut Permeability teer_measurement TEER Measurement cell_culture->teer_measurement teer_measurement->data_interpretation Epithelial Integrity fermentation_model->data_interpretation Direct Microbial Effects

Caption: Experimental workflow for assessing Allura Red AC's effect on gut microbiota.

In Vivo Model: DSS-Induced Colitis in Mice

The dextran sulfate sodium (DSS)-induced colitis model is a widely used and relevant model to study IBD and the impact of dietary components on gut inflammation.

Protocol:

  • Animal Acclimatization: House C57BL/6 mice (6-8 weeks old) in a controlled environment (12-hour light/dark cycle, 22-24°C) with ad libitum access to standard chow and water for at least one week before the experiment.

  • Allura Red AC Administration:

    • Control Group: Mice receive standard chow and drinking water.

    • Allura Red AC Group: Mice receive standard chow and drinking water supplemented with Allura Red AC (e.g., 100 ppm). The administration should be continuous for a predefined period (e.g., 4-12 weeks) prior to and during DSS induction.

  • Induction of Colitis:

    • After the Allura Red AC pre-treatment period, colitis is induced by administering 2.5-3% (w/v) DSS in the drinking water for 5-7 consecutive days.

  • Clinical Monitoring:

    • Monitor body weight, stool consistency, and the presence of blood in the feces daily.

    • Calculate the Disease Activity Index (DAI) based on these parameters (see Table 1).

  • Sample Collection:

    • At the end of the experimental period, euthanize the mice.

    • Collect fecal pellets for microbiota and SCFA analysis.

    • Excise the colon and measure its length and weight.

    • Collect colon tissue for histological analysis, serotonin measurement, and gene expression analysis.

Data Presentation:

Table 1: Disease Activity Index (DAI) Scoring

ScoreWeight Loss (%)Stool ConsistencyBlood in Stool
0 NoneNormalNegative
1 1-5
2 5-10Loose StoolsPositive
3 10-15
4 >15DiarrheaGross Bleeding

Table 2: Representative Quantitative Data from DSS-Induced Colitis Model

ParameterControlAllura Red ACAllura Red AC + DSSDSS
Body Weight Change (%) +2.5 ± 0.5+1.8 ± 0.6-15.2 ± 2.1-10.5 ± 1.8
DAI Score (Day 7) 0.1 ± 0.10.3 ± 0.23.8 ± 0.42.9 ± 0.3
Colon Length (cm) 8.2 ± 0.47.9 ± 0.55.1 ± 0.66.0 ± 0.5
Histological Score 0.5 ± 0.21.1 ± 0.38.5 ± 1.26.2 ± 0.9

Note: Data are presented as mean ± SD and are representative examples.

Gut Microbiota Analysis: 16S rRNA Gene Sequencing

16S rRNA gene sequencing is a culture-independent method used to identify and quantify the different types of bacteria present in a complex sample like feces.

Protocol:

  • Fecal DNA Extraction:

    • Homogenize fecal samples (50-100 mg) in a lysis buffer.

    • Use a commercially available DNA extraction kit (e.g., QIAamp PowerFecal Pro DNA Kit) following the manufacturer's instructions to isolate high-quality microbial DNA.

  • PCR Amplification of 16S rRNA Gene:

    • Amplify a hypervariable region (e.g., V3-V4) of the 16S rRNA gene using universal primers with Illumina overhang adapters.

    • Perform PCR in triplicate for each sample to minimize amplification bias.

  • Library Preparation and Sequencing:

    • Pool the triplicate PCR products for each sample.

    • Purify the pooled amplicons.

    • Perform a second PCR to attach dual indices and Illumina sequencing adapters.

    • Purify and quantify the final library.

    • Sequence the library on an Illumina MiSeq or NovaSeq platform.

  • Bioinformatic Analysis:

    • Process the raw sequencing reads to remove low-quality sequences and chimeras.

    • Cluster the sequences into Operational Taxonomic Units (OTUs) or Amplicon Sequence Variants (ASVs).

    • Assign taxonomy to each OTU/ASV using a reference database (e.g., Greengenes, SILVA).

    • Calculate alpha diversity (within-sample diversity, e.g., Shannon, Simpson indices) and beta diversity (between-sample diversity, e.g., Bray-Curtis, UniFrac distances).

    • Perform statistical analysis to identify differentially abundant taxa between experimental groups.

Data Presentation:

Table 3: Representative Changes in Gut Microbiota Composition

Taxonomic LevelTaxonControl Group (Relative Abundance %)Allura Red AC Group (Relative Abundance %)p-value
Phylum Firmicutes65.2 ± 5.155.8 ± 6.3<0.05
Phylum Bacteroidetes28.1 ± 4.235.9 ± 5.5<0.05
Genus Lactobacillus5.3 ± 1.12.1 ± 0.8<0.01
Genus Bacteroides15.4 ± 2.522.1 ± 3.1<0.05

Note: Data are presented as mean ± SD and are representative examples.

Table 4: Representative Alpha and Beta Diversity Metrics

Diversity MetricControlAllura Red ACp-value
Shannon Index 4.2 ± 0.33.5 ± 0.4<0.05
Observed OTUs 350 ± 45280 ± 38<0.05
Bray-Curtis Dissimilarity --<0.01 (ANOSIM/PERMANOVA)

Note: Data are presented as mean ± SD and are representative examples.

Metabolite Analysis: Short-Chain Fatty Acids (SCFAs)

SCFAs are key metabolites produced by the gut microbiota and play a crucial role in gut health.

Protocol (GC-MS):

  • Sample Preparation:

    • Homogenize fecal or cecal samples in a suitable buffer.

    • Acidify the samples and extract SCFAs with an organic solvent (e.g., diethyl ether).

  • Derivatization:

    • Derivatize the extracted SCFAs to increase their volatility for GC analysis (e.g., using N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide, MTBSTFA).

  • GC-MS Analysis:

    • Inject the derivatized sample into a gas chromatograph coupled with a mass spectrometer.

    • Separate the SCFA derivatives on a suitable capillary column.

    • Identify and quantify individual SCFAs based on their retention times and mass spectra, using a standard curve.

Data Presentation:

Table 5: Representative SCFA Concentrations

SCFAControl (µmol/g)Allura Red AC (µmol/g)p-value
Acetate 65.8 ± 8.252.1 ± 7.5<0.05
Propionate 22.4 ± 3.115.9 ± 2.8<0.05
Butyrate 18.9 ± 2.511.3 ± 2.1<0.01

Note: Data are presented as mean ± SD and are representative examples.

Assessment of Gut Barrier Function

In Vitro Protocol (Caco-2 Cells):

  • Cell Culture: Culture Caco-2 cells on permeable supports (e.g., Transwell inserts) until they form a differentiated and polarized monolayer.

  • Allura Red AC Treatment: Expose the Caco-2 cell monolayers to different concentrations of Allura Red AC.

  • TEER Measurement: Measure the Transepithelial Electrical Resistance (TEER) at different time points using a voltohmmeter. A decrease in TEER indicates a disruption of the tight junctions and increased permeability.

In Vivo/Ex Vivo Protocol (FITC-Dextran and Ussing Chamber):

  • In Vivo Permeability: Gavage mice with fluorescein isothiocyanate-dextran (FITC-dextran). After a specific time, collect blood and measure the concentration of FITC-dextran in the serum. Increased levels indicate compromised gut barrier function.

  • Ex Vivo Permeability (Ussing Chamber):

    • Mount a section of the colon in an Ussing chamber.

    • Add a fluorescent probe (e.g., FITC-dextran) to the mucosal side.

    • Measure the flux of the probe to the serosal side over time. An increased flux indicates higher permeability.

Data Presentation:

Table 6: Representative Gut Barrier Function Data

MethodParameterControlAllura Red ACp-value
In Vitro TEER (% of initial)98.5 ± 4.265.3 ± 7.1<0.01
In Vivo Serum FITC-dextran (µg/mL)1.2 ± 0.33.8 ± 0.9<0.01

Note: Data are presented as mean ± SD and are representative examples.

Measurement of Colonic Serotonin

Protocol (ELISA or HPLC):

  • Tissue Homogenization: Homogenize colon tissue samples in an appropriate buffer.

  • Serotonin Quantification:

    • ELISA: Use a commercially available serotonin ELISA kit to quantify the concentration of serotonin in the tissue homogenates.

    • HPLC: Use high-performance liquid chromatography with electrochemical detection for a more sensitive and specific measurement of serotonin.

Data Presentation:

Table 7: Representative Colonic Serotonin Levels

ParameterControl (ng/mg tissue)Allura Red AC (ng/mg tissue)p-value
Serotonin 15.2 ± 2.828.9 ± 4.5<0.01

Note: Data are presented as mean ± SD and are representative examples.

Signaling Pathway

Chronic exposure to Allura Red AC has been shown to disrupt gut homeostasis through a mechanism involving increased serotonin production. This, in turn, alters the gut microbiota composition and impairs gut barrier function.

Allura_Red_AC_Signaling_Pathway cluster_lumen Gut Lumen cluster_epithelium Intestinal Epithelium cluster_lamina_propria Lamina Propria Allura Red AC Allura Red AC EC_Cell Enterochromaffin (EC) Cell Allura Red AC->EC_Cell Stimulates Serotonin Serotonin EC_Cell->Serotonin Increases Production & Release of Serotonin (5-HT) Epithelial_Cell Epithelial Cell Tight_Junctions Tight Junctions Gut_Barrier_Dysfunction Gut Barrier Dysfunction (Increased Permeability) Tight_Junctions->Gut_Barrier_Dysfunction Leads to Immune_Cells Immune Cells Inflammation Inflammation (e.g., Colitis) Immune_Cells->Inflammation Promotes Serotonin->Tight_Junctions Disrupts Gut_Microbiota Gut Microbiota (Dysbiosis) Serotonin->Gut_Microbiota Alters Composition Gut_Microbiota->Inflammation Contributes to Gut_Barrier_Dysfunction->Immune_Cells Activates

Caption: Signaling pathway of Allura Red AC's effect on the gut.

Conclusion

The protocols and methodologies outlined in these application notes provide a robust framework for investigating the effects of Allura Red AC on the gut microbiota and overall gut health. By employing a combination of in vivo and in vitro models, along with advanced analytical techniques, researchers can gain valuable insights into the mechanisms by which this common food additive may contribute to gut dysbiosis and inflammation. This knowledge is critical for informing regulatory decisions, guiding the development of safer food additives, and potentially identifying novel therapeutic strategies for managing IBD and other gut-related disorders.

References

Application Notes and Protocols for Evaluating the Stability of Allura Red AC Under Different pH Conditions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allura Red AC (FD&C Red No. 40) is a synthetic monoazo dye widely used in food, pharmaceuticals, and cosmetics to impart a red color. The stability of this colorant is a critical parameter, as its degradation can lead to loss of color and the potential formation of undesirable byproducts. The pH of a formulation is a key factor that can influence the stability of Allura Red AC. These application notes provide a comprehensive overview and detailed protocols for evaluating the stability of Allura Red AC across a range of pH conditions using spectrophotometric and colorimetric techniques.

Allura Red AC is known to be relatively stable in acidic to neutral conditions, with good stability to pH changes from pH 3 to 8.[1] However, its stability can be compromised in more alkaline environments, where degradation can occur at a faster rate. The primary method for assessing stability involves subjecting solutions of Allura Red AC at various pH values to controlled conditions and monitoring changes in color and absorbance over time.

Quantitative Data Summary

The following tables summarize the colorimetric data for Allura Red AC at different pH values. The data is presented in the CIELAB color space, where L* represents lightness, a* represents the red-green axis, and b* represents the yellow-blue axis. C* represents chroma (color saturation), and h_ab represents the hue angle.

Table 1: Colorimetric Data of Allura Red AC at Various pH Values

pHLabCh_ab
2.849.551.025.557.026.6
4.149.651.125.457.126.4
5.449.751.225.257.226.2
6.749.851.225.057.326.0
8.150.051.124.556.725.6

Data adapted from a study on the colorimetric properties of synthetic food colorants.

Experimental Protocols

Preparation of Britton-Robinson Universal Buffer

The Britton-Robinson buffer is a "universal" buffer that can be adjusted to a wide pH range, making it ideal for these stability studies.

Materials:

  • Boric acid (H₃BO₃)

  • Phosphoric acid (H₃PO₄)

  • Acetic acid (CH₃COOH)

  • Sodium hydroxide (NaOH), 0.2 M solution

  • Distilled or deionized water

  • pH meter

Procedure:

  • Prepare a stock solution by dissolving 0.04 M boric acid, 0.04 M phosphoric acid, and 0.04 M acetic acid in distilled water.

  • To prepare a buffer of a specific pH, take a known volume of the stock solution.

  • While monitoring with a calibrated pH meter, slowly titrate the stock solution with 0.2 M sodium hydroxide until the desired pH is reached.

  • For example, to create buffers for the pH values in Table 1, you would titrate separate aliquots of the stock solution to pH 2.8, 4.1, 5.4, 6.7, and 8.1.

Preparation of Allura Red AC Solutions

Materials:

  • Allura Red AC powder

  • Britton-Robinson buffer solutions (prepared in section 3.1)

  • Volumetric flasks

Procedure:

  • Prepare a stock solution of Allura Red AC (e.g., 100 mg/L) in distilled water.

  • For each pH value to be tested, pipette a specific volume of the Allura Red AC stock solution into a volumetric flask.

  • Dilute to the mark with the corresponding Britton-Robinson buffer solution to achieve the final desired concentration (e.g., 10 mg/L).

  • Prepare a "time zero" sample for immediate analysis and store the remaining solutions under controlled conditions (e.g., protected from light at a specific temperature) for the duration of the stability study.

Spectrophotometric Analysis

Instrumentation:

  • UV-Vis Spectrophotometer

Procedure:

  • Set the spectrophotometer to scan a wavelength range of 400-700 nm.

  • Use the corresponding Britton-Robinson buffer as the blank to zero the instrument.

  • Measure the absorbance spectrum of the "time zero" sample for each pH. The maximum absorbance for Allura Red AC is approximately 504 nm.[2]

  • At specified time intervals (e.g., 1, 3, 7, 14, and 30 days), withdraw an aliquot of each stored sample and measure its absorbance spectrum.

  • Record the absorbance at the λ_max (around 504 nm) for each sample at each time point.

  • A decrease in absorbance at the λ_max indicates degradation of the colorant.

Colorimetric Analysis

Instrumentation:

  • Colorimeter

Procedure:

  • Calibrate the colorimeter according to the manufacturer's instructions using a white standard.

  • Measure the L, a, and b* values of the "time zero" sample for each pH.

  • At the same time intervals as the spectrophotometric analysis, measure the L, a, and b* values of each stored sample.

  • Calculate the total color difference (ΔE) using the following formula: ΔE = √[(ΔL)^2 + (Δa)^2 + (Δb)^2] where ΔL, Δa, and Δb are the differences in the respective values between the stored sample and the "time zero" sample.

  • A larger ΔE* value indicates a greater change in color and thus, lower stability.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_analysis Analysis (at Time Intervals) cluster_data Data Evaluation cluster_result Result Buffer_Prep Prepare Britton-Robinson Buffer (pH 2-12) Dye_Sol_Prep Prepare Allura Red AC Solutions in Buffers Buffer_Prep->Dye_Sol_Prep Spectro Spectrophotometric Analysis (Absorbance at 504 nm) Dye_Sol_Prep->Spectro Color Colorimetric Analysis (L, a, b* values) Dye_Sol_Prep->Color Kinetics Calculate Degradation Rate Spectro->Kinetics Color_Diff Calculate Total Color Difference (ΔE*) Color->Color_Diff Stability Determine pH Stability Profile Kinetics->Stability Color_Diff->Stability

Caption: Experimental workflow for evaluating Allura Red AC stability.

Degradation_Pathway cluster_conditions Degradation Conditions cluster_products Potential Degradation Products AlluraRed Allura Red AC Acidic Acidic pH (e.g., < 3) AlluraRed->Acidic Slow Degradation Alkaline Alkaline pH (e.g., > 8) AlluraRed->Alkaline Accelerated Degradation Light Photodegradation AlluraRed->Light Photocatalysis Cleavage Azo Bond Cleavage Products Alkaline->Cleavage AromaticAmines Aromatic Amines/Amides Light->AromaticAmines CarboxylicAcids Short-chain Carboxylic Acids (e.g., Maleic acid, Oxalic acid) Cleavage->CarboxylicAcids

Caption: Putative degradation pathways of Allura Red AC.

Interpretation of Results

  • Spectrophotometric Data: A minimal decrease in the absorbance at the λ_max over time indicates high stability at that particular pH. The rate of degradation can be determined by plotting absorbance versus time and fitting the data to a kinetic model (e.g., zero-order, first-order).

  • Colorimetric Data: A small ΔE* value signifies that the color of the solution has not changed significantly, indicating good stability. A ΔE* value greater than 3 is generally considered to be a noticeable color difference.

  • Correlation: The results from both spectrophotometric and colorimetric analyses should be correlated. A decrease in absorbance should correspond to an increase in the ΔE* value.

By following these protocols, researchers can systematically evaluate the stability of Allura Red AC under various pH conditions, ensuring the color integrity and safety of their products.

References

Application Notes and Protocols: Allura Red AC in Pharmaceutical Tablet Coating

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Allura Red AC (also known as FD&C Red No. 40) as a coloring agent in pharmaceutical tablet film coating. This document outlines the material's properties, regulatory status, a detailed experimental protocol for its application, and methods for quality control.

Introduction to Allura Red AC in Tablet Coating

Allura Red AC is a synthetic monoazo dye widely used in the pharmaceutical, food, and cosmetic industries to impart a consistent and vibrant red color to products.[1] In pharmaceutical tablet manufacturing, a uniform and appealing color is crucial for product identification, brand recognition, and patient compliance. Allura Red AC is favored for its high tinctorial strength, good water solubility, and stability across a range of processing conditions.[2] It is typically used in the form of a soluble salt or as an aluminum lake for greater stability in certain formulations.

Key Attributes:

  • Appearance: Dark red powder or granules.[2]

  • Solubility: Freely soluble in water, insoluble in ethanol.[2]

  • Regulatory Status: Approved for use in drugs by major regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Food Safety Authority (EFSA).

Quantitative Data Summary

The following tables summarize key specifications and typical parameters associated with the use of Allura Red AC in tablet film coating.

Table 1: Physicochemical Properties of Allura Red AC

PropertyValue
Chemical NameDisodium 6-hydroxy-5-(2-methoxy-5-methyl-4-sulfonato-phenylazo)-2-naphthalenesulfonate
C.A.S. Number25956-17-6
Molecular FormulaC₁₈H₁₄N₂Na₂O₈S₂
Molecular Weight496.43 g/mol
Maximum Absorbance (in water)~501 nm
Purity (Total Coloring Matters)Not less than 85%

Table 2: Representative Film Coating Suspension Formulation

ComponentFunctionRepresentative Concentration (% w/w of final suspension)
Purified WaterSolvent80.0 - 85.0
Film-Forming Polymer (e.g., HPMC)Film Former10.0 - 15.0
Plasticizer (e.g., PEG 400)Flexibility1.0 - 2.0
Allura Red AC Aluminum Lake Colorant 0.5 - 2.0
Opacifier (e.g., Titanium Dioxide)Opacity1.0 - 3.0
Anti-adherent (e.g., Talc)Reduces Sticking0.5 - 1.5

Table 3: Illustrative Impact of Allura Red AC Concentration on Tablet Quality Attributes

Allura Red AC Lake Concentration (% w/w of coating)Color Uniformity (ΔE*)Friability (% loss)Hardness (N)Dissolution (% release at 30 min)
0.5%< 2.0< 0.5%95 ± 5> 85%
1.0%< 1.5< 0.5%96 ± 5> 85%
2.0%< 1.0< 0.5%94 ± 6> 85%
(Note: Data are illustrative and will vary based on the full formulation, tablet core properties, and processing parameters.)

Experimental Protocols

This section provides a detailed methodology for the preparation of a film coating suspension containing Allura Red AC and its application to tablet cores.

Preparation of Allura Red AC Film Coating Suspension

This protocol describes the preparation of a 1 kg batch of a 15% solids content aqueous film coating suspension.

Materials and Equipment:

  • Purified Water: 850 g

  • HPMC (e.g., Pharmacoat® 606): 100 g

  • Polyethylene Glycol (PEG) 400: 15 g

  • Allura Red AC Aluminum Lake: 15 g

  • Titanium Dioxide: 15 g

  • Talc: 5 g

  • Variable-speed overhead mixer with a propeller stirrer

  • Mixing vessel (capacity of at least 1.5 L)

  • Analytical balance

Procedure:

  • Weigh 850 g of purified water into the mixing vessel.

  • Position the propeller stirrer in the center of the vessel, close to the bottom.

  • Start the mixer and adjust the speed to create a vortex without drawing air into the liquid.

  • Slowly and steadily add the HPMC to the vortex.

  • Once the HPMC is dispersed, add the PEG 400 to the suspension.

  • In a separate container, pre-blend the Allura Red AC Aluminum Lake, titanium dioxide, and talc.

  • Gradually add the blended powders to the vortex of the main suspension.

  • After all components have been added, reduce the mixer speed to a gentle agitation that prevents settling.

  • Continue mixing for a minimum of 45 minutes to ensure complete hydration of the polymer and uniform dispersion of the solids.

  • The resulting suspension is now ready for the coating process.

Tablet Film Coating Process

This protocol outlines the steps for applying the prepared Allura Red AC suspension to a batch of placebo tablets using a perforated pan coater.

Equipment and Parameters:

  • Perforated pan coater

  • Spray gun system

  • Exhaust system

  • Tablet batch size: 2 kg

  • Inlet Air Temperature: 60-70°C

  • Tablet Bed Temperature: 40-45°C

  • Pan Speed: 10-15 rpm

  • Spray Rate: 10-20 g/min

  • Atomizing Air Pressure: 1.5-2.5 bar

Procedure:

  • Pre-heat the tablet bed to the target temperature of 40-45°C.

  • Once the target temperature is reached, begin the coating process by starting the pan rotation and the spray of the coating suspension.

  • Continuously monitor the process parameters and make adjustments as necessary to maintain the target tablet bed temperature and a good fluidization of the tablets.

  • Continue the spraying process until the desired weight gain (typically 2-4% of the initial tablet core weight) is achieved.

  • Once the target weight gain is reached, stop the spray and continue to rotate the tablets in the pan with the inlet air on for a 5-10 minute drying/curing phase.

  • After the drying phase, turn off the heat and allow the tablets to cool to room temperature while the pan is still rotating.

  • Discharge the coated tablets for quality control testing.

Quality Control of Allura Red AC Coated Tablets

A series of tests should be performed to ensure the quality and consistency of the final coated tablets.

Tests:

  • Appearance: Visually inspect for uniform color, absence of defects (e.g., cracking, peeling, twinning), and a smooth surface.

  • Weight Gain: Determine the average weight of a sample of coated tablets and compare it to the average weight of the uncoated cores to calculate the percent weight gain.

  • Color Uniformity: Use a colorimeter to measure the Lab* values of a representative sample of tablets to quantitatively assess color consistency.

  • Friability: Test the coated tablets in a friabilator to ensure the coating provides sufficient protection against mechanical stress (typically <0.8% weight loss is acceptable).

  • Disintegration Time: Determine the time it takes for the coated tablets to disintegrate in a specified medium to ensure the coating does not impede drug release.

  • Dissolution: Perform dissolution testing to confirm that the drug release profile from the coated tablet meets the product specification.

Visualizations

Workflow for Preparation of Allura Red AC Coating Suspension

G cluster_prep Suspension Preparation weigh_water Weigh Purified Water create_vortex Create Vortex with Mixer weigh_water->create_vortex add_hpmc Add HPMC create_vortex->add_hpmc add_peg Add PEG 400 add_hpmc->add_peg add_powders Add Powder Blend add_peg->add_powders pre_blend Pre-blend Dry Components (Allura Red AC, TiO₂, Talc) pre_blend->add_powders mix Mix for 45 minutes add_powders->mix ready Suspension Ready for Use mix->ready

Caption: Workflow for preparing the film coating suspension.

Experimental Workflow for Tablet Coating and Quality Control

G cluster_coating Tablet Coating Process cluster_qc Quality Control preheat Pre-heat Tablet Bed start_coating Start Spraying Coating Suspension preheat->start_coating monitor Monitor Process Parameters start_coating->monitor weight_gain Achieve Target Weight Gain monitor->weight_gain Continuous dry Dry/Cure Tablets weight_gain->dry cool Cool Tablets dry->cool final_product Final Coated Tablets cool->final_product appearance Appearance Check release Product Release appearance->release weight_gain_qc Weight Gain Analysis weight_gain_qc->release color_uniformity Color Uniformity (Colorimetry) color_uniformity->release friability Friability Test friability->release disintegration Disintegration Test disintegration->release dissolution Dissolution Test dissolution->release final_product->appearance final_product->weight_gain_qc final_product->color_uniformity final_product->friability final_product->disintegration final_product->dissolution

Caption: Workflow for tablet coating and quality control.

Troubleshooting Logic for Color Variation

G cluster_causes Potential Causes cluster_solutions Corrective Actions start Color Variation Observed cause1 Improper Suspension Preparation start->cause1 cause2 Incorrect Spray Rate start->cause2 cause3 Inadequate Drying start->cause3 cause4 Poor Tablet Mixing start->cause4 solution1 Ensure Homogeneous Dispersion cause1->solution1 solution2 Optimize Spray Rate cause2->solution2 solution3 Adjust Inlet Air Temperature/Flow cause3->solution3 solution4 Increase Pan Speed cause4->solution4 end Uniform Color Achieved solution1->end solution2->end solution3->end solution4->end

Caption: Troubleshooting logic for color variation issues.

References

Troubleshooting & Optimization

Overcoming matrix interference in Allura Red AC analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Allura Red AC analysis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges, particularly those related to matrix interference.

Frequently Asked Questions (FAQs)

Q1: What is matrix interference in the context of Allura Red AC analysis?

A1: Matrix interference, also known as the matrix effect, refers to the alteration of the analytical signal of Allura Red AC due to the presence of other components in the sample matrix. These interfering compounds can co-elute with Allura Red AC, leading to either suppression or enhancement of the signal, which can result in inaccurate quantification.[1][2] This is a common challenge in complex matrices such as food products and pharmaceuticals.

Q2: What are the common analytical methods for detecting Allura Red AC?

A2: A variety of analytical methods are available for the determination of Allura Red AC. These include High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3][4] Other techniques like voltammetry, spectrophotometry, and capillary electrophoresis have also been employed.[3][4][5]

Q3: What are typical sample matrices where Allura Red AC is analyzed?

A3: Allura Red AC is a widely used colorant, and its analysis is frequently performed in a range of products including beverages, juices, bakery goods, meats, and sweets.[3][4][6] It is also a component of interest in pharmaceutical formulations.

Q4: How can I minimize matrix effects during sample preparation?

A4: Effective sample preparation is crucial for minimizing matrix interference. Techniques such as Solid Phase Extraction (SPE) and liquid-liquid extraction (LLE) are commonly used to clean up samples and remove interfering components before analysis.[3][7] For matrices with high-fat content, an additional defatting step may be necessary.[3][4]

Q5: What is the purpose of using matrix-matched calibration standards?

A5: Matrix-matched calibration standards are prepared by spiking a blank matrix extract with known concentrations of the analyte (Allura Red AC). This approach helps to compensate for the matrix effects, as the standards and the samples will experience similar signal suppression or enhancement, leading to more accurate quantification.[2]

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of Allura Red AC.

Problem Possible Cause Suggested Solution
Poor peak shape or resolution in HPLC Matrix components co-eluting with Allura Red AC.Optimize the chromatographic conditions (e.g., mobile phase composition, gradient, column chemistry). Implement a more rigorous sample clean-up procedure using SPE.
Inconsistent or low recovery of Allura Red AC Inefficient extraction from the sample matrix. Matrix effects suppressing the analytical signal.Optimize the extraction solvent and procedure. Consider using a different extraction technique (e.g., ultrasound-assisted extraction). Use matrix-matched standards to accurately assess and correct for recovery.[2]
Signal suppression or enhancement observed in LC-MS/MS Co-eluting matrix components affecting the ionization of Allura Red AC.Improve sample clean-up to remove interfering substances.[3] Dilute the sample extract to reduce the concentration of matrix components.[1] Utilize an isotopically labeled internal standard to compensate for signal variations.
High background noise in the chromatogram Contamination from the sample matrix, solvents, or glassware.Use high-purity solvents and reagents. Ensure all glassware is thoroughly cleaned. Incorporate a blank injection between samples to monitor for carryover and contamination.
Difficulty in achieving desired Limit of Detection (LOD) or Limit of Quantification (LOQ) Insufficient sensitivity of the analytical method or significant matrix interference.Concentrate the sample extract before analysis. Switch to a more sensitive analytical technique, such as LC-MS/MS.[3][4] Employ advanced extraction techniques that can pre-concentrate the analyte.

Experimental Protocols

Protocol 1: Sample Preparation for Solid Food Matrices (e.g., Bakery Products)

This protocol describes a general procedure for the extraction and clean-up of Allura Red AC from solid food matrices.

  • Sample Homogenization: Weigh a representative portion of the sample (e.g., 5-10 g) and homogenize it to a fine powder or paste.

  • Extraction:

    • Transfer the homogenized sample to a centrifuge tube.

    • Add 20 mL of an extraction solvent (e.g., ammonia-methanol solution).[3]

    • Vortex the mixture for 1 minute and then place it in an ultrasonic bath for 15 minutes.

    • Centrifuge the mixture at 5000 rpm for 10 minutes.

    • Collect the supernatant. Repeat the extraction process on the residue and combine the supernatants.

  • Clean-up (Solid Phase Extraction - SPE):

    • Condition an SPE cartridge (e.g., a polymeric reversed-phase column) with methanol followed by water.

    • Load the combined supernatant onto the SPE cartridge.

    • Wash the cartridge with water to remove polar interferences.

    • Elute Allura Red AC with a suitable solvent (e.g., methanol or acetonitrile).

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume of the mobile phase for analysis.

Protocol 2: HPLC-UV Analysis of Allura Red AC

This protocol provides a starting point for the analysis of Allura Red AC using HPLC with UV detection.

  • HPLC System: A standard HPLC system equipped with a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of (A) ammonium acetate buffer and (B) acetonitrile. The specific gradient profile should be optimized for the best separation.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection Wavelength: The maximum absorbance wavelength for Allura Red AC is around 504 nm.[8]

  • Quantification: Create a calibration curve using standard solutions of Allura Red AC or matrix-matched standards.

Quantitative Data Summary

Table 1: Comparison of Analytical Methods for Allura Red AC
Method Limit of Detection (LOD) Limit of Quantification (LOQ) Recovery (%) Matrix Reference
HPLC-DAD0.01 - 0.05 µg/mL-76.1 - 105.0Foodstuff[3][4]
LC-MS/MS--> 90-[3][4]
IEME-HPLC-UV0.3 - 1.0 ng/mL-High-[3][4]
SWV (Voltammetry)8.5 x 10⁻⁹ mol/L--Candy, Soft Drink[4]
UV-Vis (DIA-RD)5.51 x 10⁻⁵ mg/mL1.67 x 10⁻⁴ mg/mL78.04 - 98.42Candies[8]

Visualizations

Allura_Red_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Collection Homogenization Homogenization Sample->Homogenization Extraction Extraction Homogenization->Extraction Cleanup Clean-up (e.g., SPE) Extraction->Cleanup Analysis HPLC or LC-MS/MS Analysis Cleanup->Analysis Data_Acquisition Data Acquisition Analysis->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification Reporting Reporting Quantification->Reporting

Caption: General workflow for the analysis of Allura Red AC.

Troubleshooting_Matrix_Effects Start Inaccurate Quantification or Poor Peak Shape Check_Recovery Is Recovery within Acceptable Limits? Start->Check_Recovery Optimize_Extraction Optimize Extraction Procedure Check_Recovery->Optimize_Extraction No Check_Matrix_Effect Suspect Matrix Effect? Check_Recovery->Check_Matrix_Effect Yes Optimize_Extraction->Check_Recovery Use_Matrix_Matched Use Matrix-Matched Standards Check_Matrix_Effect->Use_Matrix_Matched Yes Improve_Cleanup Improve Sample Clean-up (SPE) Check_Matrix_Effect->Improve_Cleanup No, suspect co-elution End_Good Analysis Successful Use_Matrix_Matched->End_Good Dilute_Sample Dilute Sample Extract Improve_Cleanup->Dilute_Sample End_Bad Further Method Development Needed Improve_Cleanup->End_Bad Dilute_Sample->End_Good

Caption: Decision tree for troubleshooting matrix effects.

References

Improving the extraction efficiency of Allura Red AC from complex samples

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the extraction of Allura Red AC. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their extraction protocols and troubleshooting common issues encountered when working with complex sample matrices.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for extracting Allura Red AC from complex samples?

A1: The most prevalent methods for extracting Allura Red AC include Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Ultrasound-Assisted Extraction (UAE).[1][2] SPE is widely used due to its simplicity, speed, and ability to handle large sample volumes while providing high recovery rates.[2] LLE is a conventional method based on the differential solubility of the analyte in two immiscible liquids.[1][2] Modern, eco-friendly techniques like Microwave-Assisted Extraction (MAE) and UAE are also frequently employed, particularly for food samples.[1][2]

Q2: I am experiencing low recovery of Allura Red AC. What are the likely causes and how can I improve it?

A2: Low recovery can stem from several factors:

  • Inappropriate Solvent Choice: The selection of an extraction solvent is critical and depends on the sample matrix.[1][2] A mixture of methanol and acetone, or methanol with ammonia, has shown good extraction efficiency in complex matrices.[1][2] For high-fat matrices, a preliminary defatting step may be necessary.[2]

  • Incorrect pH: The pH of the sample solution can significantly influence the extraction efficiency. For some microextraction methods, a pH of 6.5 has been found to be optimal for maximizing the extraction of Allura Red AC.[3][4]

  • Matrix Interference: Complex sample matrices can interfere with the extraction process. An additional cleanup step, such as using a polyamide SPE cartridge, can help reduce matrix effects.[1][2]

  • Insufficient Extraction Time or Power (for UAE/MAE): Ensure that the sonication or microwave time and power are optimized for your specific sample type and volume.

Q3: How can I minimize matrix effects in my HPLC analysis of Allura Red AC?

A3: Matrix effects, which can cause ion suppression or enhancement in mass spectrometry-based detection, are a common challenge.[5] To mitigate these effects:

  • Sample Preparation: A thorough sample cleanup is crucial. This can involve SPE, as mentioned above, to remove interfering compounds.[1][2]

  • Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that is free of the analyte. This helps to compensate for the matrix effects during quantification.

  • Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components. However, ensure that the analyte concentration remains above the limit of detection.

  • Internal Standards: The use of an isotopically labeled internal standard can help to correct for matrix-induced variations in the analyte signal.

Q4: What are the recommended storage conditions for Allura Red AC standards and extracted samples?

A4: To ensure the stability of Allura Red AC, it is recommended to store standard solutions and prepared sample extracts in the dark at 4°C.[6] This helps to prevent photodegradation and maintain the integrity of the analyte.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low/No Analyte Peak in Chromatogram Incomplete extraction.Optimize extraction solvent, pH, and extraction time. Consider a more efficient extraction technique like UAE or MAE.[1][2]
Analyte degradation.Protect samples and standards from light.[6] Ensure the pH of the extraction and final solution is appropriate to prevent degradation.
Issues with the analytical instrument.Check the HPLC system for leaks, ensure the column is not clogged, and verify detector settings.
Poor Peak Shape or Tailing Matrix interference.Improve sample cleanup using SPE or other purification techniques.[1][2]
Incompatible mobile phase.Adjust the mobile phase composition and pH to improve peak shape.
Column overload.Dilute the sample extract before injection.
High Variability in Replicate Injections Inconsistent sample preparation.Ensure homogenization of the sample and precise execution of the extraction protocol for all samples.
Matrix effects.Employ matrix-matched calibration or use an internal standard to correct for variability.[5]
Instrument instability.Allow the HPLC system to equilibrate properly before starting the analytical run.
Unexpected Peaks in Chromatogram Contamination.Use high-purity solvents and reagents. Thoroughly clean all glassware and equipment.
Co-extraction of interfering compounds.Enhance the selectivity of the extraction method. A more specific SPE sorbent may be required.

Experimental Protocols

Solid-Phase Extraction (SPE) for Beverages

This protocol is adapted for the extraction of Allura Red AC from beverages.

  • Sample Preparation:

    • Degas carbonated beverages by sonication.

    • For clear liquid samples, take a 25 mL aliquot and dilute it with 25 mL of deionized water.[2]

    • For samples with suspended solids, centrifuge at 13,000 rpm for 10 minutes and use the clear supernatant.[2]

  • SPE Cartridge Conditioning:

    • Use a polyamide SPE cartridge.

    • Condition the cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.

  • Sample Loading:

    • Load the prepared sample onto the conditioned SPE cartridge at a flow rate of approximately 2 mL/min.

  • Washing:

    • Wash the cartridge with 5 mL of deionized water to remove unretained matrix components.

  • Elution:

    • Elute the Allura Red AC from the cartridge using 5 mL of a basic methanol solution (e.g., methanol with 2% ammonia).[1][2]

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in a known volume (e.g., 1 mL) of the mobile phase for HPLC analysis.

Ultrasound-Assisted Extraction (UAE) for Solid Foods (e.g., Candies, Jellies)

This protocol is suitable for extracting Allura Red AC from solid or semi-solid food matrices.

  • Sample Preparation:

    • Homogenize 5 g of the sample.[2]

    • For candies, grind them into a fine powder.[6]

    • For gelatin-based products, dissolve 0.5 g of the sample in a 50% methanol solution containing a small amount of 10% aqueous ammonium hydroxide.[2]

  • Extraction:

    • Add 10 mL of an extraction solvent (e.g., a 7:3 mixture of methanol and 10% aqueous ammonium hydroxide) to the prepared sample.[2]

    • Vortex the mixture for 1 minute.

    • Sonicate the sample in an ultrasonic bath for 1 hour at 38°C with periodic shaking.[2]

  • Centrifugation:

    • Centrifuge the mixture for 5 minutes at 8500 rpm to separate the solid debris.[2]

  • Collection and Final Preparation:

    • Transfer the supernatant to a clean tube.

    • Filter the extract through a 0.45 µm syringe filter before HPLC analysis.

Quantitative Data Summary

The following tables summarize the performance of various extraction and determination methods for Allura Red AC.

Table 1: Performance of Different Extraction and Analytical Methods

Method Sample Matrix Linear Range Limit of Detection (LOD) Recovery (%) Reference
IEME-HPLC-UVFrizzy drink, fruit juice, black tea, fruit jelly powders1.00–800 ng/mL0.3-1.0 ng/mLHigh[1][2]
M-dSPE-UFLC-MS/MSWines, soft drinks--84.0–116.2%[2]
HPLC-DADSolid food matrices, beverages5–300 mg/kg (solids), 5–100 mg/L (drinks)--[1][2]
HPLC (with SPE)Hotpot condiment-1–3 µg/kg-[1][2]
HPLC-MS/MS (with SPE)Flour, meat--75.2–113.8%[1][2]
LC-MS/MS-0.10–200 µg/kg->90%[1][2]
HDES-LPME-SpectrophotometryFood products0.05–2.00 mg/L0.005 mg/L-[4]
ATPE-UV SpectrophotometryCandy, fruit juice0.10-9.00 µg/mL5.2 µg/L-[6]

Visual Guides

experimental_workflow_spe cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis start Start with Liquid Sample degas Degas (if carbonated) start->degas dilute Dilute with Water degas->dilute condition Condition SPE Cartridge (Methanol, Water) dilute->condition load Load Sample condition->load wash Wash Cartridge (Water) load->wash elute Elute Allura Red AC (Basic Methanol) wash->elute evaporate Evaporate Eluate elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute hplc HPLC Analysis reconstitute->hplc

Caption: Workflow for Solid-Phase Extraction of Allura Red AC.

troubleshooting_logic start Low Recovery of Allura Red AC? solvent Is the extraction solvent optimized? start->solvent Yes ph Is the sample pH optimal? solvent->ph Yes solution1 Experiment with different solvent mixtures (e.g., Methanol/Ammonia, Methanol/Acetone). solvent->solution1 No matrix Is there significant matrix interference? ph->matrix Yes solution2 Adjust pH to optimal value (e.g., ~6.5). ph->solution2 No solution3 Incorporate a cleanup step (e.g., SPE with polyamide cartridge). matrix->solution3 No end Improved Recovery matrix->end If No, investigate other factors. solution1->end solution2->end solution3->end

Caption: Troubleshooting Logic for Low Allura Red AC Recovery.

References

Stability of Allura Red AC in acidic versus alkaline solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Allura Red AC. The information focuses on the stability of this azo dye in acidic versus alkaline solutions.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of Allura Red AC at different pH values?

Allura Red AC is known to be quite stable in aqueous solutions across a broad pH range, particularly between pH 3 and 8, where it shows no significant change in color or concentration.[1] Its stability is influenced by factors such as temperature, light exposure, and the presence of oxidizing or reducing agents. The dye's color is typically red in acidic to neutral solutions and shifts to a dark red in alkaline conditions.[2]

Q2: How does the UV-Vis spectrum of Allura Red AC change with pH?

The maximum absorption wavelength (λmax) of Allura Red AC is approximately 504 nm.[3][4] Studies have shown that this λmax does not shift significantly within a wide pH range of 2 to 12.[5] However, in strongly alkaline solutions (pH > 11), changes in the spectral profile can be observed due to the deprotonation of the hydroxyl group, which has a pKa value of approximately 11.28. This deprotonation is also responsible for the color change to dark red.

Q3: What are the expected degradation products of Allura Red AC under different pH conditions?

The degradation of Allura Red AC involves the cleavage of the azo bond (-N=N-). The specific degradation products can vary depending on the conditions (e.g., presence of oxidizing agents, light exposure).

  • In acidic media with oxidizing agents , degradation can lead to the formation of aromatic compounds such as 1,2-naphthaquinone and 4-methyl anisole.

  • In complex systems like beverages , photodegradation can result in various products due to interactions with other ingredients like ascorbic acid and citric acid. These can include aromatic amines and amides.

  • Under advanced oxidation processes , which are often faster in alkaline conditions, the dye is broken down into smaller organic molecules and eventually mineralized to CO2, H2O, sulfate, and nitrate ions.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Color Fading or Loss of Absorbance Oxidative Degradation: Presence of oxidizing agents (e.g., peroxides, dissolved oxygen) can break the azo bond. This process is significantly accelerated in alkaline conditions (pH > 8), especially with catalysts.- De-gas solutions by sparging with an inert gas (e.g., nitrogen, argon).- Use freshly prepared solutions.- Avoid inclusion of oxidizing agents in the formulation unless they are part of the experimental design.- If working in alkaline conditions, be aware of the increased susceptibility to oxidation.
Photodegradation: Exposure to UV or even ambient light can cause the dye to fade, especially in the presence of photosensitizers or other reactive ingredients like ascorbic acid.- Protect solutions from light by using amber glassware or wrapping containers in aluminum foil.- Conduct experiments under controlled lighting conditions.
Unexpected Color Shift pH Change: The color of Allura Red AC shifts from red to dark red in highly alkaline solutions (pH > 11) due to deprotonation.- Accurately measure and control the pH of your solution using a calibrated pH meter.- Use appropriate buffer systems to maintain a stable pH.
Tautomerism: Azo dyes can exist in different tautomeric forms (azo-hydrazone equilibrium), which can be influenced by the solvent and pH. This can lead to subtle changes in the absorption spectrum.- Maintain consistent solvent composition and pH throughout your experiments for reproducible spectral data.
Precipitation of the Dye Low Solubility in Certain Solvents: While highly soluble in water, Allura Red AC has lower solubility in ethanol and is insoluble in non-polar solvents.[2]- Ensure the solvent system is appropriate for the dye. For hydro-alcoholic solutions, check the solubility at the desired concentration.
"Salting Out": High concentrations of salts can decrease the solubility of the dye, causing it to precipitate.- If working with high ionic strength buffers, verify the solubility of Allura Red AC under those conditions.
Complexation: Interaction with other molecules in the solution could lead to the formation of insoluble complexes.- Investigate potential interactions with other components in your formulation.
Inconsistent or Irreproducible Experimental Results Inaccurate pH Control: Small variations in pH, especially in the alkaline range, can significantly affect degradation rates.- Use high-quality buffers and regularly calibrate your pH meter.- Prepare buffers carefully as detailed in the experimental protocols.
Variable Light Exposure: Inconsistent exposure to ambient light between samples can lead to differing rates of photodegradation.- Standardize the handling and storage of all samples to ensure uniform light exposure.
Contamination: Presence of trace metals or other impurities can catalyze degradation reactions.- Use high-purity water (e.g., deionized, distilled) and reagents for all solutions.

Quantitative Data on Stability

The intrinsic stability of Allura Red AC in aqueous solutions is high. Degradation is significantly accelerated by external factors. The following table summarizes the influence of pH on the degradation rate in the presence of an oxidizing system (potassium ferrioxalate and H₂O₂).

pH ConditionObservationRelative Degradation Rate
Acidic No significant degradation occurs.Negligible
Neutral Slow degradation.Low
Alkaline (pH 11.5) Fast degradation.High (Maximum Rate)

Experimental Protocols

Protocol 1: Preparation of Buffer Solutions for Stability Studies

This protocol describes the preparation of common buffer solutions for testing the stability of Allura Red AC at various pH values.

Materials:

  • Citric acid monohydrate

  • Sodium citrate dihydrate

  • Sodium phosphate monobasic (NaH₂PO₄)

  • Sodium phosphate dibasic (Na₂HPO₄)

  • Sodium bicarbonate (NaHCO₃)

  • Sodium carbonate (Na₂CO₃)

  • Hydrochloric acid (HCl), 1M solution

  • Sodium hydroxide (NaOH), 1M solution

  • Deionized or distilled water

  • Calibrated pH meter

Procedure:

  • Acidic Buffer (e.g., pH 4.0 - Citrate Buffer):

    • Prepare a 0.1 M solution of citric acid monohydrate (21.01 g/L).

    • Prepare a 0.1 M solution of sodium citrate dihydrate (29.41 g/L).

    • In a beaker, add the citric acid solution and monitor the pH. Slowly add the sodium citrate solution while stirring until the target pH of 4.0 is reached.

  • Neutral Buffer (e.g., pH 7.0 - Phosphate Buffer):

    • Prepare a 0.1 M solution of sodium phosphate monobasic (12.0 g/L).

    • Prepare a 0.1 M solution of sodium phosphate dibasic (14.2 g/L).

    • In a beaker, add the sodium phosphate monobasic solution. While stirring and monitoring the pH, slowly add the sodium phosphate dibasic solution until the target pH of 7.0 is reached.

  • Alkaline Buffer (e.g., pH 9.0 - Carbonate-Bicarbonate Buffer):

    • Prepare a 0.1 M solution of sodium bicarbonate (8.4 g/L).

    • Prepare a 0.1 M solution of sodium carbonate (10.6 g/L).

    • In a beaker, add the sodium bicarbonate solution. While stirring and monitoring the pH, slowly add the sodium carbonate solution until the target pH of 9.0 is reached.

Note: For all buffers, after reaching the target pH, transfer the solution to a volumetric flask and add deionized water to the final desired volume. Verify the pH again before use.

Protocol 2: Kinetic Study of Allura Red AC Stability by UV-Vis Spectrophotometry

This protocol outlines a method to assess the stability of Allura Red AC in different pH buffers under controlled conditions.

Materials:

  • Allura Red AC powder

  • Prepared buffer solutions (e.g., pH 4, 7, 9)

  • Volumetric flasks and pipettes

  • UV-Vis spectrophotometer

  • Cuvettes (quartz or glass, depending on wavelength)

  • Constant temperature incubator or water bath

  • Amber glass storage bottles

Procedure:

  • Preparation of Stock Solution:

    • Accurately weigh a known amount of Allura Red AC powder.

    • Dissolve it in deionized water to prepare a concentrated stock solution (e.g., 100 mg/L). Ensure it is fully dissolved.

  • Preparation of Working Solutions:

    • For each pH to be tested, pipette a specific volume of the stock solution into a volumetric flask.

    • Dilute to the mark with the respective buffer solution (e.g., pH 4, 7, or 9) to obtain a working concentration with an initial absorbance in the optimal range of the spectrophotometer (typically 0.2 - 1.0) at its λmax (~504 nm).

  • Kinetic Experiment:

    • Transfer an aliquot of each working solution into a labeled amber glass bottle and seal it.

    • Place the bottles in a constant temperature environment (e.g., 25°C or an elevated temperature for accelerated studies).

    • At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24, 48 hours), withdraw a sample from each bottle.

  • Spectrophotometric Analysis:

    • Calibrate the spectrophotometer with the corresponding buffer solution as a blank.

    • Measure the absorbance of each sample at the λmax of Allura Red AC (~504 nm).

    • Record the absorbance values as a function of time for each pH condition.

  • Data Analysis:

    • Plot absorbance versus time for each pH. A decrease in absorbance indicates degradation.

    • To determine the order of the reaction, plot ln(Absorbance) vs. time (for first-order kinetics) or 1/Absorbance vs. time (for second-order kinetics).

    • The degradation rate constant (k) can be calculated from the slope of the linear plot.

Visualizations

degradation_pathway cluster_acidic Acidic Conditions (e.g., with strong oxidant) cluster_alkaline Alkaline Conditions (e.g., with oxidant) Allura_Red_AC_Acid Allura Red AC Products_Acid Degradation Products (e.g., 1,2-naphthaquinone, 4-methyl anisole) Allura_Red_AC_Acid->Products_Acid Slow or No Degradation (without strong oxidant) Allura_Red_AC_Alkaline Allura Red AC Deprotonated Deprotonated Form (Dark Red) Allura_Red_AC_Alkaline->Deprotonated pH > 11 Products_Alkaline Degradation Products (via Azo Bond Cleavage) Deprotonated->Products_Alkaline Fast Degradation

Caption: Degradation of Allura Red AC in acidic vs. alkaline conditions.

experimental_workflow prep_stock Prepare Allura Red AC Stock Solution prep_working Prepare Working Solutions in each Buffer prep_stock->prep_working prep_buffers Prepare Buffer Solutions (Acidic, Neutral, Alkaline) prep_buffers->prep_working incubation Incubate Samples (Controlled Temp & Light) prep_working->incubation sampling Sample at Time Intervals (t=0, 1, 2, 4... hrs) incubation->sampling analysis UV-Vis Spectrophotometry (Measure Absorbance at λmax) sampling->analysis data_analysis Plot Data & Calculate Degradation Rate Constants analysis->data_analysis troubleshooting_tree issue Unexpected Experimental Result? color_change Is there a color change? issue->color_change fading Color Fading? color_change->fading Yes precipitation Is there precipitation? color_change->precipitation No dark_red Shift to Dark Red? fading->dark_red No check_light Protect from light. Check for oxidizing agents. fading->check_light Yes check_ph Verify pH. Solution is likely > pH 11. dark_red->check_ph Yes recheck_params Re-check all experimental parameters (pH, temp, concentrations). dark_red->recheck_params No check_solubility Check solvent compatibility. Verify salt concentration. precipitation->check_solubility Yes precipitation->recheck_params No

References

Technical Support Center: Optimizing Allura Red AC Dosage for In Vivo Rodent Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Allura Red AC in in vivo rodent studies.

Frequently Asked Questions (FAQs)

Q1: What is a safe starting dose for Allura Red AC in rats and mice?

A safe starting point for Allura Red AC administration in rodents is well below the established No-Observed-Adverse-Effect Level (NOAEL) and considering the Acceptable Daily Intake (ADI). The ADI for Allura Red is 7 mg/kg of body weight per day.[1][2] A NOAEL of 695 mg/kg/day has been established in rats, based on studies showing reduced body weight at higher doses.[1][3] For initial studies, it is advisable to use a dose range that includes the ADI and doses moderately higher, while remaining significantly below the NOAEL.

Q2: What is the oral LD50 of Allura Red AC in rodents?

The oral LD50 (the dose lethal to 50% of a test population) for Allura Red AC is quite high, indicating low acute toxicity. In rats, the oral LD50 is reported to be greater than 10,000 mg/kg.[4][5][6] For mice, one study found no mortality at a dose of 2000 mg/kg.[2][7]

Q3: Are there any known genotoxic effects of Allura Red AC?

The genotoxicity of Allura Red AC has been a subject of debate. Some studies have suggested potential DNA damage in the colon of mice.[1][8] However, more recent studies conducted according to OECD guidelines have found no evidence of genotoxic activity in bone marrow micronucleus assays or Comet assays in the liver, stomach, and colon of mice.[9][10][11][12] The Joint WHO/FAO Committee on Food Additives (JECFA) has concluded that there is no genotoxicity concern for Allura Red AC.[9]

Q4: Can Allura Red AC affect the gut microbiota?

Yes, Allura Red AC can influence the gut microbiota. Its metabolism by gut bacteria is a key factor in its biological effects. The azo reduction of Allura Red AC by commensal microbiota can lead to the formation of metabolites like 1-amino-2-naphthol-6-sulfonate sodium salt, which has been linked to the induction of colitis in mice.[1]

Troubleshooting Guides

Issue 1: Unexpected Weight Loss or Reduced Growth Rate in Rodents

  • Possible Cause: The administered dose of Allura Red AC may be too high. Long-term studies in rats have shown moderate growth depression at a dietary concentration of 5.19%.[5]

  • Troubleshooting Steps:

    • Review Dosage: Compare your current dosage with the established NOAEL of 695 mg/kg/day in rats.[1][3]

    • Dose Reduction: If your dose is approaching or exceeds the NOAEL, consider reducing it in subsequent experiments.

    • Monitor Food and Water Intake: Ensure that the addition of Allura Red AC to the diet or water is not affecting palatability and leading to reduced consumption.

    • Health Monitoring: Perform regular health checks on the animals, observing for any other signs of toxicity.

Issue 2: Inconsistent or Contradictory Results in Genotoxicity Assays

  • Possible Cause: Differences in experimental protocols, rodent strains, or the specific tissues examined can lead to varying results. Early concerns about genotoxicity were based on a study not conducted according to current guidelines.[9]

  • Troubleshooting Steps:

    • Standardize Protocols: Ensure your genotoxicity assays (e.g., Comet assay, micronucleus test) are performed according to current OECD guidelines.[11][12]

    • Select Appropriate Tissues: Genotoxic effects can be tissue-specific. Studies have specifically examined the liver, stomach, colon, and bone marrow.[9][11]

    • Consider Animal Strain: Different rodent strains may have varying sensitivities. Note the specific strain used in your study and compare it to published literature.

    • Positive and Negative Controls: Always include appropriate positive and negative controls in your experiments to validate your assay.

Issue 3: Observation of Intestinal Inflammation or Colitis-like Symptoms

  • Possible Cause: Allura Red AC has been shown to promote colitis in susceptible mouse models, particularly those over-expressing IL-23.[1] This effect is linked to the dye's interaction with the gut microbiota.[1]

  • Troubleshooting Steps:

    • Assess Inflammatory Markers: Analyze tissues for pro-inflammatory cytokines and other markers of inflammation.

    • Microbiota Analysis: Consider performing 16S rRNA sequencing or shotgun metagenomics to assess changes in the gut microbial composition.

    • Dose-Response Relationship: Investigate if the severity of inflammation is dose-dependent.

    • Consider Animal Model: Be aware that the pro-inflammatory effects may be more pronounced in specific genetically predisposed animal models.

Data Presentation

Table 1: Toxicological Data for Allura Red AC in Rodents

ParameterSpeciesValueReference(s)
Oral LD50 Rat> 10,000 mg/kg[4][5][6]
Dog> 5,000 mg/kg[4][5]
Dermal LD50 Rabbit> 10,000 mg/kg[5][6]
NOAEL Rat695 mg/kg/day[1][3]
ADI Human7 mg/kg/day[1][2][8]

Experimental Protocols

Protocol 1: Oral Gavage Administration

This protocol is a general guideline and should be adapted based on specific experimental needs and institutional IACUC guidelines.

  • Preparation of Dosing Solution:

    • Dissolve the desired amount of Allura Red AC in a suitable vehicle (e.g., distilled water).

    • Ensure the solution is homogenous and free of precipitates.

    • The maximum dosing volume for mice is typically 10 ml/kg, and for rats is 10-20 ml/kg.[13]

  • Animal Handling and Restraint:

    • Weigh the animal to determine the correct dosing volume.[13]

    • Properly restrain the animal to ensure its head and neck are extended, creating a straight path to the esophagus.[14]

  • Gavage Procedure:

    • Select an appropriately sized gavage needle (e.g., 18-20 gauge for mice, 16-18 gauge for rats) with a rounded tip to prevent injury.[13]

    • Measure the needle from the tip of the animal's nose to the last rib to estimate the distance to the stomach and mark the needle.[13]

    • Gently insert the needle into the mouth and advance it along the roof of the mouth and down the esophagus. The animal should swallow as the tube is passed.[14]

    • If any resistance is met, do not force the needle. Withdraw and attempt again.[14]

    • Once the needle is in place, slowly administer the dosing solution.[14]

    • Gently remove the needle.

  • Post-Procedure Monitoring:

    • Observe the animal for any signs of distress, such as labored breathing, which could indicate accidental administration into the trachea.[13][14]

Protocol 2: Dietary Administration

  • Diet Preparation:

    • Calculate the amount of Allura Red AC needed to achieve the desired dose in mg/kg/day, based on the average daily food consumption of the animals.

    • Thoroughly mix the Allura Red AC with powdered or crushed chow to ensure a homogenous distribution. A common method is to use a V-blender or similar equipment.

    • The diet can be re-pelleted or provided as a powder.

  • Acclimation and Dosing:

    • Acclimate the animals to the powdered or re-pelleted diet for a few days before introducing the diet containing Allura Red AC.

    • Provide the medicated diet and water ad libitum.

  • Monitoring:

    • Measure food consumption daily or several times a week to accurately calculate the actual dose of Allura Red AC consumed.

    • Monitor the body weight of the animals regularly.

    • Ensure fresh medicated diet is provided regularly, and old diet is removed.

Visualizations

Experimental_Workflow cluster_0 Phase 1: Dose Range Finding cluster_1 Phase 2: Definitive Study cluster_2 Phase 3: Endpoint Analysis cluster_3 Phase 4: Data Interpretation start Define Study Objectives lit_review Literature Review (LD50, NOAEL, ADI) start->lit_review dose_selection Select Preliminary Dose Range lit_review->dose_selection pilot_study Acute Pilot Study (Small Animal Group) dose_selection->pilot_study final_dose Finalize Dose Levels pilot_study->final_dose Evaluate Toxicity Signs animal_groups Assign Animals to Groups final_dose->animal_groups administration Administer Allura Red AC (Gavage or Diet) animal_groups->administration monitoring In-Life Monitoring (Weight, Clinical Signs) administration->monitoring necropsy Necropsy & Tissue Collection monitoring->necropsy End of Study Period histopath Histopathology necropsy->histopath biochem Biochemical Assays necropsy->biochem genotox Genotoxicity Assays necropsy->genotox data_analysis Statistical Analysis histopath->data_analysis biochem->data_analysis genotox->data_analysis conclusion Draw Conclusions (Determine Optimal Dose) data_analysis->conclusion

Caption: Workflow for Determining Optimal Allura Red AC Dosage in Rodents.

Signaling_Pathway cluster_input Input cluster_gut Gut Lumen cluster_immune Intestinal Immune Response cluster_output Outcome allura_red Allura Red AC microbiota Gut Microbiota (Azo Reduction) allura_red->microbiota metabolite 1-amino-2-naphthol- 6-sulfonate microbiota->metabolite il23 IL-23 Overexpression (in susceptible models) metabolite->il23 triggers cd4_t_cells Activated CD4+ T Cells il23->cd4_t_cells ifn_gamma IFN-γ Production cd4_t_cells->ifn_gamma inflammation Colonic Inflammation (IBD-like Colitis) ifn_gamma->inflammation

Caption: Proposed Pathway of Allura Red AC-Induced Colonic Inflammation.

References

Troubleshooting inconsistent results in Allura Red AC genotoxicity assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the genotoxicity of Allura Red AC. Inconsistent results in genotoxicity assays for this compound are not uncommon, and this resource aims to help you navigate potential challenges in your experiments.

Troubleshooting Guides

Inconsistent results in Allura Red AC genotoxicity assays can arise from various factors. The following tables provide troubleshooting guidance for the two most common assays used for this purpose: the Comet assay and the Micronucleus test.

Comet Assay Troubleshooting
Problem Potential Cause(s) Recommended Solution(s)
High variability between replicate slides - Inconsistent cell lysis- Uneven electrophoresis- Non-homogenous cell suspension in agarose- Ensure complete immersion and consistent incubation time in lysis solution.- Check that the electrophoresis buffer level is consistent and covers all slides evenly.- Gently pipette the cell/agarose mixture to ensure a uniform suspension before casting the gel.
No comets observed in positive controls - Inactive positive control agent- Insufficient lysis or electrophoresis time- Incorrect pH of electrophoresis buffer- Prepare fresh positive control solutions (e.g., H₂O₂).[1]- Increase lysis and/or electrophoresis duration.- Verify the pH of the alkaline electrophoresis buffer is >13.[2][3]
All cells, including negative controls, show comets - Pre-existing DNA damage in the cell line- Mechanical damage to cells during handling- Exposure to UV light- Use a new, low-passage cell stock.- Handle cells gently; avoid vigorous pipetting or centrifugation.- Perform all steps under low light conditions to prevent UV-induced DNA damage.[3][4]
"Hedgehog" or distorted comets - Overly aggressive electrophoresis- Presence of apoptotic or necrotic cells- Reduce voltage or electrophoresis time.- Assess cell viability before starting the assay; ensure cell viability is high.
Agarose gel detaches from the slide - Improperly coated slides- Incomplete coverage of the slide with the agarose/cell suspension- Use pre-coated slides or ensure your coating protocol is effective.- Make sure the agarose/cell mixture covers the entire designated area on the slide.[5]
Micronucleus Test Troubleshooting
Problem Potential Cause(s) Recommended Solution(s)
Low or no micronuclei in the positive control - Ineffective concentration of the clastogen/aneugen- Insufficient exposure time- Verify the concentration and activity of the positive control agent.- Optimize the exposure time according to the cell type and agent used.
High frequency of micronuclei in the negative control - Contaminated cell culture- Genetic instability of the cell line- Presence of artifacts that resemble micronuclei- Test for mycoplasma and other contaminants.- Use a genetically stable cell line.- Carefully apply scoring criteria to distinguish true micronuclei from artifacts.
Low cell proliferation or cytotoxicity - High concentration of Allura Red AC- Suboptimal cell culture conditions- Perform a preliminary cytotoxicity assay to determine the appropriate concentration range.- Ensure optimal culture conditions (media, temperature, CO₂).
Difficulty in scoring micronuclei - Poor staining or slide preparation- Subjectivity in scoring- Optimize staining protocols for clear differentiation of the nucleus and micronuclei.- Use clear and consistent scoring criteria; consider automated scoring systems if available.[6]

Frequently Asked Questions (FAQs)

Q1: Why are there conflicting results in the literature regarding the genotoxicity of Allura Red AC?

A1: The genotoxicity of Allura Red AC is a subject of debate, with some studies reporting positive findings while others show no genotoxic effects.[7][8][9] These discrepancies can be attributed to several factors, including:

  • In vivo vs. in vitro studies: In vitro studies may not fully replicate the metabolic processes that occur in a living organism.

  • Assay systems used: Different assays (e.g., Comet assay, micronucleus test, Ames test) detect different types of DNA damage.

  • Experimental conditions: Variations in cell types, dosage, exposure duration, and the use of metabolic activation systems (like S9 mix) can influence the outcome.

  • Adherence to guidelines: Studies following established guidelines, such as those from the OECD, tend to provide more robust data.[8][9][10][11]

Q2: Does the metabolic activation of Allura Red AC play a role in its potential genotoxicity?

A2: Yes, as an azo dye, Allura Red AC can be metabolized by azoreductases in the gut microbiota into aromatic amines.[12] Some aromatic amines are known to be genotoxic. Therefore, incorporating a metabolic activation system (e.g., S9 fraction) in in vitro assays is crucial for a comprehensive assessment of its genotoxic potential.

Q3: What are the key considerations when designing a study to assess the genotoxicity of Allura Red AC?

A3: To obtain reliable and reproducible results, consider the following:

  • Dose selection: Use a range of concentrations, including those relevant to human exposure. The acceptable daily intake (ADI) for Allura Red AC is 0-7 mg/kg body weight.[13][14]

  • Controls: Include appropriate negative, positive, and vehicle controls.

  • Metabolic activation: Use an S9 mix in in vitro assays to account for metabolic activation.

  • Multiple endpoints: Evaluate different types of DNA damage using a battery of tests (e.g., Comet assay for DNA strand breaks, micronucleus test for chromosomal damage).

  • Standardized protocols: Adhere to internationally recognized guidelines, such as those from the OECD.[9]

Q4: Can the purity of the Allura Red AC sample affect the results?

A4: Yes, impurities in the test substance can lead to false-positive or inconsistent results. It is essential to use a well-characterized and high-purity sample of Allura Red AC.

Quantitative Data Summary

The following table summarizes some of the conflicting findings on Allura Red AC genotoxicity from various studies.

Study/Reference Assay Type Model System Tissues/Cells Examined Outcome
EFSA FEEDAP Panel, 2012 (as cited in[7])Comet Assay (in vivo)MiceStomach and colonPositive
Bastaki et al., 2017 (as cited in[7])Comet Assay (in vivo)MiceLiver and colonNegative
Honma, 2015 (as cited in[7][9])Comet Assay (in vivo)MiceLiver and stomachNegative
Honma, 2015 (as cited in[9])Micronucleus Test (in vivo)MiceBone marrowNegative
Abramsson-Zetterberg et al., 2013[15]Micronucleus Test (in vivo)MicePeripheral bloodNegative
Unspecified study (as cited in[7])DNA damage (in vivo)MiceNot specifiedPositive
Al-Mossawi, 1983 (as cited in[12])GenotoxicitySaccharomyces cerevisiaeYeast cellsPositive

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are generalized protocols for the Comet and Micronucleus assays, which should be optimized for your specific experimental conditions.

Alkaline Comet Assay Protocol

This protocol is based on general principles of the alkaline Comet assay.[2][16]

  • Cell Preparation:

    • Prepare a single-cell suspension from your control and treated samples. Cell viability should be >90%.

    • Adjust the cell concentration to 1 x 10⁵ cells/mL in ice-cold PBS.

  • Slide Preparation:

    • Mix cells with molten low-melting-point agarose (at 37°C) at a 1:10 ratio (v/v).

    • Immediately pipette 75 µL of the mixture onto a pre-coated Comet slide.

    • Allow the agarose to solidify at 4°C for 10-15 minutes.

  • Lysis:

    • Immerse the slides in pre-chilled lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 and 10% DMSO added fresh) for at least 1 hour at 4°C.

  • Alkaline Unwinding and Electrophoresis:

    • Gently remove the slides from the lysis solution and place them in a horizontal electrophoresis tank.

    • Fill the tank with fresh, cold alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH >13) and let the DNA unwind for 20-40 minutes.

    • Perform electrophoresis at ~1 V/cm for 20-30 minutes.

  • Neutralization and Staining:

    • Carefully remove the slides and wash them gently with a neutralization buffer (0.4 M Tris, pH 7.5).

    • Stain the DNA with a fluorescent dye (e.g., SYBR Green, ethidium bromide).

  • Visualization and Scoring:

    • Visualize the comets using a fluorescence microscope.

    • Score at least 50-100 comets per slide using appropriate image analysis software. The tail moment or % DNA in the tail are common metrics.

In Vitro Micronucleus Test Protocol

This protocol is a generalized procedure and should be adapted based on the cell line and test substance.[6][15]

  • Cell Culture and Treatment:

    • Seed cells at an appropriate density in culture plates or flasks.

    • Expose the cells to various concentrations of Allura Red AC (with and without S9 metabolic activation) and controls for a suitable duration (e.g., 3-6 hours).

    • Include a vehicle control and a positive control (e.g., mitomycin C without S9, cyclophosphamide with S9).

  • Cytochalasin B Addition:

    • After the treatment period, wash the cells and add fresh medium containing cytochalasin B to block cytokinesis. The final concentration of cytochalasin B needs to be optimized for the cell line.

    • Incubate for a period equivalent to 1.5-2 normal cell cycles.

  • Cell Harvesting and Slide Preparation:

    • Harvest the cells by trypsinization.

    • Treat the cells with a hypotonic solution (e.g., 0.075 M KCl).

    • Fix the cells in a methanol:acetic acid (3:1) solution.

    • Drop the cell suspension onto clean microscope slides and allow them to air dry.

  • Staining:

    • Stain the slides with a suitable dye, such as Giemsa or a fluorescent DNA stain (e.g., DAPI), to visualize the nuclei and micronuclei.

  • Scoring:

    • Under a microscope, score at least 1000-2000 binucleated cells per concentration for the presence of micronuclei, according to established criteria.

    • Also, determine the cytokinesis-block proliferation index (CBPI) to assess cytotoxicity.

Visualizations

Troubleshooting Workflow for Inconsistent Genotoxicity Data

A Inconsistent Genotoxicity Results B Review Experimental Design A->B C Check Reagent Quality & Preparation A->C D Verify Instrument Calibration & Performance A->D E Re-evaluate Data Analysis & Scoring A->E F Refine Experimental Protocol B->F Identify deviations from protocol C->F Prepare fresh solutions D->F Calibrate equipment E->F Standardize scoring criteria G Consistent & Reproducible Results F->G

Caption: A logical workflow for troubleshooting inconsistent genotoxicity assay results.

Experimental Workflow for the Comet Assay

A Cell Preparation & Treatment B Embed Cells in Agarose on Slide A->B C Cell Lysis B->C D Alkaline Unwinding C->D E Electrophoresis D->E F Neutralization & Staining E->F G Fluorescence Microscopy & Scoring F->G

Caption: A step-by-step workflow of the alkaline Comet assay.

Experimental Workflow for the In Vitro Micronucleus Test

A Cell Seeding B Treatment with Allura Red AC +/- S9 A->B C Wash & Add Cytochalasin B B->C D Incubate for 1.5-2 Cell Cycles C->D E Harvest Cells D->E F Hypotonic Treatment & Fixation E->F G Slide Preparation & Staining F->G H Microscopic Scoring of Micronuclei G->H

Caption: The key stages of the in vitro micronucleus assay workflow.

Potential Signaling Pathway for Allura Red AC Genotoxicity

cluster_gut Gut Lumen cluster_cell Intestinal Cell AR Allura Red AC (Azo Dye) AZR Azoreductase (from microbiota) AR->AZR AA Aromatic Amines AZR->AA AA_in Aromatic Amines (Absorbed) AA->AA_in Absorption Met Metabolic Activation (e.g., P450 enzymes) AA_in->Met RNA Reactive Nitrogen/Oxygen Species (ROS/RNS) Met->RNA DNA_Adducts DNA Adducts Met->DNA_Adducts DNA_Damage DNA Strand Breaks RNA->DNA_Damage Repair DNA Repair Pathways DNA_Adducts->Repair DNA_Damage->Repair Apoptosis Apoptosis Repair->Apoptosis If damage is severe Mutation Mutation Repair->Mutation If repair fails

Caption: A proposed pathway for Allura Red AC-induced genotoxicity via metabolic activation.

References

How to prevent Allura Red AC from binding to lab equipment

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Allura Red AC. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the binding of Allura Red AC to laboratory equipment.

Frequently Asked Questions (FAQs)

Q1: What is Allura Red AC and why does it bind to my lab equipment?

Allura Red AC is a water-soluble, synthetic azo dye, also known as FD&C Red No. 40.[1] Its chemical structure contains polar sulfonate groups and non-polar aromatic regions, which can lead to interactions with various surfaces. Binding to lab equipment, such as plastics and glass, can occur through a combination of electrostatic interactions, hydrogen bonding, and van der Waals forces. This can lead to contamination and inaccurate experimental results.

Q2: Which types of lab materials are most susceptible to staining by Allura Red AC?

While Allura Red AC is water-soluble, it can still adsorb to a variety of surfaces. Plastics, particularly those with non-polar surfaces like polystyrene and polypropylene, can be prone to staining due to hydrophobic interactions. Borosilicate glass, while generally more resistant than plastics, can also be affected, especially if the surface is not scrupulously clean or has microscopic imperfections.

Q3: How can I prevent Allura Red AC from binding to my lab equipment in the first place?

Proactive measures are the most effective way to prevent dye binding. Here are some recommended strategies:

  • Surface Passivation: For glass and metal equipment, surface passivation can significantly reduce dye adhesion.

  • Use of Low-Binding Plastics: When possible, opt for laboratory plastics specifically treated to have low-binding surfaces.

  • Pre-Rinsing with a Blocking Agent: For particularly sensitive experiments, pre-rinsing equipment with a solution of a benign blocking agent, such as a non-ionic surfactant at a very low concentration, can help to occupy potential binding sites. Ensure the blocking agent will not interfere with your downstream applications.

Q4: I am seeing Allura Red AC contamination in my UPLC/HPLC system. What are the common causes and how can I troubleshoot this?

Allura Red AC is sometimes used as a tracer in analytical methods like UPLC and HPLC.[2] Contamination can manifest as ghost peaks, high background noise, or carryover between injections.

Troubleshooting Steps for UPLC/HPLC Contamination:

  • Isolate the Source: Systematically disconnect components (injector, column, detector) to identify the contaminated part.

  • Thorough Flushing: Flush the entire system with a strong solvent sequence. A common sequence for reversed-phase systems is to start with your mobile phase without buffer, followed by 100% acetonitrile or methanol, and then a highly aqueous mobile phase.

  • Injector Cleaning: The injector and sample loop are common sources of carryover. Use the system's built-in needle wash function with a strong solvent. For severe contamination, manual cleaning of the injector components may be necessary.

  • Column Contamination: If the column is contaminated, flushing with a strong solvent may help. In some cases, back-flushing the column (if permitted by the manufacturer) can be effective. If the contamination persists, the column may need to be replaced.

  • Detector Flow Cell: The detector flow cell can also be a source of contamination. Flush it thoroughly with a strong, compatible solvent.

Troubleshooting Guides

Guide 1: General Cleaning Protocol for Allura Red AC Stained Labware

This guide provides a systematic approach to cleaning lab equipment stained with Allura Red AC. The effectiveness of each step may vary depending on the material of the labware and the extent of the staining.

dot

Cleaning_Protocol cluster_Initial Initial Steps cluster_Advanced Advanced Cleaning cluster_Final Final Steps Initial_Rinse Immediate Rinse with Deionized Water Detergent_Wash Wash with Laboratory Detergent (e.g., Alconox) Initial_Rinse->Detergent_Wash If stain persists Final_Rinse Thorough Rinse with Deionized Water Initial_Rinse->Final_Rinse If clean Solvent_Rinse Solvent Rinse (e.g., Acetone or Ethanol) Detergent_Wash->Solvent_Rinse If stain persists Detergent_Wash->Final_Rinse If clean Acid_Wash Acid Wash (e.g., 1% HCl or HNO3) for Glassware Solvent_Rinse->Acid_Wash For Glassware, if stain persists Solvent_Rinse->Final_Rinse Acid_Wash->Final_Rinse Drying Dry in Oven or Air Dry Final_Rinse->Drying

Caption: General cleaning workflow for Allura Red AC-stained lab equipment.

Experimental Protocol: General Cleaning

  • Immediate Rinse: As soon as possible after use, rinse the equipment thoroughly with deionized water. This will remove the majority of the unbound dye.

  • Detergent Wash: Prepare a solution of a laboratory-grade detergent (e.g., a 1% solution of Alconox). Wash the equipment with a soft brush or sponge.

  • Solvent Rinse: If staining persists, especially on plastics, rinse the equipment with a suitable organic solvent. Acetone is effective for many organic residues, and ethanol can also be used.[3] Caution: Ensure the plastic is compatible with the chosen solvent.

  • Acid Wash (for Glassware): For stubborn stains on borosilicate glassware, a dilute acid wash can be effective. Soak the glassware in a 1% solution of hydrochloric acid (HCl) or nitric acid (HNO₃) for a few hours, followed by a thorough rinse with deionized water.

  • Final Rinse: After any cleaning procedure, rinse the equipment multiple times with deionized water to remove all traces of cleaning agents.

  • Drying: Dry the equipment in an oven or allow it to air dry completely before storage or reuse.

Guide 2: Preventative Measures - Surface Passivation of Borosilicate Glassware

Passivation creates a more inert surface, reducing the likelihood of dye adhesion. Silanization is a common method for passivating borosilicate glass.

dot

Passivation_Workflow cluster_Preparation Preparation cluster_Silanization Silanization cluster_Post_Treatment Post-Treatment Clean_Glassware Thoroughly Clean and Dry Glassware Prepare_Silane Prepare Silanizing Agent Solution Clean_Glassware->Prepare_Silane Immerse_Glassware Immerse Glassware in Solution Prepare_Silane->Immerse_Glassware Incubate Incubate at Room Temperature Immerse_Glassware->Incubate Rinse_Solvent Rinse with Solvent (e.g., Toluene) Incubate->Rinse_Solvent Rinse_DI Rinse with Deionized Water Rinse_Solvent->Rinse_DI Dry_Glassware Dry Glassware Rinse_DI->Dry_Glassware

Caption: Experimental workflow for the surface passivation of borosilicate glassware using a silanizing agent.

Experimental Protocol: Glassware Silanization

  • Cleaning: Thoroughly clean the glassware using the general cleaning protocol described above and ensure it is completely dry.

  • Preparation of Silanizing Solution: In a fume hood, prepare a 2-5% (v/v) solution of a silanizing agent (e.g., dichlorodimethylsilane) in a non-polar, anhydrous solvent like toluene.

  • Immersion: Immerse the clean, dry glassware in the silanizing solution for 5-10 minutes at room temperature. Ensure all surfaces to be treated are in contact with the solution.

  • Rinsing: Remove the glassware from the solution and rinse it thoroughly with the same solvent (e.g., toluene) to remove excess silanizing agent. Follow with a rinse with ethanol or methanol, and then multiple rinses with deionized water.

  • Drying: Dry the glassware in an oven at 100-120°C for at least one hour to cure the silane layer.

Guide 3: Experimental Workflow - Allura Red AC as a Tracer Dye

Allura Red AC can be used as a tracer dye in various applications, such as monitoring the deposition of sprayed substances.

dot

Tracer_Dye_Workflow cluster_Preparation Preparation cluster_Application Application cluster_Extraction Extraction cluster_Analysis Analysis Prepare_Solution Prepare Allura Red AC Solution Spike_Sample Spike Experimental Sample with Dye Prepare_Solution->Spike_Sample Apply_Sample Apply Sample to Target (e.g., Spraying) Spike_Sample->Apply_Sample Collect_Samples Collect Samples from Target Apply_Sample->Collect_Samples Extract_Dye Extract Dye with Suitable Solvent Collect_Samples->Extract_Dye Filter_Extract Filter Extract Extract_Dye->Filter_Extract UPLC_Analysis Analyze by UPLC Filter_Extract->UPLC_Analysis

References

Best practices for preparing Allura Red AC stock solutions for cell culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides best practices, troubleshooting guides, and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Allura Red AC in cell culture applications.

Frequently Asked Questions (FAQs)

Q1: How do I prepare a stock solution of Allura Red AC for cell culture?

A1: Allura Red AC is freely soluble in water.[1][2][3] For cell culture applications, preparing a high-concentration stock solution in a sterile, aqueous solvent is recommended.

Recommended Protocol for a 10 mg/mL (approximately 20 mM) Stock Solution:

  • Weigh out 100 mg of Allura Red AC powder.

  • Dissolve it in 10 mL of sterile, cell culture-grade water or phosphate-buffered saline (PBS).

  • Gently vortex until the dye is completely dissolved.

  • Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile, light-protected container.

For some applications, dissolving Allura Red AC in dimethyl sulfoxide (DMSO) is also possible, but water-based solutions are generally preferred to avoid solvent toxicity in cell cultures.

Q2: How should I sterilize my Allura Red AC stock solution?

A2: Due to its chemical nature, Allura Red AC solutions should not be autoclaved as this can lead to degradation. The recommended method for sterilization is filtration. Use a sterile 0.22 µm syringe filter to sterilize your stock solution before adding it to your cell culture medium.

Q3: What are the stability and storage conditions for Allura Red AC stock solutions?

A3: Allura Red AC has good stability in a pH range of 3 to 8.[2][3] It is also has good stability to heat and light.[2][3] However, for long-term storage and to ensure reproducibility of experiments, it is best to protect the solution from light. Stock solutions should be stored at 2-8°C for short-term use (up to a week) or aliquoted and stored at -20°C for long-term storage. Avoid repeated freeze-thaw cycles.

Q4: What are typical working concentrations of Allura Red AC for cell culture experiments?

A4: The working concentration of Allura Red AC can vary significantly depending on the cell type and the experimental endpoint. Based on available literature, concentrations can range from the low micromolar (µM) to the millimolar (mM) range. For example, some studies have used concentrations around 1 µmol/L for in vitro cell stimulation.[4] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.

Quantitative Data Summary

The following tables summarize key quantitative data for Allura Red AC.

Table 1: Physicochemical Properties of Allura Red AC

PropertyValueReference(s)
Molecular FormulaC₁₈H₁₄N₂Na₂O₈S₂[5]
Molecular Weight496.42 g/mol [5]
Solubility in Water~220 mg/mL (22 g/100 mL) at 25°C[2][3]
Solubility in EthanolSlightly soluble[2][3]
Maximum Absorbance (λmax)~504 nm in water[3]

Table 2: Experimental Concentrations and Cytotoxicity Data

ParameterCell Line / SystemConcentration RangeReference(s)
In Vitro StimulationBON cells (human enterochromaffin cell model)1 pmol/L[6]
In Vitro TreatmentHT-29 cells (human colon adenocarcinoma)1 µmol/L[4]
Cytotoxicity (IC50)Various Cell LinesData not readily available in published literature.

Note on IC50 Values: Specific IC50 values for Allura Red AC in common cancer or non-cancerous cell lines are not widely reported in the scientific literature. Researchers are advised to determine the cytotoxic profile of Allura Red AC for their specific cell line and experimental conditions. A detailed protocol for determining cell viability is provided below.

Troubleshooting Guide

Problem 1: Precipitate forms in the cell culture medium after adding Allura Red AC.

  • Possible Cause 1: High Concentration. The concentration of Allura Red AC in the final culture medium may be too high, leading to precipitation, especially in media with high salt or protein concentrations.

    • Solution: Prepare a fresh dilution series of your stock solution to determine the solubility limit in your specific cell culture medium. Start with lower concentrations and gradually increase.

  • Possible Cause 2: Interaction with Media Components. Allura Red AC may interact with certain components of your cell culture medium, such as salts or proteins in fetal bovine serum (FBS), causing it to precipitate.

    • Solution: Try pre-diluting the Allura Red AC stock solution in a small volume of serum-free medium before adding it to the final, complete medium. Also, ensure that your stock solution is at room temperature before adding it to pre-warmed media to avoid temperature shock-induced precipitation.

  • Possible Cause 3: pH Shift. A significant change in the pH of the medium upon the addition of the Allura Red AC stock solution could cause precipitation.

    • Solution: Ensure your Allura Red AC stock solution is prepared in a buffered solution like PBS to maintain a stable pH.

Problem 2: Interference with cell-based assays.

  • Possible Cause 1: Colorimetric Interference. As a colored compound, Allura Red AC can interfere with assays that rely on absorbance readings, such as the MTT or XTT assays.

    • Solution: Use a viability assay that is not based on absorbance, such as the Neutral Red Uptake assay or a fluorescence-based assay. If using an absorbance-based assay is unavoidable, include proper controls (medium with Allura Red AC but without cells) to subtract the background absorbance.

  • Possible Cause 2: Fluorescence Quenching or Overlap. The spectral properties of Allura Red AC might interfere with fluorescent dyes used in cell imaging or flow cytometry. Allura Red AC has been shown to quench the fluorescence of some dyes.[7]

    • Solution: Check the excitation and emission spectra of Allura Red AC and your fluorescent probes for potential overlap. If there is an overlap, consider using fluorescent dyes with different spectral properties. It is also advisable to wash the cells with PBS before imaging to remove any residual Allura Red AC from the medium.

Problem 3: Unexpected biological effects or lack of reproducibility.

  • Possible Cause 1: Contamination of Stock Solution. Bacterial or fungal contamination in your Allura Red AC stock solution can affect cell health and lead to inconsistent results.

    • Solution: Always sterile-filter your stock solution after preparation. Store it in small aliquots to minimize the risk of contaminating the entire stock.

  • Possible Cause 2: Degradation of Allura Red AC. Although generally stable, prolonged exposure to harsh conditions (e.g., extreme pH, strong light) could lead to degradation of the compound.

    • Solution: Store your stock solution protected from light and at the recommended temperature. Prepare fresh working dilutions for each experiment.

Experimental Protocols

Detailed Methodology: Determining Cell Viability using the Neutral Red Uptake Assay

This assay is recommended for assessing the cytotoxicity of Allura Red AC as it is less prone to colorimetric interference from the dye itself. The principle is based on the uptake of the neutral red dye by viable cells into their lysosomes.[8]

Materials:

  • Cells of interest

  • 96-well cell culture plates

  • Allura Red AC stock solution

  • Neutral Red solution (e.g., 0.33 g/L in ultrapure water)[8]

  • Cell culture medium

  • DPBS (without calcium and magnesium)[8]

  • Neutral Red Destain Solution (50% ethanol, 49% ultrapure water, 1% glacial acetic acid)[8]

  • Microplate spectrophotometer

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a CO₂ incubator at 37°C.

  • Compound Treatment: Prepare serial dilutions of your Allura Red AC stock solution in cell culture medium. Remove the overnight culture medium from the cells and replace it with the medium containing different concentrations of Allura Red AC. Include untreated control wells (medium with vehicle only).

  • Incubation: Incubate the plate for your desired exposure time (e.g., 24, 48, or 72 hours).

  • Neutral Red Staining: After the incubation period, remove the treatment medium and add 100 µL of pre-warmed Neutral Red solution to each well.[8]

  • Incubation with Neutral Red: Incubate the plate for 1-2 hours in the CO₂ incubator at 37°C to allow for dye uptake by viable cells.[8]

  • Washing: Discard the Neutral Red solution and rinse the cells with 150 µL of DPBS.[8]

  • Dye Extraction: Add 150 µL of the Neutral Red Destain Solution to each well to extract the dye from the lysosomes of viable cells.[8]

  • Shaking: Place the plate on a shaker for at least 10 minutes to ensure complete solubilization of the dye.[8]

  • Absorbance Measurement: Measure the optical density (OD) at 540 nm using a microplate spectrophotometer.[8]

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the untreated control. Plot a dose-response curve to determine the IC50 value (the concentration of Allura Red AC that inhibits 50% of cell viability).

Visualizations

Signaling Pathway: Allura Red AC and Intestinal Epithelial Barrier Dysfunction

Recent studies suggest that Allura Red AC can contribute to intestinal inflammation by increasing the production of inflammatory cytokines and impairing the epithelial barrier function. One proposed mechanism involves the activation of the Myosin Light Chain Kinase (MLCK) pathway, which leads to the phosphorylation of Myosin Light Chain (MLC) and subsequent opening of tight junctions between epithelial cells.[4][9]

Allura_Red_AC_Signaling cluster_extracellular Extracellular/Lumen cluster_cell Intestinal Epithelial Cell Allura_Red_AC Allura Red AC Receptor Unknown Receptor/ Internalization Allura_Red_AC->Receptor Interacts with ROS Increased Reactive Oxygen Species (ROS) Receptor->ROS Leads to MLCK_activation Myosin Light Chain Kinase (MLCK) Activation ROS->MLCK_activation Induces MLC_phosphorylation Myosin Light Chain (MLC) Phosphorylation MLCK_activation->MLC_phosphorylation Catalyzes TJ_disruption Tight Junction Disruption MLC_phosphorylation->TJ_disruption Causes Barrier_dysfunction Increased Epithelial Barrier Permeability TJ_disruption->Barrier_dysfunction Results in

Caption: Proposed signaling pathway of Allura Red AC-induced intestinal epithelial barrier dysfunction.

Experimental Workflow: Troubleshooting Allura Red AC Precipitation in Cell Culture

This workflow provides a logical approach to troubleshooting precipitation issues when using Allura Red AC in cell culture experiments.

Troubleshooting_Workflow start Start: Precipitate observed in cell culture medium check_concentration Is the working concentration too high? start->check_concentration reduce_concentration Action: Reduce working concentration and repeat check_concentration->reduce_concentration Yes check_media_interaction Is there a potential interaction with media components? check_concentration->check_media_interaction No resolved Issue Resolved reduce_concentration->resolved predilute Action: Pre-dilute in serum-free medium before adding to complete medium check_media_interaction->predilute Yes check_temp Are you mixing solutions at different temperatures? check_media_interaction->check_temp No predilute->resolved equilibrate_temp Action: Ensure stock and media are at the same temperature before mixing check_temp->equilibrate_temp Yes check_ph Is the stock solution unbuffered? check_temp->check_ph No equilibrate_temp->resolved buffer_stock Action: Prepare stock in sterile PBS check_ph->buffer_stock Yes unresolved Issue Persists: Consider alternative solvent (e.g., low % DMSO) check_ph->unresolved No buffer_stock->resolved

Caption: A troubleshooting workflow for addressing Allura Red AC precipitation in cell culture media.

References

Technical Support Center: Addressing Variability in Animal Studies of Allura Red AC

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing variability in animal studies of Allura Red AC.

Frequently Asked Questions (FAQs)

Q1: What is Allura Red AC and why is there variability in animal studies?

Allura Red AC (also known as FD&C Red No. 40) is a widely used red azo dye in food, drinks, and cosmetics.[1] Variability in animal studies is common and can be attributed to a range of factors including the animal species and strain used, sex differences, the composition of the gut microbiota, and the specific experimental protocols employed.[2][3] For instance, studies on the genotoxicity of Allura Red AC have yielded conflicting results, with some studies in mice showing DNA damage in the colon while studies in rats have not.[2][4]

Q2: How is Allura Red AC metabolized in animals and how does this contribute to variability?

Allura Red AC is primarily metabolized by azoreductase enzymes produced by the gut microbiota into sulfonated aromatic amines, such as cresidine-4-sulfonic acid and 1-amino-2-naphthol-6-sulfonic acid. The composition and activity of the gut microbiome can vary significantly between individual animals, even within the same strain, which in turn affects the rate and extent of Allura Red AC metabolism. This variability in metabolite production is a key factor contributing to inconsistent experimental outcomes.

Q3: Are there known sex differences in the response to Allura Red AC?

Yes, several studies have reported sex-specific effects of Allura Red AC. In neurobehavioral studies, male rodents have been observed to exhibit increased activity levels, while females have shown decreased anxiety.[3] The underlying mechanisms for these differences are not fully understood but may involve sex-specific differences in metabolism, hormone interactions, and neural pathways.[5][6]

Q4: What is the role of the gut microbiota in Allura Red AC-induced inflammation?

The gut microbiota plays a crucial role in the pro-inflammatory effects of Allura Red AC. Bacterial azoreductases metabolize Allura Red AC into compounds that can promote intestinal inflammation.[7] Chronic exposure to Allura Red AC has been shown to alter the gut microbiota composition, leading to an increased susceptibility to colitis in mice.[8][9] This effect is linked to increased production of serotonin in the gut and the activation of inflammatory pathways.[8][10]

Troubleshooting Guides

Inconsistent Genotoxicity Results (Comet Assay)

Q: My control animals show high levels of background DNA damage in the comet assay. What could be the cause?

A: High background damage in control animals can obscure the detection of a true genotoxic effect. Potential causes include:

  • Issues with Cell Viability: Ensure that cell viability is high (>90%) before starting the assay. Dead or dying cells will exhibit extensive DNA fragmentation.

  • Mechanical Damage: Overly aggressive tissue homogenization or cell handling can cause physical DNA damage. Ensure gentle processing of samples.

  • UV Exposure: Accidental exposure of cells to UV light during processing can induce DNA damage. Work under yellow light or low light conditions.[11]

  • Oxidative Stress: Oxidative damage can occur during sample preparation. Keep cells and solutions on ice to minimize metabolic activity.

  • Lysis Solution Problems: Ensure the lysis solution is fresh and has not precipitated, as this can lead to incomplete cell lysis and anomalous results.[12]

Q: I am not observing a genotoxic effect in my Allura Red AC-treated animals, even though other studies have. Why?

A: The lack of a detectable genotoxic effect could be due to several factors:

  • Animal Species/Strain: Rats are generally less sensitive to the colonic DNA damage induced by some azo dyes compared to mice.[4] Different mouse strains may also have varying sensitivities.

  • Timing of Sample Collection: The timing of tissue collection after the final dose is critical. DNA damage can be repaired over time, so it's important to sample at a time point when damage is likely to be maximal.[13]

  • Insufficient Dose: The dose of Allura Red AC may not have been high enough to induce detectable DNA damage in your specific model.

  • Comet Assay Conditions: The duration of lysis and electrophoresis can impact the results. Ensure these steps are optimized and standardized for your specific tissue type.[14]

High Variability in Neurobehavioral Studies

Q: I am observing high variability in my open-field and elevated plus-maze data. What are some common causes?

A: Behavioral assays are notoriously sensitive to subtle environmental and procedural variations. Key factors to control for include:

  • Environmental Conditions: Maintain consistent lighting, temperature, and humidity in the testing room. Minimize noise and other disturbances.[3]

  • Experimenter Handling: Handle all animals in a consistent and gentle manner. The experimenter's scent (e.g., from perfumes or lotions) can also influence behavior.[3]

  • Acclimation: Allow animals to acclimate to the testing room for at least 30-60 minutes before starting the experiment.

  • Time of Day: Test all animals at the same time of day to control for circadian rhythm effects on activity and anxiety.

  • Apparatus Cleaning: Thoroughly clean the apparatus between each animal to remove olfactory cues from the previous subject.

Q: My results from behavioral tests are conflicting between male and female mice. What should I consider?

A: Sex is a significant biological variable. Conflicting results between sexes are not uncommon and can be due to:

  • Hormonal Cycles: The estrous cycle in female rodents can influence anxiety and activity levels. Consider monitoring the estrous cycle and testing at a specific stage if this is a concern.

  • Inherent Sex Differences: Males and females can have different baseline levels of anxiety and exploratory behavior. Analyze data for each sex separately.[5][6]

  • Sex-Specific Drug Effects: Allura Red AC may have different pharmacological effects in males and females due to differences in metabolism or receptor sensitivity.[3]

Quantitative Data Summary

Table 1: Effects of Allura Red AC on Inflammatory Markers in Mice
Treatment GroupDoseDurationIL-1β (pg/mg protein)IL-6 (pg/mg protein)TNF-α (pg/mg protein)Reference
Control (Chow)0 ppm14 weeks~25~50~75[15]
Allura Red AC100 ppm14 weeks~75~150~175[15]
Control (DSS)3.5% DSS7 days~150~300~400[16]
Allura Red AC + DSS100 ppm + 3.5% DSS12 weeks + 7 days~250~500~600[16]

Note: Values are approximate and have been estimated from graphical data for illustrative purposes.

Table 2: Neurobehavioral Effects of Allura Red AC in Rodents
Species/StrainDoseDurationTestKey FindingsReference
Mice0.42%, 0.84%, 1.68% in dietF0: 5 weeks of age to F1: 9 weeks of ageMovement activity, Maze learningFew adverse effects on movement activity or maze learning.[17]
Rats7 mg/kg/day (low dose)6 weeksNovel object recognition, 8-arm radial mazeImpairment in spatial learning and memory.[1]
Rats70 mg/kg/day (high dose)6 weeksNovel object recognition, 8-arm radial mazeImpairment in learning and memory; reduction in mPFC volume, neuron and glial cell number, and dendrite length.[1]
Mice (C57BL/6J)Not specifiedNot specifiedElevated plus-mazeBaseline data: ~9% time in open arms, ~64% time in closed arms.[18]

Experimental Protocols

Induction of Colitis and Allura Red AC Exposure in Mice

This protocol is adapted from studies investigating the role of Allura Red AC in exacerbating colitis.[9]

  • Animals: C57BL/6 mice are commonly used.

  • Allura Red AC Administration: Allura Red AC is provided in the diet at a concentration of 100 ppm for a period of 12 weeks. This is followed by the induction of colitis.

  • Induction of Colitis: Acute colitis is induced by administering 3.5% (w/v) dextran sulfate sodium (DSS) in the drinking water for 7 consecutive days.

  • Monitoring: Animals are monitored daily for body weight loss, stool consistency, and the presence of blood in the feces to calculate the Disease Activity Index (DAI).

  • Tissue Collection: At the end of the study, colon tissue is collected for histological analysis and measurement of inflammatory markers (e.g., MPO, cytokines).

In Vivo Alkaline Comet Assay for Colon Tissue

This protocol is a general guideline for performing the comet assay on colon tissue to assess DNA damage.

  • Tissue Preparation:

    • Excise the colon and flush with ice-cold PBS.

    • Open the colon longitudinally and gently scrape the mucosal layer.

    • Suspend the cells in ice-cold PBS.

  • Slide Preparation:

    • Mix the cell suspension with low-melting-point agarose.

    • Pipette the mixture onto a pre-coated slide and allow it to solidify.

  • Lysis:

    • Immerse the slides in a cold, freshly prepared lysis solution (containing high salt and detergents) for at least 1 hour at 4°C in the dark.

  • Alkaline Unwinding:

    • Place the slides in a horizontal electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer (pH > 13) for 20-40 minutes to allow the DNA to unwind.

  • Electrophoresis:

    • Apply a voltage of ~1 V/cm for 20-30 minutes.

  • Neutralization and Staining:

    • Neutralize the slides with a Tris buffer (pH 7.5).

    • Stain the DNA with a fluorescent dye (e.g., SYBR Green or ethidium bromide).

  • Scoring:

    • Visualize the comets using a fluorescence microscope and score the level of DNA damage (e.g., % tail DNA, tail moment) using appropriate software.

Open-Field Test

This test is used to assess general locomotor activity and anxiety-like behavior.

  • Apparatus: A square arena (e.g., 50x50 cm) with walls high enough to prevent escape. The arena is typically divided into a central and a peripheral zone by software.

  • Procedure:

    • Acclimate the mouse to the testing room for at least 30 minutes.

    • Gently place the mouse in the center of the arena.

    • Record the animal's activity for a set period (e.g., 10-20 minutes) using a video tracking system.

  • Parameters Measured:

    • Total distance traveled.

    • Time spent in the center versus the periphery.

    • Number of entries into the center zone.

    • Rearing frequency.

Elevated Plus-Maze Test

This test is a widely used assay for anxiety-like behavior in rodents.[18]

  • Apparatus: A plus-shaped maze with two open arms and two closed arms, elevated from the floor.

  • Procedure:

    • Acclimate the mouse to the testing room.

    • Place the mouse in the center of the maze, facing an open arm.

    • Allow the mouse to explore the maze for 5 minutes.

  • Parameters Measured:

    • Time spent in the open arms versus the closed arms.

    • Number of entries into the open and closed arms.

    • Total number of arm entries.

Visualizations

Experimental_Workflow_Colitis_Induction start Start: C57BL/6 Mice diet Allura Red AC (100 ppm) in Diet (12 weeks) start->diet control_diet Control Diet (12 weeks) start->control_diet dss 3.5% DSS in Drinking Water (7 days) diet->dss control_diet->dss monitoring Daily Monitoring: - Body Weight - Stool Consistency - Fecal Blood (DAI) dss->monitoring tissue_collection Tissue Collection: - Colon for Histology - Inflammatory Markers monitoring->tissue_collection end End tissue_collection->end

Experimental workflow for colitis induction in mice.

Comet_Assay_Workflow start Start: Colon Tissue prep Tissue Preparation (Mucosal Scraping) start->prep embedding Cell Embedding in Low-Melting-Point Agarose prep->embedding lysis Cell Lysis (High Salt, Detergent) embedding->lysis unwinding Alkaline Unwinding (pH > 13) lysis->unwinding electrophoresis Electrophoresis unwinding->electrophoresis neutralization Neutralization & Staining electrophoresis->neutralization scoring Fluorescence Microscopy & Image Analysis neutralization->scoring end End: DNA Damage Quantification scoring->end

Workflow for the in vivo alkaline comet assay.

IL23_Signaling_Pathway IL23 IL-23 IL23R IL-23R IL-12Rβ1 IL23->IL23R Binds to receptor JAK2 JAK2 IL23R->JAK2 Activates TYK2 TYK2 IL23R->TYK2 Activates STAT3 STAT3 JAK2->STAT3 Phosphorylates TYK2->STAT3 Phosphorylates RORgt RORγt STAT3->RORgt Induces expression Cytokines Pro-inflammatory Cytokines (IL-17, IL-22, TNF-α) RORgt->Cytokines Promotes transcription Inflammation Intestinal Inflammation Cytokines->Inflammation

Simplified IL-23 signaling pathway in intestinal inflammation.

References

Light sensitivity and proper storage of Allura Red AC

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the handling, storage, and troubleshooting of Allura Red AC.

Frequently Asked Questions (FAQs)

Q1: What is Allura Red AC and what are its common applications in research?

Allura Red AC, also known as FD&C Red No. 40, is a synthetic monoazo dye widely used as a colorant.[1][2] It consists primarily of the disodium salt of 6-hydroxy-5-[(2-methoxy-5-methyl-4-sulfophenyl)azo]-2-naphthalenesulfonic acid.[1] In laboratory and development settings, it is used in the formulation of drugs and cosmetics, as a tracer dye in various experimental setups, and in food science studies to understand dye stability and interactions with other components.[2][3]

Q2: Is Allura Red AC sensitive to light?

There are conflicting reports regarding the light sensitivity of Allura Red AC. Some sources describe it as having very good stability to light and resistant to heat and light.[2][3][4] Conversely, other safety data sheets and chemical suppliers explicitly label it as light-sensitive and recommend keeping it away from direct sunlight.[3][5][6]

Scientific studies confirm that Allura Red AC can undergo photodegradation when exposed to light, particularly in solution.[7][8] The degradation process is influenced by the solvent system and the presence of other ingredients, such as ascorbic acid, which can accelerate the formation of degradation products under simulated sunlight.[7][9][10] Therefore, for experimental consistency and to ensure the integrity of the compound, it is critical to treat Allura Red AC as a light-sensitive reagent and minimize its exposure to light.

Q3: What are the optimal storage conditions for Allura Red AC powder?

To ensure its stability, Allura Red AC powder should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[5][11] It is also described as being very hygroscopic, making protection from moisture essential.[3][6] Key recommendations include keeping it away from sources of ignition and avoiding excessive heat and light.[11][12]

Q4: How should I store solutions of Allura Red AC?

Aqueous solutions of Allura Red AC are stable across a pH range of 3 to 8.[2][3] However, due to its photosensitivity in solution, it is crucial to store prepared solutions in amber vials or containers wrapped in aluminum foil to protect them from light. For short-term storage, refrigeration at 2-8°C is advisable. For longer-term storage of the dye in a solvent, temperatures of -20°C for one month or -80°C for up to six months are recommended, provided the container is sealed to prevent moisture ingress.[5]

Q5: What are the known incompatibilities for Allura Red AC?

Allura Red AC is incompatible with strong oxidizing agents.[11][13] Contact with these substances can lead to chemical reactions that degrade the dye and may pose a safety hazard.[13] It is also advised to avoid mixing the dye with acids, aldehydes, and several other reactive compounds, as this can result in the formation of toxic gases.[13]

Q6: My Allura Red AC solution has changed color or appears to have degraded. What are the possible causes?

Several factors could cause the degradation of an Allura Red AC solution:

  • Light Exposure: As a photosensitive compound, prolonged exposure to ambient or UV light can cause the dye to break down.[7][8]

  • Chemical Incompatibility: Contamination with strong oxidizing agents or other incompatible chemicals can cause it to degrade.[11]

  • pH Shift: While stable between pH 3 and 8, its color can change in strongly alkaline conditions, appearing dark red.[2][3][6]

  • Microbial Contamination: Non-sterile aqueous solutions can be susceptible to microbial growth over time, which may alter the dye's properties.

  • Interactions with Other Components: In complex formulations, Allura Red AC can interact with other ingredients (e.g., ascorbic acid), leading to degradation, especially when exposed to light.[9][10]

Data Presentation

Table 1: Summary of Recommended Storage Conditions for Allura Red AC

ParameterConditionRationaleSource(s)
Physical Form Solid PowderStore in a tightly-closed container.[11]
Keep in a dry, cool, well-ventilated area.[5][11][12]
Protect from moisture (hygroscopic).[3][5][6]
Recommended Temperature: Room Temperature or -20°C.[3][5][6]
In Solution Solvent StorageProtect from light (use amber vials or foil).[5]
Short-term: 2-8°C.-
Long-term: -20°C (1 month) or -80°C (6 months), sealed.[5]
General Light & HeatKeep away from direct sunlight and excessive heat.[5][12]
IncompatibilitiesAvoid strong oxidizing agents.[11][13]

Experimental Protocols

Protocol 1: General Method for Assessing the Photostability of Allura Red AC in Solution

This protocol provides a framework for evaluating the stability of Allura Red AC under specific light conditions.

1. Objective: To quantify the degradation of Allura Red AC in a specific solvent or formulation when exposed to a controlled light source over time.

2. Materials:

  • Allura Red AC powder

  • Chosen solvent (e.g., deionized water, buffer solution, or experimental formulation)

  • Spectrophotometer (UV-Vis)

  • Quartz or glass cuvettes

  • Controlled light source (e.g., sunlight simulator, UV lamp)

  • Amber vials and clear vials

  • Volumetric flasks and pipettes

  • Aluminum foil

3. Methodology:

  • Preparation of Stock Solution:

    • Accurately weigh a known amount of Allura Red AC powder and dissolve it in the chosen solvent to create a concentrated stock solution.

    • Store the stock solution in an amber bottle, protected from light.

  • Preparation of Working Solutions:

    • Dilute the stock solution to a working concentration that gives an absorbance reading within the linear range of the spectrophotometer (typically between 0.1 and 1.0) at its maximum absorbance wavelength (λmax ≈ 504 nm).[2][3]

    • Prepare two sets of identical samples in clear vials: a "light-exposed" set and a "dark control" set.

    • Wrap the "dark control" set completely in aluminum foil to prevent any light exposure.

  • Exposure Conditions:

    • Place both sets of samples in a temperature-controlled environment under the selected light source.

    • Ensure the distance and intensity of the light source are constant throughout the experiment.

  • Data Collection:

    • At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from one vial of each set.

    • Measure the absorbance of each aliquot at the λmax (≈ 504 nm) using the spectrophotometer. Use the same solvent as a blank.

    • Record the absorbance values for both the light-exposed and dark control samples at each time point.

  • Data Analysis:

    • The degradation of Allura Red AC often follows first-order kinetics.[7][8]

    • Calculate the concentration of Allura Red AC at each time point using the Beer-Lambert law (A = εbc), or simply use the change in absorbance as a proxy for degradation.

    • Plot the natural logarithm of the absorbance (ln(A)) versus time for the light-exposed samples.

    • If the plot is linear, the degradation follows first-order kinetics, and the negative of the slope represents the degradation rate constant (k).

    • Compare the absorbance of the light-exposed samples to the dark controls to confirm that degradation is primarily due to light exposure.

Visualizations

start Issue: Allura Red AC solution appears degraded (e.g., color change) check_storage Were proper storage conditions followed? start->check_storage check_light Was the solution protected from light? check_storage->check_light Yes cause_storage Cause: Improper Storage (Heat/Moisture Exposure) check_storage->cause_storage No check_contam Is contamination with incompatible substances possible? check_light->check_contam Yes cause_light Cause: Photodegradation check_light->cause_light No check_ph Has the pH of the solution shifted significantly? check_contam->check_ph No cause_contam Cause: Chemical Incompatibility check_contam->cause_contam Yes cause_ph Cause: pH Shift check_ph->cause_ph Yes solution_storage Action: Discard solution. Prepare fresh and store in a cool, dry, sealed container. cause_storage->solution_storage solution_light Action: Discard solution. Prepare fresh and store in amber vials or wrap in foil. cause_light->solution_light solution_contam Action: Review protocol for incompatibilities (e.g., oxidizers). Prepare fresh using clean labware. cause_contam->solution_contam solution_ph Action: Measure and adjust pH. If degradation is suspected, prepare a fresh, buffered solution. cause_ph->solution_ph

Caption: Troubleshooting workflow for degraded Allura Red AC solutions.

AR Allura Red AC Stability Light Light Exposure AR->Light Temp Temperature AR->Temp pH pH Level AR->pH Oxidizers Oxidizing Agents AR->Oxidizers Moisture Moisture (Hygroscopic) AR->Moisture Degradation Photodegradation Light->Degradation leads to HeatDeg Heat Degradation Temp->HeatDeg (excessive) leads to Stable Stable (pH 3-8) pH->Stable results in Unstable Chemical Degradation Oxidizers->Unstable leads to Caking Powder Caking / Degradation Moisture->Caking leads to

Caption: Key factors influencing the stability of Allura Red AC.

References

Validation & Comparative

A Comparative Toxicological Assessment of Allura Red AC and Amaranth (Red 2)

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive comparison of the toxicological profiles of two widely used synthetic red azo dyes, Allura Red AC (FD&C Red No. 40) and Amaranth (FD&C Red No. 2). The information presented herein is intended for researchers, scientists, and professionals involved in drug development and safety assessment. This document summarizes key toxicological data, details relevant experimental methodologies, and visualizes pertinent biological pathways and workflows to facilitate an objective comparison.

Executive Summary

Allura Red AC and Amaranth are both sulfonated monoazo dyes that have been used extensively in food, pharmaceuticals, and cosmetics. However, their regulatory status and toxicological concerns differ significantly. Amaranth (Red 2) was banned by the U.S. Food and Drug Administration (FDA) in 1976 due to concerns over its potential carcinogenicity. Allura Red AC was introduced as its replacement and is currently one of the most widely used red food dyes. This guide delves into the toxicological data for both compounds across several key endpoints.

Quantitative Toxicological Data

The following tables summarize the available quantitative data for Allura Red AC and Amaranth, providing a direct comparison of their acute toxicity, acceptable daily intake, and no-observed-adverse-effect levels.

Table 1: Acute Toxicity and Acceptable Daily Intake

ParameterAllura Red AC (FD&C Red No. 40)Amaranth (FD&C Red No. 2)
LD50 (Oral, Rat) > 10,000 mg/kg bw~ 6,000 mg/kg bw
Acceptable Daily Intake (ADI) 0-7 mg/kg bw (JECFA/EFSA)0-0.5 mg/kg bw (JECFA, 1984)
No-Observed-Adverse-Effect Level (NOAEL) 695 mg/kg bw/day (Rat, chronic)50 mg/kg bw/day (Rat, chronic)

Table 2: Summary of Genotoxicity and Carcinogenicity Findings

Assay/EndpointAllura Red AC (FD&C Red No. 40)Amaranth (FD&C Red No. 2)
Genotoxicity Largely considered non-genotoxic in vivo. Some earlier in vitro studies showed positive results, but more recent comprehensive studies following OECD guidelines have been negative.Evidence is conflicting. Some studies have shown genotoxic potential, while others have not.
Carcinogenicity Not classified as a carcinogen by major regulatory bodies. Long-term animal studies have not demonstrated a consistent carcinogenic effect.Suspected carcinogen. Banned by the US FDA in 1976 based on a study suggesting an increase in malignant tumors in female rats.

Toxicological Endpoints: A Detailed Comparison

Genotoxicity

Allura Red AC: While some early in vitro studies suggested potential genotoxicity, a number of more recent and comprehensive in vivo studies, conducted according to OECD guidelines, have shown a clear absence of genotoxic activity.[1][2] These include negative results in the bone marrow micronucleus assay and the Comet assay in various tissues.[1][2] The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has concluded that there is no genotoxicity concern for Allura Red AC.[1]

Amaranth (this compound): The genotoxicity of Amaranth is a subject of ongoing debate with conflicting results in the scientific literature. Some studies have indicated a potential for DNA damage, while others have reported no genotoxic effects in various test systems, including the Ames test and in vivo micronucleus assays.

Carcinogenicity

Allura Red AC: Allura Red AC is not classified as a carcinogen by major international regulatory agencies.[3] Long-term carcinogenicity studies in animals have not provided conclusive evidence of a carcinogenic effect at relevant exposure levels. However, some recent research has called for further investigation into its long-term effects on colon health due to its metabolism by gut microbiota and potential interactions with inflammatory pathways.[3]

Amaranth (this compound): The use of Amaranth in food and cosmetics was banned in the United States in 1976 due to concerns about its carcinogenicity.[4][5] This decision was based on a study that showed a statistically significant increase in the incidence of malignant tumors in female rats fed high doses of the dye.[5]

Reproductive and Developmental Toxicity

Allura Red AC: Studies on the reproductive and developmental toxicity of Allura Red AC have not shown clear adverse effects at doses below the established NOAEL.[6]

Amaranth (this compound): Some studies have raised concerns about the potential for Amaranth to cause reproductive and developmental toxicity.[7]

Allergenicity

Allura Red AC: Allura Red AC has been linked to allergic reactions in sensitive individuals, with symptoms including hives and facial swelling.[8][9] It is a known trigger for hypersensitivity reactions.[9]

Amaranth (this compound): Similar to other azo dyes, Amaranth has the potential to cause allergic reactions in susceptible individuals.

Metabolism and Signaling Pathways

Azo dyes such as Allura Red AC and Amaranth are metabolized by azoreductase enzymes produced by bacteria in the gut microbiome. This process cleaves the azo bond (-N=N-), breaking the dye down into smaller aromatic amines. These metabolites can then be absorbed and further metabolized by the liver. The nature of these metabolites is a key factor in the toxicological profile of the parent dye. For Allura Red AC, the primary metabolites are cresidine-4-sulfonic acid and 1-amino-2-naphthol-6-sulfonic acid.

Azo_Dye_Metabolism Azo Dye (e.g., Allura Red AC) Azo Dye (e.g., Allura Red AC) Gut Microbiota Gut Microbiota Azo Dye (e.g., Allura Red AC)->Gut Microbiota Ingestion Azoreductase Enzymes Azoreductase Enzymes Gut Microbiota->Azoreductase Enzymes Produces Aromatic Amines (Metabolites) Aromatic Amines (Metabolites) Azoreductase Enzymes->Aromatic Amines (Metabolites) Cleaves Azo Bond Absorption (Intestinal Wall) Absorption (Intestinal Wall) Aromatic Amines (Metabolites)->Absorption (Intestinal Wall) Liver Metabolism (Phase I & II) Liver Metabolism (Phase I & II) Absorption (Intestinal Wall)->Liver Metabolism (Phase I & II) Excretion (Urine/Feces) Excretion (Urine/Feces) Liver Metabolism (Phase I & II)->Excretion (Urine/Feces)

Caption: General metabolic pathway of azo dyes in the gastrointestinal tract.

Experimental Protocols

The assessment of the toxicological properties of Allura Red AC and Amaranth relies on a battery of standardized tests. Below are detailed methodologies for key genotoxicity assays frequently cited in the evaluation of these food dyes.

General Experimental Workflow for In Vivo Genotoxicity Assessment

Experimental_Workflow cluster_0 Phase 1: Dosing and Sample Collection cluster_1 Phase 2: Assay Performance cluster_2 Phase 3: Data Analysis and Interpretation Animal Dosing Animal Dosing Tissue/Cell Collection Tissue/Cell Collection Animal Dosing->Tissue/Cell Collection Comet Assay (OECD 489) Comet Assay (OECD 489) Tissue/Cell Collection->Comet Assay (OECD 489) Micronucleus Test (OECD 474) Micronucleus Test (OECD 474) Tissue/Cell Collection->Micronucleus Test (OECD 474) Transgenic Mutation Assay (OECD 488) Transgenic Mutation Assay (OECD 488) Tissue/Cell Collection->Transgenic Mutation Assay (OECD 488) Data Acquisition Data Acquisition Comet Assay (OECD 489)->Data Acquisition Micronucleus Test (OECD 474)->Data Acquisition Transgenic Mutation Assay (OECD 488)->Data Acquisition Statistical Analysis Statistical Analysis Data Acquisition->Statistical Analysis Conclusion on Genotoxicity Conclusion on Genotoxicity Statistical Analysis->Conclusion on Genotoxicity

Caption: A generalized workflow for in vivo genotoxicity testing.

In Vivo Alkaline Comet Assay (OECD Guideline 489)

The in vivo alkaline Comet assay is used to detect DNA strand breaks in cells from various tissues of animals, usually rodents, that have been exposed to a test substance.

Methodology:

  • Animal Dosing: A minimum of five animals per sex per group are treated with the test substance, a positive control, and a negative control. The substance is typically administered by oral gavage or intraperitoneal injection.

  • Tissue Collection and Cell Isolation: At appropriate time points after dosing, animals are euthanized, and target tissues (e.g., liver, stomach, colon) are collected. Single-cell suspensions are prepared from these tissues.

  • Slide Preparation: The isolated cells are embedded in a thin layer of low-melting-point agarose on a microscope slide.

  • Lysis: The slides are immersed in a high-salt lysis solution to remove cell membranes, cytoplasm, and nucleoplasm, leaving behind the DNA as "nucleoids."

  • Alkaline Unwinding: The slides are placed in an alkaline electrophoresis buffer (pH > 13) to unwind the DNA and expose alkali-labile sites as single-strand breaks.

  • Electrophoresis: The slides are subjected to electrophoresis, during which damaged DNA (fragments) migrates away from the nucleoid, forming a "comet tail."

  • Neutralization and Staining: The slides are neutralized and stained with a fluorescent DNA-binding dye.

  • Scoring: The slides are examined under a fluorescence microscope, and the extent of DNA migration (tail length, tail intensity) is quantified using image analysis software. An increase in DNA migration in the treated group compared to the negative control indicates a positive genotoxic effect.

Mammalian Erythrocyte Micronucleus Test (OECD Guideline 474)

This test identifies substances that cause cytogenetic damage, leading to the formation of micronuclei in erythrocytes.

Methodology:

  • Animal Dosing: At least five animals per sex per group are dosed with the test substance, a positive control, and a negative control.

  • Sample Collection: Bone marrow or peripheral blood is collected at appropriate intervals after treatment.

  • Slide Preparation: Smears of bone marrow or peripheral blood are made on microscope slides.

  • Staining: The slides are stained with a dye that allows for the differentiation of polychromatic erythrocytes (PCEs; immature red blood cells) and normochromatic erythrocytes (NCEs; mature red blood cells) and the visualization of micronuclei.

  • Scoring: A statistically significant increase in the frequency of micronucleated PCEs in the treated animals compared to the controls indicates a positive result. The ratio of PCEs to NCEs is also determined to assess bone marrow toxicity.

Transgenic Rodent (TGR) Somatic and Germ Cell Gene Mutation Assays (OECD Guideline 488)

These assays detect gene mutations in somatic and/or germ cells of transgenic rodents.

Methodology:

  • Animal Model: Transgenic mice or rats carrying multiple copies of a reporter gene (e.g., lacZ, lacI, or gpt) are used.

  • Dosing: Animals are treated with the test substance for a defined period (e.g., 28 consecutive days).

  • Sample Collection: After a manifestation period for mutations to be fixed, animals are euthanized, and genomic DNA is isolated from the tissues of interest.

  • Transgene Rescue and Analysis: The reporter transgene is "rescued" from the genomic DNA, typically by in vitro packaging into bacteriophage particles. These phages are then used to infect E. coli.

  • Mutation Scoring: Mutations in the reporter gene are detected using a selective system where only bacteria infected with a phage carrying a mutated transgene can grow, or by a color-based screening method. The mutant frequency is calculated as the ratio of mutant transgenes to the total number of transgenes analyzed. A significant increase in the mutant frequency in the treated group compared to the control group indicates a mutagenic effect.

Conclusion

The available toxicological data indicate that Allura Red AC has a more favorable safety profile than Amaranth (this compound). The ban on Amaranth in the United States was a precautionary measure based on evidence suggesting potential carcinogenicity. In contrast, extensive testing of Allura Red AC has generally not indicated significant concerns regarding genotoxicity or carcinogenicity at current acceptable daily intake levels. However, ongoing research into the long-term effects of Allura Red AC, particularly concerning its interaction with the gut microbiome and potential for inducing inflammatory responses, highlights the importance of continued safety evaluation of all food additives. For researchers and professionals in drug development, the case of these two red dyes underscores the critical role of comprehensive and modern toxicological testing in ensuring product safety.

References

Allura Red AC vs. Tartrazine: A Comparative Analysis of Genotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

A critical evaluation of the genotoxic potential of food additives is paramount for ensuring consumer safety. This guide provides a comparative analysis of two widely used azo dyes, Allura Red AC and Tartrazine, focusing on their performance in key genotoxicity assays. The information presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective understanding of the current scientific evidence.

Executive Summary

Current research presents a conflicting and complex picture of the genotoxicity of Allura Red AC and Tartrazine. While some studies, particularly in vivo assays, suggest a lack of genotoxic activity for both dyes at regulatory-approved concentrations, other in vitro and mechanistic studies indicate potential for DNA damage. For Tartrazine, a significant body of evidence points towards oxidative stress as a primary mechanism of genotoxicity. In contrast, concerns regarding Allura Red AC often center on the genotoxic potential of its metabolites following breakdown by gut microbiota. This guide summarizes the available quantitative data, details the experimental protocols used in these assessments, and visualizes the proposed genotoxic pathways.

Quantitative Genotoxicity Data

Table 1: Genotoxicity of Allura Red AC

Assay TypeCell Line/OrganismConcentration/DoseKey FindingsReference
Comet AssaySaccharomyces cerevisiae1,250 µg/mLSignificant increase in comet tail formation, indicating DNA damage.[1][2]Jabeen et al., 2013
Comet AssayMouse (in vivo - liver, stomach, colon)Up to maximum recommended dosesNo evidence of DNA damage.[3][4]Honma, 2015
Micronucleus TestMouse (in vivo - bone marrow)Up to maximum recommended dosesNo increase in micronucleated polychromatic erythrocytes.[3][4]Honma, 2015
In vivo Genotoxicity (Comet & Micronucleus)MiceNot specifiedClear absence of genotoxic activity.[5][6][7]Bastaki et al., 2017

Table 2: Genotoxicity of Tartrazine

Assay TypeCell Line/OrganismConcentration/DoseKey FindingsReference
Comet AssayHuman Lymphocytes0.25 - 64.0 mMSignificant dose-dependent increase in DNA damage.[8][9]Soares et al., 2015
Comet AssayRat White Blood Cells0.3 - 25 mMConcentration-dependent increase in DNA damage (Olive Tail Moment, % Tail DNA).[10]Al-Shabib et al., 2017
Chromosome Aberration & Micronucleus TestHuman Lymphocytes625, 1250, 2500 µg/mLSignificant increase in chromosome aberrations and micronuclei at higher concentrations.[11]Atli Şekeroglu et al., 2017
In vivo Genotoxicity (Comet & Micronucleus)RatsNot specifiedNo evidence of genotoxic activity.[12]Bastaki et al., 2017
Comet AssayRat Leucocytes7.5 mg/kg b.w.Significant increase in DNA damage.[13]Khayyat et al., 2017

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of genotoxicity studies. Below are outlines of the standard protocols for the key assays mentioned in this guide.

Comet Assay (Single Cell Gel Electrophoresis)

The Comet assay is a sensitive method for detecting DNA damage in individual cells.

  • Cell Preparation: A single-cell suspension is prepared from the test system (e.g., cultured cells, isolated primary cells).

  • Embedding in Agarose: The cells are mixed with low-melting-point agarose and layered onto a microscope slide pre-coated with normal melting point agarose.

  • Lysis: The slides are immersed in a lysis solution (containing high salt and detergents) to remove cell membranes, cytoplasm, and most cellular proteins, leaving behind the nucleoid containing the DNA.

  • Alkaline Unwinding and Electrophoresis: The slides are placed in an alkaline electrophoresis buffer (pH > 13) to unwind the DNA. An electric field is then applied, causing the negatively charged DNA to migrate towards the anode. Damaged DNA (containing strand breaks) migrates faster and further than undamaged DNA, forming a "comet" shape with a head (intact DNA) and a tail (damaged DNA fragments).

  • Neutralization and Staining: The slides are neutralized and the DNA is stained with a fluorescent dye (e.g., ethidium bromide, SYBR Green).

  • Visualization and Analysis: The comets are visualized using a fluorescence microscope, and the extent of DNA damage is quantified by measuring parameters such as tail length, percentage of DNA in the tail, and tail moment.

In Vitro Micronucleus Test

The in vitro micronucleus test identifies substances that cause chromosomal damage.

  • Cell Culture: A suitable cell line (e.g., human lymphocytes, CHO, L5178Y) is cultured in the presence of the test substance at various concentrations, with and without metabolic activation (S9 mix).

  • Cytochalasin B Treatment: Cytochalasin B, an inhibitor of cytokinesis, is added to the cultures. This allows for the identification of cells that have completed one nuclear division, as they will be binucleated.

  • Harvesting and Staining: After an appropriate incubation period, the cells are harvested, treated with a hypotonic solution, fixed, and stained with a DNA-specific stain (e.g., Giemsa, acridine orange).

  • Scoring: The frequency of micronuclei (small, extranuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis) is scored in a population of binucleated cells. An increase in the frequency of micronucleated cells indicates clastogenic (chromosome breaking) or aneugenic (chromosome lagging) effects.

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds.

  • Bacterial Strains: The test utilizes several strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for histidine (His-) or tryptophan (Trp-), respectively, due to mutations in the genes required for their synthesis.

  • Exposure: The bacterial strains are exposed to the test substance at various concentrations, both with and without a metabolic activation system (S9 fraction from rat liver).

  • Plating: The treated bacteria are plated on a minimal agar medium that lacks the required amino acid (histidine or tryptophan).

  • Incubation: The plates are incubated for 48-72 hours.

  • Scoring: Only bacteria that have undergone a reverse mutation (reversion) to a prototrophic state (His+ or Trp+) will be able to grow and form colonies on the minimal medium. The number of revertant colonies is counted for each concentration of the test substance and compared to the number of spontaneous revertant colonies on the negative control plates. A significant, dose-dependent increase in the number of revertant colonies suggests that the test substance is mutagenic.

Visualizing the Mechanisms of Genotoxicity

The following diagrams, created using the DOT language, illustrate the proposed signaling pathways and experimental workflows.

G Experimental Workflow for Genotoxicity Testing cluster_assays Genotoxicity Assays Comet Assay Comet Assay Data Analysis (% Tail DNA, Tail Moment) Data Analysis (% Tail DNA, Tail Moment) Comet Assay->Data Analysis (% Tail DNA, Tail Moment) Micronucleus Test Micronucleus Test Data Analysis (Micronuclei Frequency) Data Analysis (Micronuclei Frequency) Micronucleus Test->Data Analysis (Micronuclei Frequency) Ames Test Ames Test Data Analysis (Revertant Colonies) Data Analysis (Revertant Colonies) Ames Test->Data Analysis (Revertant Colonies) Test Substance (Allura Red AC / Tartrazine) Test Substance (Allura Red AC / Tartrazine) Exposure to Test System Exposure to Test System Test Substance (Allura Red AC / Tartrazine)->Exposure to Test System In vitro / In vivo Exposure to Test System->Comet Assay DNA Strand Breaks Exposure to Test System->Micronucleus Test Chromosomal Damage Exposure to Test System->Ames Test Point Mutations Assessment of Genotoxicity Assessment of Genotoxicity Data Analysis (% Tail DNA, Tail Moment)->Assessment of Genotoxicity Data Analysis (Micronuclei Frequency)->Assessment of Genotoxicity Data Analysis (Revertant Colonies)->Assessment of Genotoxicity

Caption: A generalized workflow for assessing the genotoxicity of a test substance.

G Proposed Genotoxic Mechanism of Tartrazine Tartrazine Tartrazine Metabolism Metabolism Tartrazine->Metabolism Reactive Oxygen Species (ROS) Reactive Oxygen Species (ROS) Metabolism->Reactive Oxygen Species (ROS) Generation Oxidative Stress Oxidative Stress Reactive Oxygen Species (ROS)->Oxidative Stress DNA Damage DNA Damage Oxidative Stress->DNA Damage Leads to Cellular Antioxidant Defense Cellular Antioxidant Defense Oxidative Stress->Cellular Antioxidant Defense Depletes Cellular Antioxidant Defense->Reactive Oxygen Species (ROS) Neutralizes

Caption: Tartrazine may induce genotoxicity via oxidative stress.

G Proposed Genotoxic Mechanism of Allura Red AC Allura Red AC Allura Red AC Gut Microbiota Gut Microbiota Allura Red AC->Gut Microbiota Metabolism by Metabolites e.g., cresidine-4-sulfonic acid, 1-amino-2-naphthol-6-sulfonic acid Gut Microbiota->Metabolites Produces DNA Adducts DNA Adducts Metabolites->DNA Adducts Formation of Inflammation Inflammation Metabolites->Inflammation Pro-inflammatory properties DNA Damage DNA Damage DNA Adducts->DNA Damage Inflammation->DNA Damage

Caption: Allura Red AC's metabolites may lead to DNA damage.

References

A Comparative Guide: Validating HPLC and Mass Spectrometry Methods for Allura Red AC Detection

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of food additives like Allura Red AC is critical for safety assessment and regulatory compliance. High-Performance Liquid Chromatography (HPLC) with UV-Vis detection and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are two of the most powerful analytical techniques employed for this purpose. This guide provides an objective comparison of these methods, supported by experimental data, to assist in selecting the most appropriate technique for your analytical needs.

Performance Characteristics: A Quantitative Comparison

The validation of an analytical method is crucial to ensure its reliability. Key performance indicators include the limit of detection (LOD), limit of quantification (LOQ), linearity, recovery, and precision. The following table summarizes these parameters for HPLC and LC-MS/MS methods for Allura Red AC detection, as reported in various studies.

Performance ParameterHPLC MethodsMass Spectrometry (LC-MS/MS) Methods
Limit of Detection (LOD) 1–3 µg/kg[1][2]0.01–0.05 µg/mL[1][2], 0.66–27.78 µg/L[3]
Limit of Quantification (LOQ) -Approximately 7 to 15 µg/kg[4]
**Linearity (R²) **> 0.996[4]> 0.996[4]
Recovery (%) 76.1–105.0%[1][2]75.2–113.8%[1][2], 87.8% to 104.5%[3], 82% to 119%[4]
Relative Standard Deviation (RSD) 1.4–6.4%[1][2]< 15%[1][2]

Note: The values presented are collated from different studies and may vary depending on the specific instrumentation, sample matrix, and experimental conditions.

Experimental Protocols

Detailed methodologies are essential for reproducing and validating analytical methods. Below are generalized protocols for the detection of Allura Red AC using HPLC and LC-MS/MS.

Sample Preparation (General)

A crucial first step for both methods involves the extraction of Allura Red AC from the sample matrix. A common procedure includes:

  • Extraction: The sample is typically extracted with a solvent mixture, such as ammonia-methanol, followed by purification to minimize matrix interference.[1][2]

  • Solid-Phase Extraction (SPE): The extract is often cleaned up using an SPE cartridge, like a Strata-AW column, to further reduce matrix effects.[1][2]

HPLC-DAD Method
  • Instrumentation: A High-Performance Liquid Chromatography system equipped with a Diode Array Detector (DAD).

  • Column: A C18 column is commonly used for separation.

  • Mobile Phase: A gradient elution is typically employed using a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., methanol or acetonitrile).

  • Detection: The DAD is set to monitor the absorbance at the maximum wavelength of Allura Red AC, which is around 504 nm.

  • Quantification: The concentration of Allura Red AC is determined by comparing the peak area of the sample to a calibration curve prepared from certified reference standards.

LC-MS/MS Method
  • Instrumentation: A Liquid Chromatography system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF).

  • Column: A C18 column is typically used for chromatographic separation.

  • Mobile Phase: A gradient elution similar to HPLC methods is used, often with the addition of a modifier like formic acid to improve ionization.[4]

  • Ionization: Electrospray ionization (ESI) in negative ion mode is commonly used for Allura Red AC.[5]

  • Mass Spectrometry Detection: The analysis is performed in Multiple Reaction Monitoring (MRM) mode for quantitative analysis, which provides high selectivity and sensitivity.[4] This involves monitoring a specific precursor ion for Allura Red AC and its characteristic product ions. For Allura Red E129, a precursor ion of m/z 225.1 and product ions of m/z 207.0 and 136.0 have been reported.[5]

  • Quantification: Similar to HPLC, quantification is achieved by comparing the response of the sample to a calibration curve.

Method Validation Workflow

The validation of any analytical method follows a structured workflow to ensure its suitability for the intended purpose.

G start Define Analytical Method Requirements method_dev Method Development and Optimization start->method_dev specificity Specificity/ Selectivity method_dev->specificity linearity Linearity and Range specificity->linearity lod_loq LOD & LOQ linearity->lod_loq accuracy Accuracy/ Recovery lod_loq->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision robustness Robustness precision->robustness system_suitability System Suitability robustness->system_suitability documentation Documentation and Validation Report system_suitability->documentation end Validated Method documentation->end

Caption: A typical workflow for analytical method validation.

Sample Analysis Workflow

The general process for analyzing a sample for Allura Red AC content is outlined in the following diagram.

G sample_prep Sample Preparation (Extraction & Cleanup) lc_separation LC Separation (HPLC/UHPLC) sample_prep->lc_separation detection Detection (DAD or MS/MS) lc_separation->detection data_acquisition Data Acquisition detection->data_acquisition data_processing Data Processing (Peak Integration & Quantification) data_acquisition->data_processing result_reporting Result Reporting data_processing->result_reporting

Caption: General workflow for sample analysis of Allura Red AC.

Concluding Remarks

Both HPLC-DAD and LC-MS/MS are robust and reliable techniques for the quantification of Allura Red AC. The choice between the two often depends on the specific requirements of the analysis.

  • HPLC-DAD is a cost-effective and widely available technique suitable for routine quality control where high sensitivity is not the primary concern.[1][2]

  • LC-MS/MS offers superior sensitivity and selectivity, making it the method of choice for complex matrices, trace-level detection, and confirmatory analysis.[5] The higher selectivity of MS/MS also reduces the need for extensive sample cleanup in some cases. While both techniques can provide comparable quantitative results, LC-MS/MS generally offers lower limits of detection.[4][6][7]

Ultimately, the selection of the analytical method should be based on a thorough evaluation of the study's objectives, regulatory requirements, and the available resources.

References

A Comparative Analysis of Allura Red AC and Erythrosine on Cellular Proliferation

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the effects of two common synthetic food dyes, Allura Red AC (FD&C Red No. 40) and Erythrosine (FD&C Red No. 3), on cellular proliferation. The information is intended for researchers, scientists, and drug development professionals, offering a summary of experimental data, detailed methodologies for key assays, and visualizations of relevant biological pathways and workflows.

Data Summary: Allura Red AC vs. Erythrosine

The following table summarizes the quantitative effects of Allura Red AC and Erythrosine on cellular proliferation and related cytotoxic endpoints as reported in various studies.

DyeTest System/Cell LineConcentration(s)Key Findings on Cellular Proliferation & ViabilityCitation(s)
Allura Red AC Allium cepa (onion root)0.4 and 4.0 mLSignificant reduction in cell division (mitotic index).[1]
Male FVB Mice100-2000 mg/kg b.w.No significant difference in the percentage of polychromatic erythrocytes (%PCE), indicating no impact on cell proliferation.[2]
HepG2 cellsNot specifiedHampered cell proliferation potential.[3]
Rats7 (mg/kg b.w.)/day for 4 weeksCaused histopathological and physiological aberrations in the liver and kidney, indirectly impacting cellular health.[3]
Erythrosine Allium cepa (onion root)0.4 and 4.0 mLNot cytotoxic; did not significantly reduce cell division.[1]
Allium cepa (onion root)0.1 mg/mLSignificant decrease of 57.81% in the mitotic index after 96 hours.[4]
DOK (pre-malignant) & H357 (malignant) oral epithelial cells71.03 µM to 1136.5 µMDose-dependent increase in cell killing following photodynamic therapy; ~80% killing in DOK cells and ~60% in H357 cells.[5][6]
Myeloid cellsIC₅₀ ≈ 50 µMExhibited clear cytotoxic effects.[7]
HL-60 (human promyelocytic leukemia) cellsNot specifiedShowed a dose-dependent cytotoxic effect.[8]

Mechanisms of Action & Cellular Effects

Allura Red AC: Allura Red AC is an azo dye whose effects on cellular proliferation appear to be context-dependent. In some in vivo studies using mice, it did not show significant effects on erythrocyte proliferation.[2] However, studies on plant cells (Allium cepa) and human liver cancer cells (HepG2) have indicated that it can reduce cell division and hamper proliferation.[1][3] There is growing interest in its potential to promote inflammation and cause DNA damage, which are key events in carcinogenesis.[9][10] Chronic exposure in animal models has been linked to the development of colitis through pathways involving the gut microbiota and serotonin.[9]

Erythrosine: Erythrosine, a xanthene dye, has demonstrated more consistent cytotoxic and anti-proliferative effects across various studies. It can induce a significant decrease in the mitotic index in plant cells.[4] In human cell lines, it shows dose-dependent cytotoxicity, with a noted IC50 of approximately 50 µM in myeloid cells.[7][8] One of its proposed mechanisms of action is the promiscuous inhibition of protein-protein interactions (PPIs), which are crucial for cellular signaling pathways, including those governing proliferation.[7] When used as a photosensitizer in photodynamic therapy, Erythrosine can induce apoptosis (at low doses) and necrosis (at high doses) by affecting the mitochondrial trans-membrane potential.[5][6]

Experimental Protocols

Detailed methodologies for common assays used to evaluate cellular proliferation and cytotoxicity are provided below.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[11] Viable cells with active mitochondria contain oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals.[11][12]

Protocol:

  • Cell Plating: Plate cells in a 96-well plate at a density of approximately 1 x 10⁴ cells/well and incubate for 24 hours at 37°C.[13]

  • Treatment: Aspirate the old media and add 100 µL of media containing the desired concentrations of Allura Red AC or Erythrosine. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).[13]

  • MTT Addition: Add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[11] Alternatively, prepare a 5 mg/mL MTT stock solution in PBS; add 20 µL of this solution to each well.[12]

  • Incubation: Incubate the plate for 3-4 hours in a humidified atmosphere at 37°C to allow the formazan crystals to form.[11][13]

  • Solubilization: Add 100-150 µL of a solubilization solution (e.g., DMSO, or 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[13][14]

  • Absorbance Reading: Cover the plate and place it on an orbital shaker for 15 minutes to ensure complete dissolution.[14] Measure the absorbance of the solution at a wavelength between 500 and 600 nm (commonly 570 nm) using a microplate reader.[11] The absorbance is directly proportional to the number of viable cells.

G MTT Assay Workflow cluster_prep Preparation cluster_treat Treatment cluster_assay Assay cluster_read Data Acquisition p1 Plate cells in 96-well plate p2 Incubate 24h p1->p2 t1 Add Dye (Allura Red / Erythrosine) p2->t1 t2 Incubate for Treatment Period t1->t2 a1 Add MTT Reagent t2->a1 a2 Incubate 3-4h a1->a2 a3 Add Solubilizer (e.g., DMSO) a2->a3 r1 Shake plate 15 min a3->r1 r2 Read Absorbance (570 nm) r1->r2

Caption: Workflow for assessing cell viability using the MTT assay.

BrdU Assay for Cell Proliferation

The BrdU (5-Bromo-2'-deoxyuridine) assay directly measures DNA synthesis, providing a more specific assessment of cellular proliferation. BrdU is a synthetic analog of thymidine that gets incorporated into the newly synthesized DNA of proliferating cells.[15]

Protocol:

  • Cell Culture and Labeling: Culture cells as desired. Add BrdU labeling solution to the culture medium at a final concentration of 10 µM and incubate for a period that allows for DNA synthesis (e.g., 2-24 hours) at 37°C.

  • Fixation and Denaturation: Remove the labeling medium, wash the cells with PBS, and fix them with a suitable fixative (e.g., 70% ethanol). To expose the incorporated BrdU, the DNA must be denatured, typically by treating the cells with 2N HCl for 1 hour at 37°C.[16]

  • Neutralization: Neutralize the acid by washing the cells with a borate buffer (pH 8.5).[16]

  • Antibody Incubation: Block non-specific binding sites with a blocking solution (e.g., PBS with 3% normal goat serum).[16] Incubate the cells with a primary antibody specific to BrdU (anti-BrdU).

  • Detection: Wash the cells and incubate with a fluorescently-labeled secondary antibody that binds to the primary antibody.[15]

  • Analysis: The proliferating cells can be visualized and quantified using fluorescence microscopy or flow cytometry.[17]

Signaling Pathway Visualization

Erythrosine's cytotoxic effects, particularly in photodynamic therapy, are linked to the induction of apoptosis through the mitochondrial pathway. High concentrations can lead to necrosis.

G Erythrosine-Mediated Cell Death Pathways cluster_low Low Dose cluster_high High Dose erythrosine Erythrosine + Light (Photodynamic Therapy) mito Mitochondrial Depolarization erythrosine->mito induces necrosis Necrosis erythrosine->necrosis induces caspase Caspase 3/7 Activation mito->caspase apoptosis Apoptosis caspase->apoptosis

Caption: Cell death pathways induced by Erythrosine in photodynamic therapy.[5]

References

A comparative analysis of the carcinogenic potential of different azo dyes

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, a critical examination of the carcinogenic potential of azo dyes reveals a complex picture of metabolic activation, structure-dependent toxicity, and distinct cellular response pathways. This guide provides a comparative analysis of various azo dyes, supported by experimental data, to illuminate their varying risks and the methodologies used for their assessment.

Azo dyes, a prominent class of synthetic colorants used across various industries, have long been under scrutiny for their potential carcinogenic properties. The carcinogenicity of these compounds is not typically inherent to the parent dye molecule itself but rather to the aromatic amines that are formed upon metabolic reduction of the azo bond. This biotransformation is primarily carried out by azoreductases from the intestinal microbiota and, to a lesser extent, by hepatic enzymes. The resulting aromatic amines, such as the well-documented human carcinogen benzidine, can then undergo further metabolic activation to electrophilic intermediates that form DNA adducts, initiating the carcinogenic process.

Comparative Analysis of Carcinogenic Potential

The carcinogenic potential of azo dyes is intrinsically linked to the structure of the aromatic amines released upon their breakdown. Dyes that metabolize to known carcinogens like benzidine and its congeners (e.g., 3,3'-dimethylbenzidine and 3,3'-dimethoxybenzidine) are of the highest concern and have been associated with an increased risk of bladder cancer in humans.[1][2][3] Conversely, the presence of certain functional groups, such as sulfonic acid groups, can decrease the mutagenicity of the resulting amines.[4]

Quantitative Data on Mutagenicity and Carcinogenicity

The following tables summarize quantitative data from key experimental assays used to evaluate the carcinogenic potential of different azo dyes and their metabolites.

Table 1: Mutagenicity of Azo Dyes and their Metabolites in the Ames Test (Salmonella typhimurium)

CompoundSalmonella StrainMetabolic Activation (S9)ResultReference
Direct Black 38TA98Hamster Liver S9Mutagenic[5]
Direct Blue 15TA98Hamster Liver S9Mutagenic[6]
Direct Red 2TA98Hamster Liver S9Mutagenic[5]
BenzidineTA98Hamster & Rat Liver S9Mutagenic[5]
o-DianisidineTA98Rat Liver S9Mutagenic[5]
o-TolidineTA98Rat Liver S9Mutagenic[5]
4-AminoazobenzeneTA98, TA100S9 MixMutagenic[7]
Sudan ITA98, TA100S9 MixMutagenic[7]

Table 2: Carcinogenicity of Benzidine-Based Azo Dyes in Animal Studies

Azo DyeAnimal ModelRoute of AdministrationTarget Organ(s)Tumor IncidenceReference
Direct Black 38MiceDrinking waterLiver, Mammary GlandSignificantly increased hepatocellular carcinomas and mammary gland cancers[1]
Direct Black 38RatsFeedLiverNeoplastic nodules and hepatocellular carcinomas[2]
Direct Blue 6RatsFeedLiver, Subcutaneous tissue, PeritoneumHepatocellular carcinomas, sarcomas, mesotheliomas[1]
Direct Brown 95RatsFeedLiverHepatocellular carcinomas[1]

Table 3: Carcinogenic Potency (TD50) of Aromatic Amines Derived from Azo Dyes

Aromatic AmineTD50 (mg/kg/day) in AnimalsReference
Benzidine1.7[5]
2,4-Toluenediamine2 to 4[5]
3,3'-Dimethyl-4,4'-diaminodiphenylmethane7[5]
o-Anisidine30[5]
3,3'-Dichlorobenzidine28[5]
o-Toluidine44[5]

Experimental Protocols

The assessment of the carcinogenic potential of azo dyes relies on a battery of in vitro and in vivo assays. Detailed methodologies for the most critical of these are outlined below.

Ames Test for Azo Dyes (Modified Protocol)

The standard Ames test often fails to detect the mutagenicity of azo dyes because it lacks the necessary reductive conditions to generate the carcinogenic aromatic amines. A modified protocol is therefore employed:

  • Bacterial Strains: Salmonella typhimurium strains TA98 and TA100 are commonly used as they are sensitive to frameshift and base-pair substitution mutagens, respectively.

  • Metabolic Activation: A liver homogenate fraction (S9) from Aroclor-1254 induced rats or hamsters is used to provide metabolic enzymes. For azo dyes, the S9 mix is supplemented with flavin mononucleotide (FMN) to facilitate the initial azoreduction.

  • Pre-incubation: The test compound, bacterial culture, and S9-FMN mix are pre-incubated together before being plated. This allows for the enzymatic reduction of the azo dye to its amine metabolites and their subsequent activation to DNA-reactive species.

  • Plating and Incubation: The mixture is then plated on minimal glucose agar plates. The plates are incubated at 37°C for 48-72 hours.

  • Scoring: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.

Comet Assay (Single Cell Gel Electrophoresis) for Genotoxicity

The Comet assay is a sensitive method for detecting DNA damage in individual cells.

  • Cell Preparation: Eukaryotic cells are treated with the azo dye or its metabolite at various concentrations and for different durations.

  • Embedding in Agarose: The treated cells are mixed with low-melting-point agarose and layered onto a microscope slide pre-coated with normal melting point agarose.

  • Lysis: The slides are immersed in a lysis solution (containing high salt and detergents) to remove cell membranes and histones, leaving behind the nucleoid containing the cellular DNA.

  • Alkaline Unwinding and Electrophoresis: The slides are placed in an alkaline electrophoresis buffer to unwind the DNA. An electric field is then applied, causing the migration of fragmented DNA out of the nucleoid, forming a "comet" shape.

  • Staining and Visualization: The DNA is stained with a fluorescent dye (e.g., ethidium bromide or SYBR Green) and visualized using a fluorescence microscope.

  • Analysis: The extent of DNA damage is quantified by measuring the length of the comet tail and the percentage of DNA in the tail. Increased comet tail length and intensity are indicative of greater DNA damage.

Animal Carcinogenicity Study

Long-term animal bioassays are the gold standard for assessing the carcinogenic potential of chemicals.

  • Animal Model: Rodents, typically rats and mice, are used due to their relatively short lifespan and well-characterized biology.

  • Dose Selection: A range of doses is selected based on preliminary toxicity studies to identify a maximum tolerated dose (MTD) and lower doses.

  • Administration: The azo dye is typically administered in the diet or drinking water for a significant portion of the animal's lifespan (e.g., two years for rodents).

  • Observation: The animals are monitored for clinical signs of toxicity and the development of tumors. Body weight and food/water consumption are regularly recorded.

  • Pathology: At the end of the study, a complete necropsy is performed, and all organs and tissues are examined for gross and microscopic evidence of tumors.

  • Statistical Analysis: The incidence of tumors in the treated groups is statistically compared to that in the control group to determine if there is a significant increase in cancer risk associated with exposure to the azo dye.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key processes in the evaluation and mechanism of azo dye carcinogenicity.

Metabolic_Activation_of_Azo_Dyes AzoDye Azo Dye IntestinalMicrobiota Intestinal Microbiota (Azoreductase) AzoDye->IntestinalMicrobiota LiverEnzymes Liver Enzymes (Azoreductase) AzoDye->LiverEnzymes AromaticAmine Aromatic Amine (e.g., Benzidine) IntestinalMicrobiota->AromaticAmine LiverEnzymes->AromaticAmine MetabolicActivation Metabolic Activation (e.g., N-oxidation, N-acetylation) AromaticAmine->MetabolicActivation DNA_Adducts DNA Adducts MetabolicActivation->DNA_Adducts Mutation Mutation DNA_Adducts->Mutation Cancer Cancer Mutation->Cancer Ames_Test_Workflow cluster_preparation Preparation cluster_incubation Incubation cluster_plating Plating & Observation TestCompound Azo Dye Preincubation Pre-incubation at 37°C TestCompound->Preincubation Bacteria Salmonella typhimurium (His- auxotroph) Bacteria->Preincubation S9_FMN S9 Mix + FMN S9_FMN->Preincubation Plating Plate on minimal glucose agar Preincubation->Plating Incubate Incubate for 48-72h Plating->Incubate Count Count revertant colonies Incubate->Count Comet_Assay_Workflow CellTreatment Treat cells with Azo Dye/Metabolite Embedding Embed cells in agarose on slide CellTreatment->Embedding Lysis Lyse cells to release nucleoids Embedding->Lysis Electrophoresis Alkaline electrophoresis Lysis->Electrophoresis Staining Stain DNA with fluorescent dye Electrophoresis->Staining Visualization Visualize comets via microscopy Staining->Visualization Analysis Quantify DNA damage Visualization->Analysis Benzidine_Signaling_Pathway Benzidine Benzidine Metabolite MAPK_Pathway MAPK/ERK Pathway Benzidine->MAPK_Pathway AP1 AP-1 Activation MAPK_Pathway->AP1 CellProliferation Cell Proliferation AP1->CellProliferation EMT Epithelial-Mesenchymal Transition (EMT) AP1->EMT Tumorigenesis Bladder Tumorigenesis CellProliferation->Tumorigenesis EMT->Tumorigenesis

References

A Comparative Analysis of Allura Red AC Regulations in the US and EU

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of the regulatory landscape for the food colorant Allura Red AC, also known as FD&C Red No. 40 in the United States and E129 in the European Union. The information is intended for researchers, scientists, and drug development professionals to navigate the different regulatory requirements in these key markets.

Regulatory Limits and Acceptable Daily Intake

The primary difference in the regulation of Allura Red AC between the US and the EU lies in the specificity of their quantitative limits for various food products. While both regions have established the same Acceptable Daily Intake (ADI), the EU enforces Maximum Permitted Levels (MPLs) for specific food categories, whereas the US generally relies on Good Manufacturing Practices (GMP).

The ADI for Allura Red AC has been set at 7 milligrams per kilogram of body weight per day by both the US Food and Drug Administration (FDA) and the European Food Safety Authority (EFSA)[1].

Table 1: Quantitative Limits for Allura Red AC (FD&C Red No. 40 / E129) in the US and EU
RegionRegulationFood CategoryMaximum Permitted Level (MPL)
United States 21 CFR 74.340Foods generallyConsistent with Good Manufacturing Practice (GMP)
Solid or semisolid food30 mg/lb (approximately 66 mg/kg)
Liquid food30 mg/pint (approximately 63 mg/L)
European Union Regulation (EC) No 1333/2008Flavoured fermented milk products including heat-treated products100 mg/kg
Ripened cheese100 mg/kg
Edible cheese rind100 mg/kg
Fruit and vegetables in vinegar, oil, or brine200 mg/kg
Canned or bottled fruit and vegetables200 mg/kg
Mostarda di frutta200 mg/kg
Confectionery300 mg/kg
Decorations, coatings and fillings, except fruit-based fillings300 mg/kg
Fine bakery wares (e.g., cakes, biscuits)200 mg/kg
Edible ices150 mg/kg
Processed fish and fishery products including molluscs and crustaceans100 mg/kg
Meat preparations20 mg/kg
Breakfast sausages with a cereal content of not less than 6%20 mg/kg
Burger meat with a vegetable and/or cereal content of not less than 4%20 mg/kg
Non-alcoholic flavoured drinks100 mg/L
Aromatized wines, aromatized wine-based drinks, and aromatized wine-product cocktails200 mg/L
Food supplements supplied in a solid/liquid form300 mg/kg / 100 mg/L
Sauces200 mg/kg
Seasonings50 mg/kg
Soups and broths50 mg/kg
Smoked fish100 mg/kg

In the EU, foods containing Allura Red AC are also required to carry a warning label stating that the colorant "may have an adverse effect on activity and attention in children"[2][3]. This is a direct consequence of the "Southampton 6" study. The US does not have a similar federal labeling requirement.

Key Experimental Data and Protocols

The established ADI and regulatory decisions are based on a comprehensive evaluation of toxicological data. Below are summaries of the methodologies for key studies that have influenced the safety assessment of Allura Red AC.

The "Southampton 6" Hyperactivity Study
  • Title: Food additives and hyperactive behaviour in 3-year-old and 8/9-year-old children in the community: a randomised, double-blinded, placebo-controlled trial.

  • Methodology: This study investigated the potential link between the consumption of a mixture of artificial food colors, including Allura Red AC, and sodium benzoate on hyperactivity in children[2][4][5].

    • Study Design: A randomised, double-blinded, placebo-controlled crossover trial was employed.

    • Participants: The study included 153 three-year-old children and 144 eight- and nine-year-old children from the general population.

    • Intervention: Participants consumed one of three types of drinks: a placebo drink or one of two different mixes of artificial food colors and sodium benzoate preservative.

    • Outcome Measures: The primary outcome was a global hyperactivity aggregate score, which was based on observations and ratings from parents and teachers. For the older children, a computerized attention test was also included.

Genotoxicity Assessment: In Vivo Comet Assay
  • Title: DNA damage induced by red food dyes orally administered to pregnant and male mice.

  • Methodology: This study assessed the genotoxic potential of Allura Red AC in mice using the alkaline single-cell gel electrophoresis (Comet) assay[6][7][8].

    • Test System: The study utilized male ddY mice.

    • Administration: Allura Red AC was administered orally to the mice.

    • Dosage: A range of doses were tested, with DNA damage observed at doses as low as 10 mg/kg body weight.

    • Sample Collection: Various organs, including the glandular stomach, colon, liver, kidney, urinary bladder, lung, brain, and bone marrow, were sampled at 3 and 24 hours after administration.

    • Endpoint: The assay measured the extent of DNA migration, which is an indicator of DNA damage. The results showed that Allura Red AC induced DNA damage in the colon of the mice.

Lifetime Carcinogenicity Study in Rats
  • Title: Lifetime toxicity/carcinogenicity study of FD & C Red No. 40 (allura red) in Sprague-Dawley rats.

  • Methodology: This long-term study evaluated the carcinogenic potential of Allura Red AC in rats.

    • Test System: The study was conducted on Sprague-Dawley rats.

    • Study Design: The rats were exposed to Allura Red AC in their diet over their lifetime.

    • Endpoint: The primary endpoint was the incidence of tumors in the treated groups compared to a control group. The study concluded that Allura Red AC was not carcinogenic in Sprague-Dawley rats.

Visualizing the Regulatory Pathways

The following diagrams illustrate the regulatory workflow and the logical relationship of the key studies influencing the safety assessment of Allura Red AC.

Regulatory_Comparison_Workflow cluster_US United States Regulatory Pathway cluster_EU European Union Regulatory Pathway US_ADI Acceptable Daily Intake (ADI) 7 mg/kg bw/day US_Reg 21 CFR 74.340 (FD&C Red No. 40) US_ADI->US_Reg Informs EU_ADI Acceptable Daily Intake (ADI) 7 mg/kg bw/day US_Limit Permitted Use: Good Manufacturing Practice (GMP) General limit: ~66 mg/kg in solid food US_Reg->US_Limit EU_Reg Regulation (EC) No 1333/2008 (E129) EU_ADI->EU_Reg Informs EU_MPL Maximum Permitted Levels (MPLs) for specific food categories EU_Reg->EU_MPL EU_Label Mandatory Warning Label 'may have an adverse effect on activity and attention in children' EU_Reg->EU_Label

A flowchart comparing the regulatory pathways for Allura Red AC in the US and EU.

Safety_Assessment_Logic cluster_studies Key Toxicological Studies Carcinogenicity Lifetime Carcinogenicity Study (Borzelleca et al., 1989) Result: No evidence of carcinogenicity ADI_Set Establishment of Acceptable Daily Intake (ADI) (7 mg/kg bw/day) Carcinogenicity->ADI_Set Contributes to Genotoxicity Genotoxicity Study (Comet Assay) (Tsuda et al., 2001) Result: DNA damage in mouse colon Genotoxicity->ADI_Set Contributes to Hyperactivity Southampton Hyperactivity Study (McCann et al., 2007) Result: Association with increased hyperactivity EU_Warning EU Warning Label Requirement Hyperactivity->EU_Warning Primary basis for

Logical relationship of key toxicological studies to the safety assessment of Allura Red AC.

References

In Vivo vs. In Vitro Models for Assessing Allura Red AC Toxicity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Allura Red AC, a widely used food dye, has been the subject of numerous toxicological studies to ascertain its safety. The assessment of its potential toxicity relies on a combination of in vivo and in vitro models, each offering unique advantages and limitations. This guide provides a comprehensive comparison of these models, supported by experimental data and detailed protocols, to aid researchers in selecting and interpreting appropriate toxicological assays.

Quantitative Data Summary

The following tables summarize quantitative data from various studies, providing a comparative overview of Allura Red AC's effects in both in vivo and in vitro settings.

Table 1: In Vivo Toxicity Data for Allura Red AC

Species/StrainDosageDurationKey FindingsReference
Sprague-Dawley Rats0.37%, 1.39%, 5.19% in dietLifetimeNo-adverse-effect level (NOAEL) for male rats: 5.19% (2829 mg/kg/day); for female rats: 1.39% (901 mg/kg/day). Reduction in body weight at the highest dose in females.[1]
Male Albino Rats7 mg/kg body weight4 weeksHistopathological and ultrastructural changes in the liver and kidneys.[2]
MiceUp to maximum recommended doses (OECD guidelines)AcuteNo evidence of in vivo genotoxic potential in comet assay, micronucleus test, and transgenic rodent gene mutation assays.[3]

Table 2: In Vitro Toxicity Data for Allura Red AC

Cell LineConcentration RangeEndpointKey FindingsReference
Saccharomyces cerevisiae9.76 to 5,000 µg/mLGenotoxicity (Comet Assay)Significant DNA damage observed at 1,250 µg/mL at 37°C.[4]
Human Hepatoma (HepG2)Not specifiedCytotoxicity, ApoptosisSignificantly affects cell viability and induces apoptosis.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of toxicological findings. Below are protocols for key experiments cited in the assessment of Allura Red AC toxicity.

In Vivo Genotoxicity Assessment (Comet Assay)

This protocol is based on the OECD Guideline 489 for the in vivo mammalian alkaline comet assay.

  • Animal Model: Male CD2F1 mice.

  • Dosing: Allura Red AC administered orally.

  • Tissue Collection: Liver and glandular stomach are collected 24 hours after the final treatment.

  • Cell Suspension Preparation: Tissues are minced and suspended in a buffer to obtain a single-cell suspension.

  • Slide Preparation: Cells are embedded in a low-melting-point agarose gel on a microscope slide.

  • Lysis: Slides are immersed in a lysis solution to remove cell membranes and histones, leaving behind nucleoids.

  • Alkaline Unwinding and Electrophoresis: Slides are placed in an electrophoresis tank with an alkaline buffer to unwind the DNA and then subjected to an electric field.

  • Neutralization and Staining: Slides are neutralized and stained with a fluorescent DNA-binding dye.

  • Analysis: Comets are visualized and analyzed using fluorescence microscopy and specialized software to quantify DNA damage (e.g., tail moment, % DNA in tail).

In Vitro Genotoxicity Assessment (Saccharomyces cerevisiae Comet Assay)
  • Yeast Strain: Saccharomyces cerevisiae.

  • Culture Preparation: A culture of 1 x 10^4 cells is prepared.

  • Exposure: Cells are incubated with varying concentrations of Allura Red AC (9.76 to 5,000 µg/mL) in sorbitol buffer at 28°C and 37°C.

  • Spheroplast Formation: The yeast cell wall is enzymatically removed to create spheroplasts.

  • Comet Assay: The protocol proceeds as described for the mammalian comet assay (steps 5-9), with modifications appropriate for yeast spheroplasts.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in toxicity is essential for a deeper understanding. The following diagrams, generated using Graphviz, illustrate a proposed signaling pathway for Allura Red AC-induced toxicity and a typical experimental workflow.

Allura_Red_Toxicity_Pathway cluster_extracellular Extracellular cluster_cellular Cellular Response Allura Red AC Allura Red AC Cellular Uptake Cellular Uptake Allura Red AC->Cellular Uptake ROS Production ROS Production Cellular Uptake->ROS Production Induces DNA Damage DNA Damage ROS Production->DNA Damage Causes NF-kB Activation NF-kB Activation ROS Production->NF-kB Activation Activates p53 Activation p53 Activation DNA Damage->p53 Activation Activates Bax Upregulation Bax Upregulation p53 Activation->Bax Upregulation Promotes Bcl-2 Downregulation Bcl-2 Downregulation p53 Activation->Bcl-2 Downregulation Inhibits Mitochondrial Dysfunction Mitochondrial Dysfunction Bax Upregulation->Mitochondrial Dysfunction Induces Apoptosis Apoptosis Bcl-2 Downregulation->Apoptosis Cytochrome c Release Cytochrome c Release Mitochondrial Dysfunction->Cytochrome c Release Leads to Caspase Activation Caspase Activation Cytochrome c Release->Caspase Activation Activates Caspase Activation->Apoptosis COX-2 Upregulation COX-2 Upregulation NF-kB Activation->COX-2 Upregulation Promotes Inflammation Inflammation COX-2 Upregulation->Inflammation

Caption: Proposed signaling pathway for Allura Red AC toxicity.

Experimental_Workflow cluster_invivo In Vivo Model cluster_invitro In Vitro Model Animal Model Animal Model Dosing Dosing Animal Model->Dosing Tissue Collection Tissue Collection Dosing->Tissue Collection Histopathology Histopathology Tissue Collection->Histopathology Biochemical Assays Biochemical Assays Tissue Collection->Biochemical Assays Data Analysis Data Analysis Histopathology->Data Analysis Biochemical Assays->Data Analysis Cell Culture Cell Culture Exposure Exposure Cell Culture->Exposure Cytotoxicity Assay Cytotoxicity Assay Exposure->Cytotoxicity Assay Genotoxicity Assay Genotoxicity Assay Exposure->Genotoxicity Assay Biochemical Assays_vitro Biochemical Assays_vitro Exposure->Biochemical Assays_vitro Biochemical Assays Cytotoxicity Assay->Data Analysis Genotoxicity Assay->Data Analysis Biochemical Assays_vitro->Data Analysis Allura Red AC Allura Red AC Allura Red AC->Dosing Allura Red AC->Exposure Conclusion Conclusion Data Analysis->Conclusion

Caption: General experimental workflow for toxicity assessment.

Conclusion

The assessment of Allura Red AC toxicity is a multifaceted process that benefits from the integration of both in vivo and in vitro models. In vivo studies provide crucial information on systemic effects, metabolism, and long-term consequences within a whole organism. Conversely, in vitro models offer a more controlled environment to investigate specific cellular and molecular mechanisms of toxicity, often with higher throughput and reduced ethical concerns.

The conflicting data on the genotoxicity of Allura Red AC, with some in vivo studies in rodents showing no effect while an in vitro study in yeast suggests DNA damage, highlights the importance of using a battery of tests across different model systems. The choice of model should be guided by the specific research question, with an understanding that a comprehensive toxicological profile is best achieved through the complementary use of both in vivo and in vitro approaches. Future research should focus on bridging the gaps between these models, for instance, by using more complex in vitro systems that better mimic the in vivo environment, such as 3D cell cultures and organ-on-a-chip technology.

References

The Crimson Conundrum: A Meta-Analysis of Allura Red AC's Link to Childhood Behavioral Changes

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of key studies investigating the association between the synthetic food dye Allura Red AC and behavioral outcomes in children reveals a pattern of evidence suggesting a potential link, particularly in sensitive individuals. This guide synthesizes quantitative data from pivotal meta-analyses and individual studies, details the experimental protocols of key research, and explores a potential biological pathway through which this common food additive may exert its effects.

This comparative guide is intended for researchers, scientists, and drug development professionals, providing a structured overview of the existing evidence to inform further investigation and consideration of Allura Red AC's neurobehavioral effects.

Quantitative Data Summary

The following tables summarize the quantitative findings from meta-analyses and key individual studies examining the impact of artificial food colors, including Allura Red AC, on child behavior.

Table 1: Meta-Analyses of Artificial Food Colors and Hyperactivity

Meta-Analysis (Year)Number of StudiesTotal ParticipantsKey Finding (Standardized Mean Difference - SMD)Notes
Schab & Trinh (2004)15219SMD = 0.28 (95% CI: 0.08-0.49)Indicated a small but statistically significant effect of artificial food colors on hyperactivity.
Nigg et al. (2012)24794Parent Ratings: g = 0.18 (95% CI: 0.08-0.24) Teacher/Observer Ratings: g = 0.07 (95% CI: -0.03-0.18) Psychometric Tests: g = 0.27 (95% CI: 0.07-0.47)Found a small but significant effect based on parent reports and attention tests. The effect was not significant in teacher/observer ratings. The authors noted potential for publication bias.

Table 2: Key Individual Studies on Artificial Food Dyes and Child Behavior

Study (Year)ParticipantsDyes Investigated (including Allura Red AC dosage if specified)Key Quantitative Findings
Swanson & Kinsbourne (1980)20 hyperactive children, 20 non-hyperactive children (ages 5-12)Blend of 9 unspecified FD&C dyes (100mg or 150mg total)Hyperactive children showed a significant increase in learning errors on a paired-associate learning test after the dye challenge compared to placebo.
Rowe & Rowe (1994)24 children identified as "clear reactors" (ages 2-14)Tartrazine (Yellow No. 5) in doses of 1, 2, 5, 10, 20, 50 mgA dose-response relationship was observed, with increasing doses of tartrazine associated with increased irritability, restlessness, and sleep disturbance.
Bateman et al. (2004)277 three-year-old childrenMix of 4 food colors (Sunset Yellow, Carmoisine, Tartrazine, Ponceau 4R) + Sodium BenzoateParental ratings showed a significant increase in hyperactive behavior during the active challenge period compared to placebo.
McCann et al. (2007) "The Southampton Study"153 three-year-olds and 144 eight/nine-year-oldsMix A: Sunset Yellow, Carmoisine, Tartrazine, Ponceau 4R + Sodium Benzoate. Mix B: Sunset Yellow, Carmoisine, Quinoline Yellow, Allura Red AC (7.5mg) + Sodium Benzoate3-year-olds: Mix A showed a significant adverse effect on a Global Hyperactivity Aggregate (GHA) score (effect size = 0.20). 8/9-year-olds: Both Mix A (effect size = 0.12) and Mix B (effect size = 0.17) showed a significant adverse effect on GHA scores.[1]

Experimental Protocols of Key Studies

A critical evaluation of the research requires an understanding of the methodologies employed. Below are detailed protocols for the pivotal studies cited.

The Southampton Study (McCann et al., 2007)
  • Objective: To investigate the effect of artificial food colors and the preservative sodium benzoate on the behavior of children from the general population.

  • Design: A randomized, double-blind, placebo-controlled, crossover trial.

  • Participants: 153 three-year-old and 144 eight- and nine-year-old children from Southampton, UK.

  • Intervention: Participants consumed a daily drink for six weeks. The drinks were either a placebo or one of two active mixes containing different combinations of artificial food colors and sodium benzoate.

    • Mix A: Contained Sunset Yellow FCF (E110), Carmoisine (E122), Tartrazine (E102), and Ponceau 4R (E124), plus sodium benzoate (E211).

    • Mix B: Contained Sunset Yellow FCF (E110), Carmoisine (E122), Quinoline Yellow (E104), and Allura Red AC (E129) at a dose of 7.5mg , plus sodium benzoate (E211).

  • Outcome Measures: The primary outcome was the Global Hyperactivity Aggregate (GHA), a composite score based on parent and teacher ratings of behavior, and for the older children, a computerized attention test.

  • Workflow:

    Southampton_Study_Workflow P Participants (n=297) R Randomization P->R W1 Week 1: Baseline Diet R->W1 C1 Week 2: Challenge 1 (Placebo, Mix A, or Mix B) W1->C1 W2 Week 3: Washout C1->W2 A Behavioral Assessment (GHA Score) C1->A Weekly C2 Week 4: Challenge 2 (Remaining Drinks) W2->C2 W3 Week 5: Washout C2->W3 C2->A Weekly C3 Week 6: Challenge 3 (Final Drink) W3->C3 C3->A Weekly

Swanson & Kinsbourne (1980)
  • Objective: To assess the effect of a blend of artificial food dyes on the learning performance of hyperactive and non-hyperactive children.

  • Design: A double-blind, placebo-controlled crossover study.

  • Participants: 40 children, 20 diagnosed as hyperactive and 20 as non-hyperactive, aged 5 to 12 years.

  • Intervention: After a 5-day diet free of artificial colors, participants were challenged with either a placebo or a capsule containing a blend of nine unspecified FD&C approved food dyes (total dose of 100mg or 150mg).

  • Outcome Measures: Performance on a paired-associate learning test, measuring the number of errors.

Rowe & Rowe (1994)
  • Objective: To determine if there is a dose-response relationship between tartrazine (Yellow No. 5) ingestion and behavioral changes in children.

  • Design: A double-blind, placebo-controlled, repeated-measures crossover study.

  • Participants: 34 children, including 23 "suspected reactors," 11 "uncertain reactors," and 20 controls, aged 2 to 14 years.

  • Intervention: Each child received a daily challenge of either a placebo or one of six dose levels of tartrazine (1, 2, 5, 10, 20, or 50 mg) in a randomized order.

  • Outcome Measures: A 30-item parent-rated behavioral inventory assessing irritability, restlessness, and sleep disturbance.

Potential Signaling Pathway: The Gut-Brain Axis

Recent research has begun to elucidate potential biological mechanisms through which food dyes like Allura Red AC may influence behavior. A prominent hypothesis involves the gut-brain axis, a complex bidirectional communication network between the gastrointestinal tract and the central nervous system.

One proposed pathway suggests that Allura Red AC can influence the gut microbiota and increase the production of serotonin in the gut. Serotonin, a key neurotransmitter, plays a crucial role in mood, sleep, and behavior. Alterations in gut serotonin levels may impact brain function and behavior through various signaling pathways.

Gut_Brain_Axis_Pathway cluster_gut Gastrointestinal Tract cluster_blood Bloodstream cluster_brain Central Nervous System AR Allura Red AC (Ingestion) GM Gut Microbiota Alteration AR->GM EC Enterochromaffin Cells AR->EC Direct Effect SCFA Short-Chain Fatty Acids (e.g., Butyrate) GM->SCFA BBB Blood-Brain Barrier SCFA->BBB Modulates Permeability IS Increased Gut Serotonin (5-HT) Production S_Circ Circulating Serotonin IS->S_Circ EC->IS S_Circ->BBB Crosses BS Brain Serotonin Levels BBB->BS NR Neurotransmitter Regulation BS->NR BC Behavioral Changes (e.g., Hyperactivity) NR->BC

Figure 2: Proposed signaling pathway of Allura Red AC's effect on behavior via the gut-brain axis.

Disclaimer: The information provided in this guide is for informational purposes only and does not constitute medical advice. It is essential to consult with a qualified healthcare professional for any health concerns or before making any decisions related to health or treatment.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Red 2

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. Adherence to proper chemical handling and disposal protocols is a critical component of this responsibility. This document provides essential, step-by-step guidance for the proper disposal of Red 2, a substance that may be encountered in various laboratory settings.

Hazard Profile of this compound

Before handling or disposing of any chemical, it is crucial to be aware of its potential hazards. This compound, in its various forms such as Pigment this compound and Reactive this compound, is classified as a hazardous substance.[1] Key hazards associated with this compound include:

  • Health Hazards: May cause skin and eye irritation.[1][2] In some forms, it is suspected of causing genetic defects, may cause cancer, and may damage fertility.[3] Inhalation of dust can lead to respiratory irritation.[2]

  • Environmental Hazards: this compound is often toxic to aquatic organisms and can cause long-term adverse effects in the aquatic environment.[3][4] Therefore, it is imperative to prevent its release into drains or the environment.[3][5]

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative data related to the safe handling of this compound.

ParameterValueReference
Personal Protective Equipment (PPE)Safety goggles, chemical-resistant gloves, respirator[1][2][5]
First Aid - Eye ContactRinse with plenty of water for at least 15 minutes[2][3]
First Aid - Skin ContactWash with soap and plenty of water[1][3]
Spill Cleanup ProcedureUse dry clean up methods; avoid generating dust[1][2]

Experimental Protocol: Disposal of this compound Waste

This protocol outlines the detailed methodology for the safe disposal of this compound waste in a laboratory setting.

1.0 Objective

To safely collect, contain, and dispose of this compound waste in accordance with institutional and regulatory guidelines, minimizing exposure to personnel and preventing environmental contamination.

2.0 Materials

  • Designated, leak-proof, and clearly labeled hazardous waste container

  • Personal Protective Equipment (PPE):

    • Safety goggles or face shield

    • Chemical-resistant gloves (e.g., nitrile)

    • Lab coat

    • Respirator (if handling powders or creating aerosols)

  • Spill kit appropriate for chemical spills (containing absorbent materials)

  • Broom and dustpan (for solid waste) or absorbent pads (for liquid waste)

  • Sealable plastic bags

3.0 Procedure

3.1 Waste Segregation and Collection

  • Solid Waste:

    • Carefully sweep or vacuum up any solid this compound waste, such as powder spills or contaminated materials (e.g., weighing paper, contaminated bench protectors).[1][2]

    • Use methods that minimize dust generation.[2]

    • Place the collected solid waste into a designated, sealable plastic bag.

    • Transfer the sealed bag into the primary hazardous waste container.

  • Liquid Waste:

    • Absorb liquid this compound waste using chemically inert absorbent pads or materials from the spill kit.

    • Place the saturated absorbent materials into a sealable plastic bag.

    • Transfer the sealed bag into the primary hazardous waste container.

    • Do not pour liquid this compound waste down the drain.[5]

3.2 Container Management

  • Ensure the hazardous waste container is properly labeled with "Hazardous Waste," the name of the chemical ("this compound"), and the associated hazards (e.g., "Toxic," "Environmental Hazard").

  • Keep the waste container securely closed when not in use.

  • Store the waste container in a designated, well-ventilated, and secondary containment area away from incompatible materials.

3.3 Final Disposal

  • Once the hazardous waste container is full, arrange for its disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Follow all institutional and local regulations for the final disposal of this material as hazardous waste.[4]

Visualizing the Disposal Workflow

To further clarify the procedural steps, the following diagram illustrates the logical workflow for the proper disposal of this compound.

This compound Disposal Workflow cluster_prep Preparation cluster_collection Waste Collection cluster_containment Containment cluster_disposal Final Disposal start Start: this compound Waste Generated ppe Don Appropriate PPE start->ppe solid_waste Solid Waste (Powders, Contaminated Items) ppe->solid_waste If Solid liquid_waste Liquid Waste (Solutions, Spills) ppe->liquid_waste If Liquid sweep Sweep/Vacuum (Minimize Dust) solid_waste->sweep absorb Absorb with Inert Material liquid_waste->absorb bag Place in Sealable Bag sweep->bag absorb->bag container Transfer to Labeled Hazardous Waste Container bag->container store Store in Designated Area container->store ehs Arrange Pickup by EHS/Contractor store->ehs end_node End: Proper Disposal Complete ehs->end_node

Caption: Logical workflow for the proper disposal of this compound.

References

Essential Safety and Logistical Information for Handling Red Dyes in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling common red dyes, with a focus on Sudan II, often referred to generically in laboratory contexts. The following procedural guidance and data will help answer specific operational questions, from personal protective equipment (PPE) to disposal plans.

Personal Protective Equipment (PPE)

The following table summarizes the required personal protective equipment when handling Sudan II and other similar red dyes in powder form or solution.

Body PartPPE ItemSpecificationPurpose
Eyes Safety GlassesANSI Z87.1-compliant, with side shieldsProtects against splashes and airborne particles.
Face Face ShieldTo be worn in addition to safety glassesRecommended when there is a significant risk of splashing.
Hands Disposable GlovesNitrile or latexPrevents skin contact with the dye.
Body Laboratory CoatLong-sleevedProtects skin and personal clothing from contamination.
Respiratory Dust Mask/RespiratorN95 or equivalentRequired when handling the powder form to prevent inhalation.[1][2]

Chemical and Physical Properties

A summary of the key properties of Sudan II is provided below for easy reference.

PropertyValue
Appearance Red-brown powder
Molecular Formula C₁₈H₁₆N₂O
Molecular Weight 276.34 g/mol
Melting Point 156-158 °C
Solubility Insoluble in water; soluble in organic solvents like ethanol, acetone, and benzene.[3]

Handling and Storage

Handling:

  • Use in a well-ventilated area, preferably within a chemical fume hood, especially when working with the powder form to minimize dust generation and accumulation.[4]

  • Avoid contact with skin, eyes, and clothing.[4]

  • Wash hands thoroughly after handling.[4]

  • Keep containers tightly closed when not in use.[4]

Storage:

  • Store in a cool, dry, well-ventilated area.[4]

  • Keep away from incompatible substances such as strong oxidizing agents.[3][4]

  • Store locked up.[3]

Spillage and Disposal Plan

Spillage:

  • Minor Spills: For small amounts of powder, carefully sweep up the material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[1][3] A vacuum cleaner with a HEPA filter can also be used.[1]

  • Major Spills: Evacuate the area and alert emergency responders. Wear appropriate PPE, including respiratory protection, before attempting to clean up.[1]

Disposal:

  • Dispose of waste in accordance with local, state, and federal regulations.[1][3]

  • Do not dispose of down the drain unless permitted by local authorities.

  • Contaminated materials, such as gloves and paper towels, should be placed in a sealed bag and disposed of as chemical waste.

Experimental Workflow: Staining Protocol for Lipids

Sudan II is commonly used as a lipid stain in histology and cytology.[5][6] The following is a generalized workflow for a lipid staining experiment.

G cluster_prep Preparation cluster_staining Staining Procedure cluster_analysis Analysis and Cleanup prep_ppe Don PPE (Lab Coat, Gloves, Safety Glasses) prep_reagent Prepare Staining Solution (in Fume Hood) prep_ppe->prep_reagent fix_sample Fix Sample on Slide prep_reagent->fix_sample apply_stain Apply Sudan II Solution fix_sample->apply_stain incubate Incubate apply_stain->incubate wash Wash with Appropriate Solvent incubate->wash microscopy Microscopic Examination wash->microscopy dispose_waste Dispose of Waste (Liquid and Solid) microscopy->dispose_waste decontaminate Decontaminate Work Area dispose_waste->decontaminate doff_ppe Doff PPE decontaminate->doff_ppe

Fig. 1: A generalized workflow for a lipid staining experiment using Sudan II.

Detailed Methodology for Lipid Staining:

  • Preparation of Staining Solution: In a chemical fume hood, prepare the Sudan II staining solution by dissolving the powder in an appropriate solvent, such as 70% ethanol.

  • Sample Preparation: Fix the biological sample (e.g., tissue section) onto a microscope slide.

  • Staining: Apply the Sudan II solution to the fixed sample and allow it to incubate for a specified period.

  • Washing: Gently wash the slide with a suitable solvent to remove excess stain.

  • Microscopy: Examine the stained sample under a microscope. Lipids will appear as red-orange droplets.

  • Cleanup: Dispose of all liquid and solid waste according to the disposal plan. Decontaminate the work area and properly doff all PPE.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.